molecular formula C58H93N9O14 B15562120 Clavariopsin B

Clavariopsin B

Cat. No.: B15562120
M. Wt: 1140.4 g/mol
InChI Key: KPXBYWFZMMXFTN-RKXBODORSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clavariopsin B is a cyclodepsipeptide.
This compound has been reported in Clavariopsis aquatica with data available.
a cyclic depsipeptide antibiotic, produced by an aquatic hyphomycetes, Clavariopsis aquatica;  structure in first source

Properties

Molecular Formula

C58H93N9O14

Molecular Weight

1140.4 g/mol

IUPAC Name

2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-10,16,19,22-tetramethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-3,9,24,27-tetra(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid

InChI

InChI=1S/C58H93N9O14/c1-18-35(11)47-52(73)59-30-42(68)64(14)46(33(7)8)53(74)60-39(28-37-23-25-38(80-17)26-24-37)58(79)81-49(34(9)10)57(78)67-27-21-20-22-40(67)50(71)61-44(31(3)4)51(72)62-45(32(5)6)55(76)63(13)41(29-43(69)70)54(75)66(16)48(36(12)19-2)56(77)65(47)15/h23-26,31-36,39-41,44-49H,18-22,27-30H2,1-17H3,(H,59,73)(H,60,74)(H,61,71)(H,62,72)(H,69,70)/t35-,36-,39-,40-,41-,44-,45-,46-,47-,48-,49+/m0/s1

InChI Key

KPXBYWFZMMXFTN-RKXBODORSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Clavariopsin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavariopsin B is a cyclic depsipeptide antibiotic first isolated from the aquatic hyphomycete Clavariopsis aquatica. As a member of the clavariopsin family, it has demonstrated significant antifungal properties, positioning it as a compound of interest for further investigation in the development of novel antifungal agents. This document provides a comprehensive technical overview of the discovery, isolation, structure elucidation, and biological activity of this compound, intended for professionals in the fields of natural product chemistry, mycology, and drug development. Detailed experimental protocols are provided, along with a summary of quantitative data and a proposed mechanism of action involving the fungal cell wall integrity pathway.

Discovery and Source Organism

This compound was discovered during a screening program for novel antibiotics from ecologically unique fungi. It is produced by the aquatic hyphomycete Clavariopsis aquatica (strain AJ 117363), a fungus typically found on decaying leaf litter in freshwater environments.[1] The initial discovery highlighted the potential of aquatic fungi as a source of novel bioactive secondary metabolites. The clavariopsins, including this compound, were identified as cyclic depsipeptides with molecular weights around 1139 Da.[1]

Fermentation and Isolation

The production of this compound is achieved through fermentation of Clavariopsis aquatica. While specific media compositions can vary, a general approach involves culturing the fungus in a suitable liquid medium to promote the biosynthesis of the desired metabolites.

Experimental Protocols

2.1. Fermentation of Clavariopsis aquatica

A large-scale fermentation is required for the isolation of workable quantities of this compound. The following protocol is a generalized procedure based on published methods.[2]

  • Inoculum Preparation: Aseptically inoculate a suitable seed culture medium (e.g., Malt Extract Broth) with a viable culture of Clavariopsis aquatica. Incubate at 25-26°C for 3-5 days with shaking to generate a sufficient biomass for inoculation of the production culture. ATCC recommends ATCC Medium 325: Malt extract agar (B569324) (Blakeslee's formula) for the culture of Clavariopsis aquatica.

  • Production Culture: Inoculate a 15 L production fermenter containing a suitable production medium.

  • Fermentation Parameters:

    • Temperature: 25°C

    • Duration: 18 days[2]

    • Aeration and Agitation: Maintain adequate aeration and agitation to ensure homogenous culture conditions and prevent anaerobic growth.

2.2. Extraction and Purification of this compound

The following is a representative protocol for the extraction and purification of this compound from the fermentation broth.[2][3]

  • Initial Extraction:

    • Treat the 15 L culture broth with an equal volume of acetone (B3395972) to precipitate proteins and other macromolecules.[2]

    • Separate the fungal mycelia by filtration.

    • Concentrate the aqueous filtrate under reduced pressure to remove the acetone.

  • Solvent Partitioning:

    • Partition the resulting aqueous extract with an equal volume of ethyl acetate (B1210297) (EtOAc).[2]

    • Separate the organic and aqueous layers. The clavariopsins will preferentially partition into the ethyl acetate layer.

    • Collect the EtOAc fraction and evaporate the solvent under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography:

      • Subject the crude extract to silica gel column chromatography.

      • Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient, to separate the components based on polarity.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

      • Further purify the fractions containing this compound by repeated injections onto a reversed-phase HPLC column (e.g., C18).[2]

      • Employ a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient, to achieve high-resolution separation.

      • Monitor the elution profile using a UV detector and collect the fractions corresponding to the peak of this compound.

Experimental Workflow Diagram

G Figure 1. General Experimental Workflow for the Isolation of this compound cluster_fermentation Fermentation cluster_extraction Extraction & Partitioning cluster_purification Purification A Inoculum of Clavariopsis aquatica B 15 L Production Culture (25°C, 18 days) A->B C Culture Broth B->C D Acetone Treatment & Filtration C->D E Aqueous Filtrate D->E F Ethyl Acetate Partitioning E->F G Crude Ethyl Acetate Extract F->G H Silica Gel Column Chromatography G->H I Semi-pure Fractions H->I J Reversed-Phase HPLC I->J K Pure this compound J->K

Caption: Figure 1. General Experimental Workflow for the Isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic analyses.[1] It is a cyclic decadepsipeptide, meaning it consists of ten amino acid and hydroxy acid residues in a ring, with at least one ester bond.

The structure of this compound is cyclo[-(R)-2-hydroxyisovaleryl-L-pipecolyl-L-Val-L-Val-L-MeAsp-L-Melle-L-MeIle-Gly-L-MeVal-L-Tyr(OMe)-].[1]

Experimental Protocols

3.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC, and NOESY) NMR experiments are performed to determine the planar structure, including the sequence of amino and hydroxy acids.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular formula of the compound.

3.2. Stereochemistry Determination

  • Advanced Marfey's Method: This method is used to determine the absolute configuration (D or L) of the amino acid residues after acid hydrolysis of the depsipeptide.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC analysis of the hydrolyzed components is also employed to confirm the stereochemistry of the amino and hydroxy acid constituents.

Biological Activity and Quantitative Data

This compound exhibits significant antifungal activity against a range of fungi, particularly plant pathogens.[4] One of its characteristic effects is the induction of hyphal swelling in Aspergillus niger, suggesting a mechanism of action related to the disruption of cell wall synthesis or integrity.[4]

Data Presentation
Fungal SpeciesThis compound Minimum Inhibitory Dose (MID, µ g/disk )
Botrytis cinerea1
Magnaporthe oryzae1
Colletotrichum orbiculare1
Fusarium oxysporum10
Alternaria alternata1
Aspergillus niger1

Data sourced from Soe et al., 2019.[4]

Proposed Mechanism of Action and Signaling Pathway

While the precise molecular target of this compound has not been definitively identified, the observed phenotype of hyphal swelling strongly suggests interference with the fungal cell wall.[4] This morphological aberration is a hallmark of disruption to the Cell Wall Integrity (CWI) signaling pathway . The CWI pathway is a conserved signaling cascade in fungi, crucial for maintaining cell wall structure and function in response to environmental stress.[5][6]

The proposed mechanism of action for this compound involves the following steps:

  • Interaction with the Fungal Cell Envelope: this compound, as a lipophilic cyclic depsipeptide, likely interacts with or traverses the fungal cell membrane.

  • Inhibition of a Key Component of the CWI Pathway: It is hypothesized that this compound inhibits a critical component of the CWI pathway. This could be a cell surface sensor, a component of the downstream MAP kinase cascade, or an enzyme involved in cell wall biosynthesis that is regulated by this pathway.

  • Dysregulation of Cell Wall Synthesis: The inhibition of the CWI pathway leads to a failure in the coordinated synthesis and remodeling of the cell wall, particularly at the sites of active growth, such as the hyphal tip.

  • Hyphal Swelling and Lysis: The resulting weakened cell wall is unable to withstand the internal turgor pressure, leading to the characteristic hyphal swelling and eventual cell lysis.

Proposed Signaling Pathway Diagram

G Figure 2. Proposed Disruption of the Fungal Cell Wall Integrity Pathway by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A Cell Surface Sensors (e.g., Wsc1, Mid2) B Rho1-GTPase A->B C PKC1 B->C D MAPK Cascade (Bck1 -> Mkk1/2 -> Mpk1) C->D E Transcription Factors (e.g., Rlm1) D->E F Cell Wall Gene Expression E->F G Cell Wall Synthesis (β-1,3-glucan, Chitin) F->G H Normal Hyphal Growth G->H I This compound J Pathway Inhibition I->J J->D J->G K Hyphal Swelling & Lysis J->K

Caption: Figure 2. Proposed Disruption of the Fungal Cell Wall Integrity Pathway by this compound.

Conclusion and Future Directions

This compound is a potent antifungal cyclic depsipeptide with a promising profile for further development. Its discovery underscores the value of exploring unique ecological niches for novel bioactive compounds. The detailed protocols and data presented in this guide provide a foundation for researchers to further investigate this compound and its analogs.

Future research should focus on:

  • Elucidation of the precise molecular target of this compound within the CWI pathway.

  • Structure-activity relationship (SAR) studies to identify the key structural motifs responsible for its antifungal activity and to potentially synthesize more potent derivatives.

  • In vivo efficacy studies to evaluate its potential as a therapeutic agent in animal models of fungal infections.

  • Investigation of its activity against a broader range of clinically relevant fungi , including drug-resistant strains.

By addressing these research questions, the full potential of this compound as a lead compound for the development of a new class of antifungal drugs can be realized.

References

Clavariopsin B from Clavariopsis aquatica: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clavariopsis aquatica, an aquatic hyphomycete, has emerged as a promising source of bioactive secondary metabolites. Among these, the cyclic depsipeptide Clavariopsin B has garnered significant attention for its potent antifungal properties. This technical guide provides an in-depth overview of Clavariopsis aquatica as a source of this compound, detailing its biosynthesis, isolation, characterization, and hypothesized mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product discovery, antifungal drug development, and related fields.

Clavariopsins were first isolated from the fermentation broth of Clavariopsis aquatica AJ 117363.[1] this compound, along with its analogue Clavariopsin A, are cyclic depsipeptide antibiotics.[1] Subsequent studies have led to the isolation and characterization of several other clavariopsin analogues, designated as Clavariopsins C-I, from the same fungal species.[2] These compounds exhibit significant antifungal activity against a range of pathogenic fungi, including Aspergillus fumigatus, Aspergillus niger, and Candida albicans.[1] A notable characteristic of clavariopsins is their ability to induce hyphal swelling in A. niger, suggesting a mechanism of action that involves interference with fungal cell wall synthesis.[2][3]

Biosynthesis of this compound

The biosynthesis of cyclic depsipeptides like this compound in fungi is typically carried out by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs) and, in some cases, in conjunction with polyketide synthases (PKSs).[4] While the specific gene cluster for clavariopsin biosynthesis in Clavariopsis aquatica has not yet been fully characterized in the available literature, a hypothetical pathway can be proposed based on the known mechanisms of NRPS and PKS machinery.

dot

Clavariopsin_B_Biosynthesis cluster_process Biosynthetic Steps A_domain Adenylation (A) Domain T_domain Thiolation (T) Domain A_domain->T_domain AMP + PPi C_domain Condensation (C) Domain T_domain->C_domain C_domain->C_domain TE_domain Thioesterase (TE) Domain C_domain->TE_domain KS_domain Ketosynthase (KS) Domain KR_domain Ketoreductase (KR) Domain KS_domain->KR_domain AT_domain Acyltransferase (AT) Domain AT_domain->KS_domain KR_domain->C_domain Clavariopsin_B This compound TE_domain->Clavariopsin_B Release & Cyclization amino_acids Amino Acids (L-Val, L-MeAsp, L-MeIle, Gly, L-MeVal, L-Tyr(OMe), L-pipecolic acid) amino_acids->A_domain ATP hydroxy_acid (R)-2-hydroxyisovaleric acid precursor hydroxy_acid->AT_domain activation Activation of Amino & Hydroxy Acids loading Loading onto T & AT Domains elongation Peptide Chain Elongation & Modification cyclization Macrocyclization

Caption: Hypothesized biosynthetic pathway of this compound via an NRPS/PKS complex.

Experimental Protocols

Fungal Strain and Fermentation

Clavariopsis aquatica AJ 117363 is the fungal strain reported for the production of Clavariopsins A and B.[1]

Fermentation Protocol:

  • Seed Culture: A loopful of the fungal mycelium from a slant culture is inoculated into a 500 mL flask containing 100 mL of a seed medium (e.g., comprising soluble starch, glucose, yeast extract, and peptone). The culture is incubated at 25°C for 3 days on a rotary shaker.

  • Production Culture: The seed culture is then transferred into a larger production vessel, such as a 20 L jar fermentor, containing a suitable production medium. The fermentation is carried out at 25°C with aeration and agitation for a specified period, typically several days, to allow for the accumulation of the desired secondary metabolites.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.[1]

dot

Isolation_Workflow Fermentation_Broth Fermentation Broth of C. aquatica Filtration Filtration to remove mycelia Fermentation_Broth->Filtration Extraction Solvent Extraction (e.g., with ethyl acetate) Filtration->Extraction Concentration Concentration in vacuo Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica (B1680970) Gel Column Chromatography Crude_Extract->Silica_Gel Fractionation Fraction Collection Silica_Gel->Fractionation HPLC Reversed-Phase HPLC Fractionation->HPLC Purified_Clavariopsin_B Purified this compound HPLC->Purified_Clavariopsin_B

Caption: General experimental workflow for the isolation and purification of this compound.

Detailed Protocol:

  • Extraction: The fermentation broth is filtered to remove the fungal mycelia. The filtrate is then extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. The organic layer, containing the secondary metabolites, is collected.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.

  • Reversed-Phase HPLC: Fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient) to obtain the pure compound.

Structure Elucidation and Characterization

The structure of this compound has been determined using a combination of spectroscopic techniques.[5]

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.

  • NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the planar structure and sequence of amino and hydroxy acids.

  • Chiral Analysis: The absolute stereochemistry of the constituent amino and hydroxy acids is determined by advanced Marfey's method and chiral-phase HPLC analysis of the acid hydrolysate of the molecule.

Quantitative Data on Antifungal Activity

The antifungal activity of this compound and its analogues is typically quantified by determining the minimum inhibitory dose (MID) or minimum inhibitory concentration (MIC).

CompoundAspergillus fumigatus (MID, µ g/disk )Aspergillus niger (MID, µ g/disk )Candida albicans (MID, µ g/disk )
Clavariopsin A 0.310>100
This compound 130>100

Data sourced from Kaida et al., 2001.

CompoundBotrytis cinerea (MID, µ g/disk )Magnaporthe oryzae (MID, µ g/disk )Colletotrichum orbiculare (MID, µ g/disk )Fusarium oxysporum (MID, µ g/disk )Alternaria alternata (MID, µ g/disk )Aspergillus niger (MID, µ g/disk )
Clavariopsin A 10.311110
This compound 1133310
Clavariopsin C 10.311110
Clavariopsin D 10.311110
Clavariopsin E 3133310
Clavariopsin F 10.311110
Clavariopsin G 10.311110
Clavariopsin H 0.30.10.30.30.33
Clavariopsin I 0.30.10.30.30.33

Data sourced from Soe et al., 2019.[2]

Hypothesized Mechanism of Action and Signaling Pathway

The observation that clavariopsins induce hyphal swelling in Aspergillus niger strongly suggests that their antifungal activity is due to the disruption of cell wall biosynthesis.[2][3] While the precise molecular target of this compound has not been definitively identified in the reviewed literature, a plausible hypothesis is the inhibition of β-1,3-glucan synthase, a key enzyme in the synthesis of β-1,3-glucan, a major structural component of the fungal cell wall. Inhibition of this enzyme by other antifungal agents, such as the echinocandins, leads to a weakened cell wall, osmotic instability, and ultimately cell death. The morphological changes observed with clavariopsin treatment are consistent with this mode of action.

Inhibition of β-1,3-glucan synthase would trigger the Cell Wall Integrity (CWI) signaling pathway, a conserved MAPK cascade in fungi that responds to cell wall stress.

dot

CWI_Pathway Clavariopsin_B This compound Glucan_Synthase β-1,3-Glucan Synthase (Fks1) Clavariopsin_B->Glucan_Synthase Inhibition Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Reduced β-1,3-glucan synthesis Rho1 Rho1-GTP Cell_Wall_Stress->Rho1 Activation Cell_Lysis Cell Lysis / Apoptosis Cell_Wall_Stress->Cell_Lysis Osmotic Instability Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1_Swi4_6 Transcription Factors (Rlm1, Swi4/Swi6) Slt2->Rlm1_Swi4_6 Gene_Expression Upregulation of Cell Wall Synthesis Genes Rlm1_Swi4_6->Gene_Expression Transcriptional Activation

Caption: Hypothesized signaling pathway for the antifungal action of this compound.

This proposed mechanism provides a framework for future research to elucidate the precise molecular interactions of this compound and to validate its potential as a lead compound for the development of novel antifungal therapeutics. Further studies, such as enzymatic assays with purified β-1,3-glucan synthase and transcriptomic or proteomic analyses of this compound-treated fungal cells, are warranted to confirm this hypothesis.

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Clavariopsin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavariopsin B, a cyclic decadepsipeptide produced by the aquatic hyphomycete Clavariopsis aquatica, has garnered interest for its notable antifungal properties.[1][2] As a member of the clavariopsin family of natural products, its complex structure, composed of a ten-unit ring of amino and hydroxy acids, suggests a fascinating biosynthetic origin.[2] This technical guide provides an in-depth exploration of the predicted biosynthetic pathway of this compound, leveraging the known genome sequence of C. aquatica and established principles of fungal non-ribosomal peptide synthesis. While the specific biosynthetic gene cluster (BGC) for this compound has not yet been experimentally characterized, this document presents a robust hypothetical framework to guide future research and discovery. We will delve into the predicted enzymatic machinery, propose a modular architecture for the central non-ribosomal peptide synthetase (NRPS), and outline detailed experimental protocols for the elucidation and characterization of this pathway.

Hypothetical Biosynthesis Pathway of this compound

The biosynthesis of this compound is predicted to be orchestrated by a large, multi-modular Non-Ribosomal Peptide Synthetase (NRPS) enzyme, a common mechanism for the production of such complex peptides in fungi. The structure of this compound dictates the composition and organization of the NRPS modules, with each module responsible for the incorporation of a specific monomer. The proposed biosynthetic scheme involves the following key stages:

  • Precursor Supply: The biosynthesis initiates with the cellular pool of amino acid and α-hydroxy acid precursors. This includes the proteinogenic amino acids L-Valine, L-Aspartic acid, L-Isoleucine, and L-Tyrosine, as well as the non-proteinogenic L-pipecolic acid and (R)-2-hydroxyisovaleric acid. The biosynthesis of L-pipecolic acid in fungi typically proceeds from L-lysine via the saccharopine pathway, involving enzymes such as a lysine (B10760008) cyclodeaminase.[3][4][5][6][7] The (R)-2-hydroxyisovaleric acid is likely derived from the metabolism of branched-chain amino acids like valine.[8][9][10][11][12]

  • NRPS Assembly Line: A ten-module NRPS is predicted to assemble the linear decadepsipeptide precursor. Each module is comprised of specific domains that select, activate, and incorporate the corresponding monomeric unit. The sequence of modules on the NRPS directly corresponds to the sequence of residues in this compound.

  • Post-synthesis Modifications and Cyclization: Following the sequential addition of all ten precursors, the linear peptide is released from the NRPS. This release is typically catalyzed by a C-terminal Thioesterase (TE) domain, which also facilitates the cyclization of the peptide to form the final macrolactone structure of this compound.[13][14] Additionally, specific N-methyltransferase (M) domains are predicted to be embedded within certain modules to account for the N-methylated amino acid residues in the final product.[13][15]

Predicted Modular Organization of the this compound NRPS

Based on the structure of this compound, cyclo[-(R)-2-hydroxyisovaleryl-L-pipecolyl-L-Val-L-Val-L-MeAsp-L-MeIle-L-MeIle-Gly-L-MeVal-L-Tyr(OMe)-], the following modular architecture for the responsible NRPS is proposed:

ModuleSubstrateAdenylation (A) Domain SpecificityCondensation (C) Domain TypeThiolation (T) DomainOptional Domains
Loading (R)-2-hydroxyisovaleric acid2-hydroxyisovalerateStarter (CS)Present-
1 L-pipecolic acidL-pipecolateLCLPresent-
2 L-ValineL-ValineLCLPresent-
3 L-ValineL-ValineLCLPresent-
4 L-Aspartic acidL-AspartateLCLPresentN-Methyltransferase (M)
5 L-IsoleucineL-IsoleucineLCLPresentN-Methyltransferase (M)
6 L-IsoleucineL-IsoleucineLCLPresentN-Methyltransferase (M)
7 GlycineGlycineLCLPresent-
8 L-ValineL-ValineLCLPresentN-Methyltransferase (M)
9 L-TyrosineL-TyrosineLCLPresentO-Methyltransferase (external)
Termination ----Thioesterase (TE)

Note: The O-methylation of the Tyrosine residue is likely catalyzed by a separate O-methyltransferase enzyme encoded within the same biosynthetic gene cluster. The condensation domains are predicted to be of the LCL subtype, which catalyze peptide bond formation between two L-amino acids.[16][17][18][19][20]

Core Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining bioinformatics, molecular genetics, and biochemical assays.

Genome Mining for the this compound Biosynthetic Gene Cluster

Objective: To identify the putative this compound biosynthetic gene cluster (BGC) in the genome of Clavariopsis aquatica.

Methodology:

  • Obtain Genome Sequence: The publicly available genome sequence of Clavariopsis aquatica serves as the starting point.[21][22]

  • Bioinformatic Analysis: The genome will be analyzed using specialized bioinformatics tools for identifying secondary metabolite BGCs, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder).[23][24][25]

  • Prediction of NRPS Genes: These tools will identify putative NRPS genes based on the presence of conserved domain architectures (Adenylation, Condensation, Thiolation domains).

  • Cluster Annotation: The genes flanking the identified NRPS will be annotated to identify potential ancillary enzymes, such as those involved in precursor biosynthesis (e.g., lysine cyclodeaminase for pipecolic acid), tailoring enzymes (e.g., methyltransferases), and transporters.

  • Correlation with this compound Structure: The predicted modular organization of the identified NRPS will be compared with the known structure of this compound to find a matching candidate BGC. The prediction of A-domain substrate specificity can be performed using tools like NRPSsp .

Heterologous Expression of the Putative BGC

Objective: To confirm the function of the candidate BGC by expressing it in a heterologous host.

Methodology:

  • Host Selection: A genetically tractable fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, will be chosen.

  • Gene Cluster Cloning: The entire predicted BGC will be cloned from C. aquatica genomic DNA. This can be achieved through techniques like Gibson assembly or TAR (Transformation-Associated Recombination) cloning in yeast.

  • Vector Construction: The cloned BGC will be inserted into a suitable fungal expression vector.

  • Host Transformation: The expression vector will be introduced into the chosen heterologous host.

  • Metabolite Analysis: The transformed host will be cultured, and the culture broth and mycelial extracts will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound.

In Vitro Characterization of NRPS Domains

Objective: To biochemically confirm the function and substrate specificity of individual NRPS domains.

Methodology:

  • Domain Cloning and Expression: Individual Adenylation (A) and Condensation (C) domains will be cloned into expression vectors and overexpressed in E. coli.

  • Protein Purification: The recombinant proteins will be purified using affinity chromatography.

  • Adenylation Domain Assay (ATP-PPi Exchange Assay):

    • The assay mixture will contain the purified A-domain, ATP, radiolabeled pyrophosphate ([³²P]PPi), and a specific amino or hydroxy acid substrate.

    • The A-domain-catalyzed activation of the substrate results in the exchange of [³²P]PPi into ATP, which can be measured by scintillation counting. This confirms the substrate specificity of the A-domain.

  • Condensation Domain Assay:

    • This assay typically involves loading the donor and acceptor substrates onto purified Thiolation (T) domains.

    • The purified C-domain is then added to catalyze the formation of a dipeptide, which can be detected by HPLC-MS.

Visualizing the Pathway and Workflow

To facilitate a clear understanding of the proposed biosynthetic pathway and the experimental approach, the following diagrams are provided.

Clavariopsin_B_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly Line L-Lysine L-Lysine Pipecolic_acid_pathway Lysine Cyclodeaminase etc. L-Lysine->Pipecolic_acid_pathway L-Valine_source L-Valine NRPS Module 0 (Loading) Module 1 Module 2 Module 3 Module 4 (M) Module 5 (M) Module 6 (M) Module 7 Module 8 (M) Module 9 TE L-Valine_source->NRPS:f2 L-Val L-Valine_source->NRPS:f3 L-Val L-Valine_source->NRPS:f8 L-Val L-Aspartic_acid L-Aspartic_acid L-Aspartic_acid->NRPS:f4 L-Asp L-Isoleucine L-Isoleucine L-Isoleucine->NRPS:f5 L-Ile L-Isoleucine->NRPS:f6 L-Ile L-Tyrosine L-Tyrosine L-Tyrosine->NRPS:f9 L-Tyr Glycine Glycine Glycine->NRPS:f7 Gly Valine_metabolism Valine Metabolism 2HIV_acid (R)-2-hydroxyisovaleric acid Valine_metabolism->2HIV_acid L-Pipecolic_acid L-Pipecolic_acid Pipecolic_acid_pathway->L-Pipecolic_acid L-Pipecolic_acid->NRPS:f1 L-Pip 2HIV_acid->NRPS:f0 (R)-2-HIV Linear_Decadepsipeptide Linear_Decadepsipeptide NRPS:f10->Linear_Decadepsipeptide Cyclization O-Methyltransferase O-Methyltransferase Linear_Decadepsipeptide->O-Methyltransferase Clavariopsin_B Clavariopsin_B O-Methyltransferase->Clavariopsin_B SAM SAM SAM->O-Methyltransferase

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental_Workflow C_aquatica_genome Clavariopsis aquatica Genome Sequence Bioinformatics Genome Mining (antiSMASH, SMURF) C_aquatica_genome->Bioinformatics Putative_BGC Putative this compound BGC Bioinformatics->Putative_BGC Heterologous_Expression Heterologous Expression in Aspergillus/Yeast Putative_BGC->Heterologous_Expression In_Vitro_Assays In Vitro Enzymatic Assays Putative_BGC->In_Vitro_Assays Metabolite_Analysis HPLC-MS Analysis Heterologous_Expression->Metabolite_Analysis Clavariopsin_B_Production Production of this compound Metabolite_Analysis->Clavariopsin_B_Production Domain_Characterization Domain Function & Specificity Confirmed In_Vitro_Assays->Domain_Characterization

Caption: Experimental workflow for elucidating the this compound biosynthesis.

Conclusion

The biosynthesis of this compound presents a compelling case study in the intricate world of fungal natural product synthesis. While the definitive biosynthetic gene cluster remains to be identified, the framework presented in this guide, based on the known structure of the molecule and the sequenced genome of Clavariopsis aquatica, provides a solid foundation for future research. The proposed combination of genome mining, heterologous expression, and in vitro biochemical analyses will be instrumental in fully elucidating this complex pathway. A comprehensive understanding of this compound biosynthesis will not only be a significant scientific achievement but also pave the way for bioengineering approaches to produce novel analogs with potentially enhanced antifungal activities, thereby contributing to the development of new therapeutic agents.

References

Unveiling the Spectroscopic Signature of Clavariopsin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clavariopsin B, a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica, has garnered attention for its notable antifungal properties. This technical guide provides an in-depth overview of its spectroscopic data, offering a foundational resource for researchers engaged in natural product synthesis, drug discovery, and mechanistic studies. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, alongside the experimental protocols for their acquisition and a proposed workflow for its characterization.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the elemental composition and exact mass of natural products. For this compound, this analysis provides a key identifier.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterObserved Value
Molecular FormulaC₅₇H₉₁N₉O₁₄
Molecular Weight1139

Note: The molecular weight of 1139 has been reported for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental Protocols

The following protocols provide a general framework for the isolation and spectroscopic analysis of this compound, based on methodologies reported for similar cyclic depsipeptides.

Isolation and Purification of this compound

The isolation of this compound involves a multi-step process beginning with the fermentation of Clavariopsis aquatica.

cluster_0 Isolation Protocol Fermentation Fermentation of Clavariopsis aquatica Extraction Extraction with Organic Solvent (e.g., Acetone/EtOAc) Fermentation->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Chromatography Silica Gel Chromatography Partitioning->Chromatography HPLC Reversed-Phase HPLC Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for the isolation and purification of this compound.

NMR Spectroscopy

High-resolution 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are essential for the structural elucidation of this compound.

  • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., benzene-d₆, CDCl₃, or DMSO-d₆) at a concentration suitable for NMR analysis (typically 1-5 mg in 0.5 mL).

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition and Processing: Standard pulse programs are used to acquire 1D and 2D NMR data. The data is then processed using appropriate software for Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

HR-ESI-MS and tandem MS (MS/MS) experiments are performed to confirm the molecular formula and to obtain information about the peptide sequence and fragmentation pattern.

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an electrospray ionization source is used.

  • Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. For MS/MS analysis, the parent ion is isolated and fragmented using collision-induced dissociation (CID).

Antifungal Mechanism of Action

The precise signaling pathway of this compound's antifungal activity is a subject of ongoing research. However, based on studies of other cyclic depsipeptides, a likely mechanism involves the disruption of the fungal cell wall or membrane integrity. This can occur through various mechanisms, including the inhibition of key enzymes involved in cell wall biosynthesis or the formation of pores in the cell membrane, leading to leakage of cellular contents and ultimately, cell death.

cluster_1 Proposed Antifungal Mechanism ClavariopsinB This compound Target Fungal Cell Wall / Membrane ClavariopsinB->Target Disruption Disruption of Integrity / Enzyme Inhibition Target->Disruption CellDeath Fungal Cell Death Disruption->CellDeath

References

Antifungal Spectrum of Clavariopsin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal activity of Clavariopsin B, a cyclic depsipeptide antibiotic. The document summarizes the available quantitative data on its antifungal spectrum, details the experimental protocols used for its evaluation, and explores its potential mechanism of action through signaling pathway visualizations.

Antifungal Activity of this compound

This compound has demonstrated a notable spectrum of antifungal activity against both human and plant pathogenic fungi. The primary method for quantifying this activity has been the paper disk diffusion assay, with results reported as the Minimum Inhibitory Dose (MID) in micrograms per disk (µ g/disk ).

Quantitative Antifungal Spectrum
Fungal SpeciesType of PathogenMinimum Inhibitory Dose (MID) of this compound (µ g/disk )Reference
Aspergillus fumigatusHuman PathogenData not specified, but active[1]
Aspergillus nigerHuman & Plant Pathogen0.3[2][3]
Candida albicansHuman PathogenData not specified, but active (lesser extent)[1]
Alternaria alternataPlant Pathogen1[2][3]
Botrytis cinereaPlant Pathogen0.1[2][3]
Colletotrichum orbicularePlant Pathogen1[2][3]
Fusarium oxysporumPlant Pathogen3[2][3]
Magnaporthe oryzaePlant Pathogen0.1[2][3]

In addition to growth inhibition, clavariopsins have been observed to induce morphological changes in fungi. Specifically, they cause hyphal swelling in Aspergillus niger at a minimum effective dose of 0.3–3 µ g/disk [2][3]. This morphological alteration suggests a potential mechanism of action involving the disruption of fungal cell wall synthesis or integrity.

Experimental Protocols

The evaluation of the antifungal activity of this compound has primarily relied on the paper disk diffusion method. The following is a detailed, representative protocol synthesized from established methodologies for filamentous fungi.

Paper Disk Diffusion Assay for Antifungal Susceptibility

2.1.1 Principle

This method assesses the antifungal activity of a compound by measuring the zone of growth inhibition it produces on an agar (B569324) plate uniformly seeded with a specific fungus. The size of the inhibition zone is proportional to the susceptibility of the fungus to the compound.

2.1.2 Materials

  • Fungal isolates

  • Potato Dextrose Agar (PDA) or Mueller-Hinton Agar (MHA)

  • Sterile saline solution (0.85% NaCl) with 0.05% Tween 80

  • Sterile paper disks (6 mm diameter)

  • This compound stock solution of known concentration

  • Solvent control (e.g., DMSO)

  • Sterile Petri dishes (90 mm diameter)

  • Spectrophotometer or hemocytometer

  • Incubator

2.1.3 Inoculum Preparation

  • Grow the fungal isolates on PDA slants at 25-30°C for 7-14 days, or until sufficient sporulation is observed.

  • Harvest the conidia by flooding the slant with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.

  • Transfer the resulting suspension to a sterile tube.

  • Allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer (by measuring optical density) or a hemocytometer.

2.1.4 Assay Procedure

  • Prepare PDA or MHA plates to a uniform depth of 4 mm.

  • Uniformly inoculate the entire surface of the agar plates with the adjusted fungal suspension using a sterile cotton swab.

  • Allow the plates to dry for 10-15 minutes at room temperature.

  • Aseptically apply sterile 6 mm paper disks impregnated with known amounts of this compound onto the surface of the inoculated agar.

  • Apply a solvent control disk containing only the solvent used to dissolve this compound.

  • Gently press the disks to ensure complete contact with the agar surface.

  • Invert the plates and incubate at 25-30°C for 24-72 hours, depending on the growth rate of the fungus.

2.1.5 Interpretation of Results

  • After the incubation period, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

  • The Minimum Inhibitory Dose (MID) is defined as the lowest dose of this compound (in µ g/disk ) that produces a visually distinct inhibition zone.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in determining the antifungal spectrum of this compound using the paper disk diffusion assay.

experimental_workflow Experimental Workflow for Antifungal Disk Diffusion Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Isolate Culture inoculum_prep Inoculum Preparation (1x10^6 - 5x10^6 CFU/mL) fungal_culture->inoculum_prep inoculation Inoculation of Agar Plates inoculum_prep->inoculation agar_plates Agar Plate Preparation (PDA or MHA) agar_plates->inoculation clavariopsin_disks Preparation of this compound Disks disk_application Application of Disks clavariopsin_disks->disk_application inoculation->disk_application incubation Incubation (25-30°C, 24-72h) disk_application->incubation zone_measurement Measurement of Inhibition Zones incubation->zone_measurement mid_determination Determination of MID zone_measurement->mid_determination

Antifungal Disk Diffusion Assay Workflow
Hypothesized Mechanism of Action and Signaling Pathway

While the precise molecular target of this compound has not been definitively identified, the observed induction of hyphal swelling in Aspergillus niger strongly suggests interference with the fungal cell wall. Many cyclic depsipeptides exert their antifungal effects by targeting components of the cell wall biosynthesis pathway. The diagram below illustrates a plausible, though hypothetical, signaling pathway for the action of this compound, focusing on the inhibition of β-(1,3)-glucan synthase, a key enzyme in fungal cell wall synthesis.

signaling_pathway Hypothesized Signaling Pathway for this compound Action ClavariopsinB This compound CellWall Fungal Cell Wall ClavariopsinB->CellWall Crosses GlucanSynthase β-(1,3)-Glucan Synthase ClavariopsinB->GlucanSynthase Inhibits CellMembrane Cell Membrane CellWall->CellMembrane Reaches CellMembrane->GlucanSynthase Embedded in GlucanSynthesis β-(1,3)-Glucan Synthesis GlucanSynthase->GlucanSynthesis Catalyzes CellWallIntegrity Loss of Cell Wall Integrity GlucanSynthase->CellWallIntegrity Leads to GlucanSynthesis->CellWall Builds HyphalSwelling Hyphal Swelling & Lysis CellWallIntegrity->HyphalSwelling Results in

Hypothesized Action of this compound

This proposed pathway posits that this compound traverses the fungal cell wall and interacts with the cell membrane to inhibit the activity of β-(1,3)-glucan synthase. This inhibition disrupts the synthesis of β-(1,3)-glucan, a critical structural component of the fungal cell wall, leading to a loss of cell wall integrity, osmotic instability, and ultimately the observed hyphal swelling and fungal cell death. Further research is required to validate this hypothesis and elucidate the precise molecular interactions involved.

References

Clavariopsin B: An In-depth Technical Guide on its Effects on Fungal Hyphal Swelling and Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavariopsin B, a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica, has demonstrated significant antifungal properties. A notable characteristic of its bioactivity is the induction of hyphal swelling and morphological aberrations in susceptible fungi, particularly in the model organism Aspergillus niger. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, including quantitative data, detailed experimental protocols for analysis, and a proposed mechanism of action involving the disruption of cell wall integrity and the subsequent activation of cellular stress response pathways.

Data Presentation: Quantitative Effects of Clavariopsins on Fungal Growth and Morphology

The antifungal activity and the induction of hyphal swelling by the clavariopsin family of compounds have been quantitatively assessed. The following tables summarize the available data.

Table 1: Antifungal Activity of Clavariopsins

Fungal SpeciesMinimum Inhibitory Dose (MID, µ g/disk )
Botrytis cinerea0.01 - 10
Magnaporthe oryzae0.01 - 10
Colletotrichum orbiculare0.01 - 10
Fusarium oxysporum0.01 - 10
Alternaria alternata0.01 - 10
Aspergillus niger0.01 - 10
Aspergillus fumigatusData not available
Candida albicansLesser activity reported

Table 2: Hyphal Swelling Activity of Clavariopsins against Aspergillus niger

Compound FamilyMinimum Effective Dose (MED, µ g/disk )
Clavariopsins (general)0.3 - 3

Proposed Mechanism of Action: Cell Wall Disruption and Stress Response Activation

While the precise molecular target of this compound has not been definitively identified, evidence from studies on related cyclic depsipeptides and the observed phenotype of hyphal swelling strongly suggest that its primary mechanism of action involves the disruption of the fungal cell wall. This disruption is likely achieved through the inhibition of key enzymes responsible for cell wall biosynthesis, such as β-(1,3)-glucan synthase or chitin (B13524) synthase.

Inhibition of these enzymes leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and causing a loss of polarized growth. This triggers a cellular stress response, primarily mediated by the Cell Wall Integrity (CWI) pathway, the High-Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway. The activation of these pathways is a compensatory mechanism aimed at remodeling the cell wall. However, in the continued presence of this compound, this response can lead to the observed aberrant morphology, including isotropic growth and hyphal swelling.

ClavariopsinB_Mechanism cluster_CellWall Fungal Cell Wall cluster_Signaling Stress Response Signaling cluster_Phenotype Cellular Phenotype ClavariopsinB This compound GlucanSynthase β-(1,3)-Glucan Synthase ClavariopsinB->GlucanSynthase Inhibition ChitinSynthase Chitin Synthase ClavariopsinB->ChitinSynthase Inhibition CWI_Pathway CWI Pathway GlucanSynthase->CWI_Pathway Triggers ChitinSynthase->CWI_Pathway Triggers HOG_Pathway HOG Pathway CWI_Pathway->HOG_Pathway Crosstalk Calcineurin_Pathway Calcineurin Pathway CWI_Pathway->Calcineurin_Pathway Crosstalk MorphologyChange Altered Morphology CWI_Pathway->MorphologyChange HyphalSwelling Hyphal Swelling HOG_Pathway->HyphalSwelling Calcineurin_Pathway->HyphalSwelling Paper_Disc_Assay_Workflow Start Start: Prepare Fungal Spore Suspension Inoculate Inoculate Agar Plates Start->Inoculate PrepareDiscs Prepare this compound and Control Discs Inoculate->PrepareDiscs ApplyDiscs Apply Discs to Inoculated Plates PrepareDiscs->ApplyDiscs Incubate Incubate Plates ApplyDiscs->Incubate Observe Observe and Measure Incubate->Observe MeasureMID Measure Zone of Inhibition (MID) Observe->MeasureMID ObserveMED Observe Hyphal Swelling (MED) via Microscopy Observe->ObserveMED End End MeasureMID->End ObserveMED->End Quantitative_Morphology_Analysis Start Start: Inoculate Liquid Culture with Spores and this compound Incubate Incubate in Shaking Incubator Start->Incubate Sample Take Aliquots at Time Points Incubate->Sample Microscopy Prepare Wet Mounts and Capture Images Sample->Microscopy ImageAnalysis Analyze Images using Software (e.g., ImageJ) Microscopy->ImageAnalysis MeasureDiameter Measure Hyphal Diameter ImageAnalysis->MeasureDiameter MeasureLength Measure Hyphal Length ImageAnalysis->MeasureLength MeasureBranching Measure Branching Frequency ImageAnalysis->MeasureBranching Statistics Perform Statistical Analysis MeasureDiameter->Statistics MeasureLength->Statistics MeasureBranching->Statistics End End: Quantified Morphological Data Statistics->End

Lack of Evidence for Cytotoxicity of Clavariopsin B in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the cytotoxic effects of Clavariopsin B on cancer cell lines has revealed no supporting scientific evidence for this activity. A study focusing on Clavariopsins C-I, which also included the known congeners Clavariopsin A and B, evaluated their antifungal and cytotoxic activities. The findings from this research indicated that while the compounds exhibited potent antifungal properties, they showed no cytotoxicity toward the HeLa-S3 cancer cell line[1]. This suggests that this compound may not be a viable candidate for anticancer research based on current literature.

It is possible that there may be a confusion with a similarly named compound, Clausine-B , which has demonstrated significant antiproliferative properties against several human cancer cell lines[2][3][4][5]. This guide will proceed to detail the preliminary cytotoxicity studies of Clausine-B to provide a relevant and informative resource for researchers in drug development.

Preliminary Cytotoxicity of Clausine-B on Cancer Cell Lines

Clausine-B, a carbazole (B46965) alkaloid isolated from the stem bark of Clausena excavata, has been investigated for its antiproliferative activities against a panel of human cancer cell lines. The compound has shown promising activity against several cancer types, warranting further investigation into its potential as an anticancer agent[2][3][4][5].

Data Presentation: In Vitro Cytotoxicity of Clausine-B

The cytotoxic effects of Clausine-B were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for five different cancer cell lines. The results are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)[2][3][4][5]
MDA-MB-231Non-hormone-dependent breast cancer21.50 ± 0.04
HeLaCervical cancer22.90 ± 0.45
CAOV3Ovarian cancer27.00 ± 0.29
HepG2Hepatic cancer28.94 ± 0.00
MCF-7Hormone-dependent breast cancer52.90 ± 8.49
Chang LiverNormal liver cellsNo IC50 value obtained

Clausine-B was found to be active (IC50 < 30 µg/mL) against four of the five cancer cell lines tested[2][5]. Notably, it exhibited no cytotoxic effect on the normal Chang liver cell line, suggesting a potential for selective anticancer activity[2][3][4].

Experimental Protocols

The primary method used to determine the cytotoxicity of Clausine-B was the MTT assay[2][3][4][5]. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to formazan (B1609692), which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of Clausine-B and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another few hours to allow for the formation of formazan crystals.

  • Solubilization: The MTT medium is removed, and a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of Clausine-B.

Mandatory Visualization

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seed cells in 96-well plate cell_culture->seeding incubation1 Incubate for 24h seeding->incubation1 add_clausineB Add varying concentrations of Clausine-B incubation1->add_clausineB incubation2 Incubate for 24-72h add_clausineB->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance with plate reader solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Generalized Apoptosis Signaling Pathway

While the precise mechanism of action for Clausine-B has not been fully elucidated, many natural cytotoxic compounds induce apoptosis, or programmed cell death, in cancer cells. The following diagram illustrates a generalized apoptosis signaling pathway that is a common target for such compounds. Further research is needed to determine the specific involvement of this pathway in Clausine-B-induced cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., Fas) Ligand->Receptor DISC DISC Formation Receptor->DISC Caspase8 Pro-Caspase-8 activation to Caspase-8 DISC->Caspase8 Bcl2 Bcl-2 family regulation (Bax/Bcl-2 ratio) Caspase8->Bcl2 Bid cleavage Caspase3 Pro-Caspase-3 activation to Caspase-3 Caspase8->Caspase3 Stress Cellular Stress (e.g., DNA damage) Stress->Bcl2 Mito Mitochondrial outer membrane permeabilization Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apoptosome formation (Apaf-1, Cyto c, Pro-Caspase-9) CytoC->Apaf1 Caspase9 Pro-Caspase-9 activation to Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: A generalized diagram of major apoptosis signaling pathways.

References

A Technical Guide to Natural Products from Aquatic Hyphomycetes: From Isolation to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Aquatic hyphomycetes, a unique ecological group of fungi, are pivotal in the decomposition of organic matter in freshwater ecosystems.[1] Beyond their ecological significance, they represent a vast and underexplored reservoir of novel secondary metabolites with potent biological activities.[2] Fungi are prolific producers of such compounds, and those adapted to the competitive freshwater environment have developed specific secondary metabolic pathways. This guide provides an in-depth technical overview of the methodologies for isolating and studying aquatic hyphomycetes, and it summarizes the diverse, bioactive natural products discovered from this fungal group. It includes detailed experimental protocols, quantitative bioactivity data, and visual workflows to facilitate further research and drug discovery efforts.

Chemical Diversity of Bioactive Compounds

Aquatic hyphomycetes produce a wide array of secondary metabolites, spanning multiple structural classes. These compounds are the products of complex biosynthetic pathways and are often responsible for the fungi's antimicrobial and other bioactive properties. Over 280 fungal metabolites have been identified from freshwater fungi, showcasing significant chemical diversity.[2][3] The major classes of these natural products include polyketides, alkaloids, terpenoids, and peptides, many of which exhibit promising activities for pharmaceutical and agricultural applications.[2][3]

Bioactive Natural Products: Quantitative Data

The secondary metabolites isolated from aquatic hyphomycetes and other freshwater fungi have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and immunosuppressive effects. The following tables summarize key quantitative data for some of these compounds to facilitate comparison and highlight their potential.

Table 2.1: Antibacterial Compounds
Compound ClassCompound Name(s)Producing OrganismTarget BacteriaMIC (µg/mL)Reference(s)
Indole-AlkaloidDiaporthalasinDiaporthaceae sp. PSU-SP2/4S. aureus & MRSA2[4]
PiperazineAspergicinAspergillus sp. (co-culture)B. subtilis, B. dysenteriae15.62[4]
PiperazineAspergicinAspergillus sp. (co-culture)S. epidermidis, E. coli31.25[4]
QuinoneAnthraquinone Derivative (62)Nigrospora sp. No. 1403B. subtilis0.625[4]
QuinoneAnthraquinone Derivative (62)Nigrospora sp. No. 1403M. teragenus, V. parachemolyticus1.25[4]
QuinoneAnthraquinone Derivative (62)Nigrospora sp. No. 1403S. aureus, E. coli, V. anguillarum2.50[4]
VerrucosidinPoloncosidinP. polonicum CS-252Human & Aquatic Pathogens4 - 32
VerrucosidinEpimers 75 & 76P. cyclopium SD-413A. hydrophilia8
Table 2.2: Antifungal Compounds
Compound ClassCompound Name(s)Producing OrganismTarget FungiMIC (µg/mL)Reference(s)
GlycolipidIeodoglucomide C & IeodoglycolipidBacillus licheniformisC. albicans, A. niger, etc.0.02 - 0.03 µM[5]
Indole-AlkaloidPenicibrocazine BP. brocae MA-231G. graminis8.0[4]
Indole-AlkaloidPenicibrocazine DP. brocae MA-231G. graminis0.25[4]
MacrolideModiolide AParaphaeosphaeria sp.N. crassa3[6]
TrichotheceneRoridin A, TrichothecenesMyrothecium sp.S. cerevisiae, S. sclerotiorum31.25[6]
TrichotheceneRoridin A, TrichothecenesMyrothecium sp.A. niger31.25[6]
TrichotheceneRoridin A, TrichothecenesMyrothecium sp.T. rubrum62.5[6]
AzaphilonePenicilazaphilone CP. sclerotiorum M-22Broad Spectrum0.0037 - 0.15 mM[7]
Table 2.3: Cytotoxic and Anticancer Compounds
Compound ClassCompound Name(s)Producing OrganismTarget Cell Line(s)IC₅₀Reference(s)
AlkaloidChaetomugilidesChaetomium globosum TY1HepG-253.4 µM[8]
AlkaloidXanthoquinodin B9Chaetomium globosum 7s-1HL-605.8 µM[8]
AlkaloidXanthoquinodin B9Chaetomium globosum 7s-1MCF-720.15 µM[8]
PeptidePsayaminPenicillium sp.A549, HL-60, SMMC-7721, SW480, MCF-710.87 - 15.96 µM[9]
PolyketidePeniciversiol APenicillium sp.BIO-8710.21 µM[9]
PolyketidePenicilactones, Decumbenone A-B, etc.Penicillium sp.BEL-7402, BIU-87, ECA1097.70 - 20 µM[9]
MeroterpenoidCompound 45Acremonium sp.A549, Hela, KB1.95, 0.68, 1.50 µM[10]
MeroterpenoidCompound 48Acremonium sp.MCF-7, A549, Hela, KB2.02, 0.82, 1.14, 1.10 µM[10]
SteroidCompounds 52, 53, 55Penicillium chrysogenumDu145, A-549, HeLa8, 20, 20 µg/mL[10]
Table 2.4: Immunosuppressive Compounds
Compound ClassCompound Name(s)Producing OrganismTarget Cell(s)IC₅₀Reference(s)
Pyrrole AlkaloidAlbifpyrrols BAlbifimbria viridisB Lymphocyte16.16 µM[11]
VariousAlopecines A–ESophora alopecuroides (Plant)T-cell & B-cell3.7 - 100 µM[11]
Fungal PeptideColutellin AColletotrichum dematiumT-cell & B-cellModerate Activity

Experimental Protocols

Successful discovery of novel natural products from aquatic hyphomycetes hinges on robust and reproducible experimental procedures. This section provides detailed protocols for the key stages of research, from fungal isolation to bioactivity assessment.

Protocol for Isolation and Cultivation

Objective: To isolate pure cultures of aquatic hyphomycetes from natural substrates (e.g., submerged leaf litter).

Materials:

  • Submerged, decomposing leaves collected from a freshwater stream.

  • Sterile plastic bags or containers for sample collection.

  • Sterile deionized or distilled water.

  • Petri dishes.

  • Dissecting microscope.

  • Sterile fine-tipped needles or forceps.

  • Growth media: 2% Malt Extract Agar (B569324) (MEA) or Potato Dextrose Agar (PDA).[12][13]

  • Antibiotics (e.g., streptomycin, penicillin) to suppress bacterial growth.

  • Parafilm.

  • Incubator.

Procedure:

  • Sample Collection: Collect submerged, decaying leaves from a well-aerated stream and place them in sterile plastic bags with some stream water. Process within 24 hours.

  • Induction of Sporulation: Vigorously wash the collected leaves with sterile water to remove debris. Place 3-5 leaf pieces into a sterile Petri dish containing sterile distilled water. Incubate at room temperature (20-25°C) for 48-72 hours with continuous aeration (e.g., using an aquarium pump) to induce fungal sporulation.[14]

  • Spore Observation: After incubation, examine the water and leaf surfaces under a dissecting microscope for the characteristic tetraradiate, branched, or sigmoid conidia of aquatic hyphomycetes.

  • Single-Spore Isolation:

    • Prepare MEA or PDA plates, amended with antibiotics to inhibit bacterial contamination.

    • Using a sterile fine-tipped needle, pick up a single, well-isolated conidium from the water or leaf surface.

    • Transfer the single spore to the center of a fresh agar plate.

    • Seal the plate with Parafilm.

  • Cultivation: Incubate the inoculated plates at a suitable temperature, typically 15-25°C, in the dark.[12][13] Monitor for growth. Mycelial growth should be visible within a few days.

  • Sub-culturing: Once a colony has grown, sub-culture a small piece of the mycelium from the colony edge onto a new agar plate to ensure a pure culture.

Protocol for Secondary Metabolite Extraction

Objective: To extract secondary metabolites from fungal cultures for bioactivity screening.

Materials:

  • Pure fungal culture grown in liquid medium (e.g., Potato Dextrose Broth - PDB).[15]

  • Ethyl acetate (B1210297) (EtOAc), analytical grade.[2]

  • Separating funnel.

  • Sterile filter paper (e.g., Whatman No. 1).

  • Rotary evaporator.

  • Methanol (B129727) or Dimethyl Sulfoxide (DMSO) for dissolving the crude extract.

Procedure:

  • Fungal Fermentation: Inoculate a pure fungal culture into a flask containing a suitable liquid medium, such as PDB. Incubate for 14-30 days at room temperature with periodic shaking (e.g., 150 rpm).[15][16]

  • Separation of Mycelia and Broth: After the incubation period, filter the culture through sterile filter paper to separate the fungal mycelia from the culture broth (filtrate).[2]

  • Solvent Extraction:

    • Transfer the culture filtrate to a separating funnel.

    • Add an equal volume of ethyl acetate to the funnel.[2]

    • Shake the funnel vigorously for 5-10 minutes to allow for the complete partitioning of metabolites into the organic solvent phase. Release pressure periodically.

    • Allow the layers to separate. The ethyl acetate phase contains the secondary metabolites.[2]

    • Carefully collect the ethyl acetate layer. Repeat the extraction process on the aqueous layer two more times to maximize yield.[16]

  • Concentration: Combine all ethyl acetate fractions and evaporate the solvent to dryness using a rotary evaporator at a controlled temperature (e.g., 40-60°C).[17][18] The resulting residue is the crude extract.

  • Storage: Dissolve the dried crude extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 20 mg/mL), sterilize by filtration (0.22 µm filter), and store at 4°C for subsequent bioassays.[16]

Protocol for Agar Well Diffusion Assay

Objective: To screen crude extracts or purified compounds for antimicrobial activity.

Materials:

  • Test microorganism (bacterial or fungal pathogen).

  • Mueller-Hinton Agar (MHA) for bacteria or PDA for fungi.[19]

  • Sterile Petri dishes.

  • Sterile cotton swabs.

  • Sterile cork borer (6-8 mm diameter).[20]

  • Micropipette and sterile tips.

  • Fungal extract dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (e.g., standard antibiotic like Neomycin).[19]

  • Negative control (solvent used to dissolve the extract, e.g., DMSO).[19]

  • Incubator.

Procedure:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism in sterile broth, matching the turbidity to a 0.5 McFarland standard.[19]

  • Inoculate Plate: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of an MHA or PDA plate to create a uniform lawn.[20]

  • Create Wells: Use a sterile cork borer to aseptically punch uniform wells into the agar.[21] Carefully remove the agar plugs.

  • Load Wells:

    • Pipette a fixed volume (e.g., 50-100 µL) of the fungal extract into a designated well.

    • Pipette the same volume of the positive control into another well and the negative control into a third well.[21]

  • Pre-diffusion: Allow the plates to sit at room temperature or 4°C for 1-2 hours to permit the diffusion of the substances into the agar.[21]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).[19]

  • Measure and Interpret: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm). A larger zone indicates higher antimicrobial activity. Compare the results to the controls.

Protocol for Dual Culture Antagonism Assay

Objective: To assess the antagonistic (inhibitory) activity of an aquatic hyphomycete against a pathogenic fungus.

Materials:

  • Pure culture of the aquatic hyphomycete (antagonist).

  • Pure culture of the pathogenic test fungus.

  • Potato Dextrose Agar (PDA) plates.[3]

  • Sterile cork borer or scalpel.

  • Incubator.

  • Ruler or calipers.

Procedure:

  • Inoculation:

    • Take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the pathogenic fungus.

    • Place the pathogen's plug on a fresh PDA plate, approximately 2-4 cm from the edge.[3][22]

    • Take a mycelial plug of the same size from the aquatic hyphomycete culture.

    • Place the antagonist's plug on the opposite side of the same PDA plate, equidistant from the edge.[23]

  • Control Plate: Prepare a control plate by inoculating a plug of the pathogenic fungus in the same manner but without the antagonist.[3]

  • Incubation: Incubate all plates at a suitable temperature (e.g., 28°C) for 5-7 days, or until the mycelium in the control plate has grown significantly.[3][22]

  • Evaluation and Calculation:

    • Observe the interaction between the two fungi. An inhibition zone between the colonies indicates antagonism.

    • Measure the radial growth of the pathogen in the control plate (C) and the test plate (T).

    • Calculate the percentage of inhibition (I) using the following formula[22]: I (%) = [(C - T) / C] x 100

      • Where:

        • C = Mean radial growth of the pathogen in the control plate.

        • T = Mean radial growth of the pathogen in the dual culture plate.

Visualization of Workflows and Relationships

Diagrams are essential tools for visualizing complex experimental workflows and logical relationships. The following diagrams were created using the Graphviz DOT language, adhering to the specified design constraints.

Workflow for Fungal Isolation from Environmental Samples

This diagram illustrates the high-level process of isolating pure cultures of aquatic hyphomycetes from their natural habitat.

G cluster_0 Field Collection cluster_1 Laboratory Processing cluster_2 Culture & Storage A 1. Collect Submerged Leaf Litter from Stream B 2. Transport to Lab in Sterile Container A->B C 3. Wash Leaves & Induce Sporulation B->C D 4. Microscopic Observation of Conidia C->D E 5. Single-Spore Isolation on Nutrient Agar D->E F 6. Incubate to Obtain Pure Culture E->F G 7. Sub-culture for Working Stocks F->G H 8. Long-term Storage G->H

Figure 1: Workflow for isolating aquatic hyphomycetes.
Workflow for Bioactive Compound Discovery

This diagram outlines the comprehensive pipeline for discovering and characterizing novel bioactive compounds from isolated fungal cultures.

G A Pure Fungal Isolate B Liquid Fermentation (e.g., PDB Medium) A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Crude Extract C->D E Bioactivity Screening (e.g., Agar Diffusion) D->E F Inactive Extract (Archive or Re-test) E->F No Activity G Active 'Hit' Extract E->G Activity Detected H Bioassay-Guided Fractionation (HPLC) G->H I Pure Bioactive Compound(s) H->I J Structure Elucidation (NMR, MS) I->J K Novel Natural Product J->K

Figure 2: Pipeline for discovering bioactive compounds.
Experimental Setup for Dual Culture Assay

This diagram details the setup for the dual culture assay, a key method for assessing the antagonistic properties of fungi.

G cluster_0 Dual Culture Plate (Test) cluster_1 Control Plate cluster_2 Measurement A Pathogen Mycelial Plug B Antagonist (Aquatic Hyphomycete) Mycelial Plug F Growth Radius (Measurement 'T') C Inhibition Zone D Pathogen Mycelial Plug E Growth Radius (Measurement 'C') G Calculate % Inhibition: I = [(C - T) / C] * 100

Figure 3: Diagram of the dual culture antagonism assay.

References

The Potent Bioactivity of Fungal Cyclic Depsipeptides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: --INVALID-LINK--

Abstract

Cyclic depsipeptides, a diverse class of secondary metabolites produced by various fungi, have garnered significant attention in the scientific community for their wide range of potent biological activities. These cyclic compounds, characterized by the presence of at least one ester bond in their peptide backbone, exhibit promising antimicrobial, antiviral, antitumor, immunosuppressive, and enzyme-inhibitory properties. This technical guide provides an in-depth overview of the biological activities of prominent fungal cyclic depsipeptides, including beauvericin (B1667859), enniatins, destruxins, and aureobasidin A. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction

Fungi are a prolific source of structurally unique and biologically active natural products. Among these, cyclic depsipeptides represent a particularly interesting class of molecules with significant therapeutic potential. Their cyclic nature often confers enhanced stability and target-binding affinity compared to their linear counterparts. This guide will delve into the multifaceted biological activities of these fungal metabolites, providing the necessary technical details to facilitate further research and development in this exciting field.

Biological Activities of Key Fungal Cyclic Depsipeptides

Fungal cyclic depsipeptides have been shown to modulate a variety of cellular processes, leading to a broad spectrum of biological effects. The following sections summarize the activities of some of the most well-studied examples.

Antitumor Activity

Several fungal cyclic depsipeptides have demonstrated significant cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, through various signaling cascades.

Beauvericin , a hexadepsipeptide produced by fungi of the genus Fusarium and Beauveria, induces apoptosis in cancer cells by increasing intracellular calcium levels and activating mitochondrial pathways.[1][2] This leads to the release of cytochrome c and the activation of caspases, key executioners of apoptosis.[1] Beauvericin is also known to influence several cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2]

Destruxins , another class of cyclic hexadepsipeptides primarily isolated from the entomopathogenic fungus Metarhizium anisopliae, also exhibit potent anticancer activities.[3] Destruxin B, for instance, induces apoptosis in human non-small cell lung cancer cells through a Bcl-2 family-dependent mitochondrial pathway.[3] The anticancer effects of destruxins are also associated with the inhibition of the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[3]

Enniatins , produced by various Fusarium species, are known to induce apoptosis in different cell lines. Their cytotoxic mechanism is linked to their ionophoric properties, which disrupt cellular ion homeostasis.[4]

Table 1: Cytotoxic Activity of Fungal Cyclic Depsipeptides against Cancer Cell Lines

Cyclic DepsipeptideCancer Cell LineIC50 Value (µM)Reference
BeauvericinMurine colon carcinoma (CT-26)~5-10[1]
Destruxin AHuman colon cancer (HCT116)6.14[3]
Destruxin BHuman colon cancer (HCT116)3.64[3]
Destruxin EHuman colon cancer (HCT116)0.067[3]
Destruxin BOral cancer (GNM)10.35 (48h)[3]
Destruxin BOral cancer (TSCCa)12.87 (48h)[3]
Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Fungal cyclic depsipeptides have shown considerable promise in this area.

Aureobasidin A , a cyclic nonadepsipeptide from Aureobasidium pullulans, exhibits potent antifungal activity against a broad range of pathogenic fungi, including Candida species.[5] Its mechanism of action involves the inhibition of inositol (B14025) phosphorylceramide (IPC) synthase, an enzyme essential for fungal cell wall synthesis.[5][6]

Enniatins also display antifungal and antibacterial properties. Their ability to form pores in cell membranes and disrupt ion gradients contributes to their antimicrobial effects.[4]

Beauvericin has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]

Table 2: Antimicrobial Activity of Fungal Cyclic Depsipeptides

Cyclic DepsipeptidePathogenMIC Value (µg/mL)Reference
Aureobasidin ACandida albicans1[5]
Aureobasidin ACandida glabrata0.25-2 (MIC50)[7]
Aureobasidin ASaccharomyces cerevisiae0.1-0.4[6]
Aureobasidin AEscherichia coli1000[8]
Aureobasidin AStaphylococcus aureus500[8]
BeauvericinStaphylococcus aureus3.91 µM[9]
Immunosuppressive Activity

Cyclosporin A , a cyclic undecapeptide produced by the fungus Tolypocladium inflatum, is a widely used immunosuppressant drug crucial in preventing organ transplant rejection. Its mechanism of action involves binding to cyclophilin, an intracellular protein. This complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. The inhibition of calcineurin prevents the activation of nuclear factor of activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (B1167480) (IL-2) and other cytokines that promote T-cell activation and proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of fungal cyclic depsipeptides.

Isolation and Purification of Beauvericin from Fusarium Species

This protocol outlines a general procedure for the extraction and purification of beauvericin from fungal cultures.

  • Fungal Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a beauvericin-producing Fusarium strain. Incubate the culture for 10-14 days at 25-28°C with shaking (150 rpm).[10][11]

  • Extraction: After incubation, separate the mycelia from the culture broth by filtration. Extract the mycelia and the filtrate separately with an organic solvent such as ethyl acetate (B1210297) or a mixture of acetonitrile, methanol (B129727), and water.[10][12]

  • Concentration: Evaporate the organic solvent from the combined extracts under reduced pressure to obtain a crude extract.[10]

  • Purification:

    • Column Chromatography: Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to separate major fractions.[11]

    • High-Performance Liquid Chromatography (HPLC): Further purify the beauvericin-containing fractions using reversed-phase HPLC (e.g., C18 column) with a mobile phase of methanol and water.[10]

  • Characterization: Confirm the identity and purity of the isolated beauvericin using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10]

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the cyclic depsipeptide in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.[3] Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

Antimicrobial Susceptibility Testing using Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans) in a suitable broth (e.g., RPMI-1640 for fungi) to a concentration of approximately 1-5 x 10⁶ CFU/mL (adjusted to a 0.5 McFarland standard). Dilute this suspension to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[15][16]

  • Compound Dilution: Prepare a two-fold serial dilution of the cyclic depsipeptide in a 96-well microtiter plate using the appropriate broth.[17]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).[15]

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which fungal cyclic depsipepeptides exert their biological effects is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways modulated by these compounds.

Beauvericin-Induced Apoptosis Pathway

Beauvericin triggers apoptosis in cancer cells through a multi-faceted mechanism involving an increase in intracellular calcium, the generation of reactive oxygen species (ROS), and the activation of the mitochondrial apoptotic pathway.[1][2]

Beauvericin_Apoptosis Beauvericin Beauvericin Ca_channel Ca²⁺ Channel Beauvericin->Ca_channel Opens Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx ROS ↑ ROS Ca_influx->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Induces stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Beauvericin-induced apoptotic signaling pathway.

Destruxin-Mediated Inhibition of the PI3K/Akt Pathway and Apoptosis Induction

Destruxins exert their anticancer effects in part by inhibiting the pro-survival PI3K/Akt signaling pathway and activating the intrinsic apoptotic pathway.[3]

Caption: Destruxin's dual action on PI3K/Akt and apoptosis.

Immunosuppressive Action of Cyclosporin A

Cyclosporin A's immunosuppressive effects are mediated through the inhibition of the calcineurin-NFAT signaling pathway, which is essential for T-cell activation.

CyclosporinA_Pathway TCR T-Cell Receptor (TCR) Ca_Signal ↑ Intracellular Ca²⁺ TCR->Ca_Signal Activation Calcineurin Calcineurin Ca_Signal->Calcineurin Activates NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_Gene IL-2 Gene Transcription Nucleus->IL2_Gene CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin Cyclophilin->Calcineurin Inhibits

Caption: Cyclosporin A's inhibition of T-cell activation.

Conclusion and Future Perspectives

Fungal cyclic depsipeptides represent a rich and largely untapped source of novel therapeutic leads. Their diverse biological activities, coupled with their unique structural features, make them attractive candidates for drug discovery and development programs. The information presented in this technical guide provides a solid foundation for researchers to explore the full potential of these fascinating natural products. Further research into their mechanisms of action, structure-activity relationships, and in vivo efficacy is warranted to translate their promising in vitro activities into clinically useful therapies. The continued investigation of fungal biodiversity will undoubtedly lead to the discovery of new cyclic depsipeptides with even more potent and selective biological activities.

References

Methodological & Application

Protocol for the Isolation of Clavariopsin B from Clavariopsis aquatica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the isolation of Clavariopsin B, a cyclic depsipeptide with notable antifungal properties, from the aquatic hyphomycete Clavariopsis aquatica. The procedure encompasses the fermentation of the microorganism, followed by a multi-step extraction and purification process culminating in the isolation of the target compound. This protocol is intended for research and development purposes in the fields of natural product chemistry, mycology, and drug discovery.

This compound is part of a larger family of clavariopsin compounds that have demonstrated significant in vitro activity against various fungal pathogens, including Aspergillus fumigatus, Aspergillus niger, and Candida albans.[1] One of the observed mechanisms of action is the induction of hyphal swelling in A. niger.[2][3] The detailed methodology provided herein is compiled from established research to ensure reproducibility and aid in the further investigation of this promising antifungal agent.

Experimental Protocols

Fermentation of Clavariopsis aquatica

This stage focuses on the cultivation of Clavariopsis aquatica under conditions optimized for the production of this compound.

Materials:

  • Clavariopsis aquatica strain (e.g., AJ 117363)

  • ATCC Medium 325: Malt (B15192052) extract agar (B569324) (for initial culture)

  • Liquid fermentation medium (specific composition for optimal production should be determined empirically, but a malt-based broth is a suitable starting point)

  • Sterile flasks or fermenter

  • Incubator shaker

Procedure:

  • Prepare the malt extract agar slants or plates according to the ATCC Medium 325 formulation for the initial cultivation of Clavariopsis aquatica.

  • Inoculate the agar with the fungal strain and incubate at 26°C until sufficient growth is observed.

  • Prepare the liquid fermentation medium and sterilize it by autoclaving.

  • Inoculate the liquid medium with a mature culture of Clavariopsis aquatica from the agar plates.

  • Incubate the culture in a shaker at 25°C for 18 days. Ensure adequate aeration to support fungal growth and secondary metabolite production. For larger scale production, a 15 L fermenter can be utilized.[2]

Extraction of Crude this compound

This section describes the initial extraction of the secondary metabolites from the fermentation broth.

Materials:

  • Acetone (B3395972)

  • Ethyl acetate (B1210297) (EtOAc)

  • Deionized water

  • Large capacity flasks or beakers

  • Filtration apparatus (e.g., cheesecloth or filter paper)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Stir the mixture vigorously for several hours to ensure thorough extraction of metabolites from the mycelia.

  • Separate the fungal biomass from the liquid broth by filtration.

  • Concentrate the aqueous filtrate using a rotary evaporator to remove the acetone.

  • Transfer the concentrated aqueous extract to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake the funnel vigorously, venting periodically.

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the ethyl acetate extraction two more times to maximize the recovery of the clavariopsins.

  • Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

The crude extract is subjected to a two-step chromatographic purification process to isolate this compound.

3.1. Silica (B1680970) Gel Column Chromatography

This initial chromatographic step separates the crude extract into fractions based on polarity.

Materials:

  • Silica gel (60-200 mesh is a common choice for initial purification)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

  • Pack the chromatography column with the silica gel slurry, ensuring an even and compact bed.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the top of the silica gel column.

  • Elute the column with a stepwise or linear gradient of increasing polarity, for instance, by gradually increasing the percentage of ethyl acetate in hexane.

  • Collect fractions of the eluate.

  • Monitor the separation by performing TLC on the collected fractions. Spot the fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under UV light or with a suitable staining reagent.

  • Pool the fractions containing the compounds of interest based on their TLC profiles.

  • Evaporate the solvent from the pooled fractions to yield a semi-purified extract.

3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The final purification step utilizes RP-HPLC to isolate this compound to a high degree of purity.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (preparative or semi-preparative)

  • Mobile phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile phase B: Acetonitrile (B52724) with 0.1% TFA

  • Syringe filters

Procedure:

  • Dissolve the semi-purified extract from the silica gel chromatography step in a suitable solvent, such as the initial mobile phase composition.

  • Filter the sample through a syringe filter to remove any particulate matter.

  • Equilibrate the C18 column with the initial mobile phase conditions (a high percentage of mobile phase A).

  • Inject the sample onto the HPLC column.

  • Elute the column with a linear gradient of increasing acetonitrile concentration (mobile phase B). A typical gradient for peptide purification might be from 5% to 95% acetonitrile over 30-60 minutes.

  • Monitor the elution profile at a wavelength of 210-220 nm, which is suitable for detecting peptide bonds.[4]

  • Collect the fractions corresponding to the peaks observed in the chromatogram.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the fractions containing pure this compound and lyophilize to obtain the final product as a powder.

Data Presentation

Table 1: Antifungal Activity of Clavariopsins

CompoundMinimum Inhibitory Dose (µ g/disk ) against A. niger
Clavariopsin A0.3 - 3
This compound 0.3 - 3
Clavariopsin C-I0.3 - 3

Data represents the range of minimum effective doses that induce hyphal swelling in Aspergillus niger.[2][3]

Visualizations

Experimental Workflow

experimental_workflow Figure 1: Experimental Workflow for this compound Isolation cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product fermentation 1. Fermentation of Clavariopsis aquatica (25°C, 18 days) acetone_precipitation 2. Acetone Precipitation & Extraction fermentation->acetone_precipitation filtration 3. Filtration acetone_precipitation->filtration concentration 4. Concentration of Filtrate filtration->concentration liquid_extraction 5. Liquid-Liquid Extraction (EtOAc/H2O) concentration->liquid_extraction evaporation 6. Evaporation to Crude Extract liquid_extraction->evaporation silica_chromatography 7. Silica Gel Column Chromatography evaporation->silica_chromatography rphplc 8. Reversed-Phase HPLC silica_chromatography->rphplc final_product Pure this compound rphplc->final_product

Caption: Figure 1: Experimental Workflow for this compound Isolation.

Note on Signaling Pathways: Currently, the specific signaling pathways in fungi affected by this compound have not been elucidated in the available scientific literature. The observed antifungal activity is characterized by effects such as hyphal swelling, but the underlying molecular mechanism remains an area for future research. Therefore, a signaling pathway diagram cannot be provided at this time.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Clavariopsin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavariopsin B is a cyclic depsipeptide antibiotic produced by the aquatic hyphomycete Clavariopsis aquatica.[1] As a member of a class of compounds with demonstrated antifungal properties, this compound is a molecule of significant interest for drug discovery and development.[1][2] Efficient and robust purification protocols are therefore essential for obtaining high-purity material for structural elucidation, bioactivity screening, and preclinical studies. This application note provides a detailed protocol for the purification of this compound from a crude fungal extract using reversed-phase high-performance liquid chromatography (RP-HPLC).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound and the related analogue, Clavariopsin A, is presented in Table 1. This data is crucial for the development of an effective HPLC purification strategy. Cyclic depsipeptides with a high proportion of hydrophobic amino acid residues typically exhibit poor solubility in aqueous solutions, necessitating the use of organic solvents for sample preparation.[3][4] The presence of peptide bonds and potential aromatic residues in the structure of this compound suggests UV absorbance in the range of 210-280 nm, which can be exploited for detection during HPLC.[5]

Table 1: Physicochemical Data for Clavariopsins

PropertyThis compoundClavariopsin AData Source
Molecular Weight 11391153[1][6]
Molecular Formula Not explicitly statedC₅₉H₉₅N₉O₁₄[7]
Compound Class Cyclic DepsipeptideCyclic Depsipeptide[1]
Solubility Expected to be low in aqueous solutions; soluble in organic solvents such as DMSO, DMF, and acetonitrile.Expected to be low in aqueous solutions; soluble in organic solvents such as DMSO, DMF, and acetonitrile.[3][4]
UV Absorbance (λmax) Estimated at ~220 nm (peptide bonds) and ~280 nm (if aromatic residues are present).Estimated at ~220 nm (peptide bonds) and ~280 nm (if aromatic residues are present).[5]

Experimental Protocol

This protocol outlines a semi-preparative RP-HPLC method for the purification of this compound from a pre-fractionated fungal extract. The methodology is adapted from established procedures for the purification of similar fungal cyclic depsipeptides.

1. Sample Preparation

  • Lyophilize the crude or semi-purified fungal extract containing this compound to a dry powder.

  • Dissolve the dried extract in a minimal volume of 100% Dimethyl Sulfoxide (DMSO).

  • Perform a final dilution with the initial mobile phase (e.g., 80% Water / 20% Acetonitrile with 0.1% Trifluoroacetic Acid) to ensure compatibility with the HPLC system and to precipitate highly nonpolar impurities.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulates.

  • Carefully transfer the supernatant to an HPLC vial for injection.

2. HPLC Instrumentation and Conditions

The following HPLC parameters are recommended for the purification of this compound.

Table 2: HPLC Parameters for this compound Purification

ParameterRecommended Setting
HPLC System Semi-preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.
Column C18 Reversed-Phase Column (e.g., SunFire™ Prep C18, 10 µm, 19 x 250 mm)
Mobile Phase A Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Gradient Elution 20% to 80% B over 40 minutes
Flow Rate 15 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 280 nm
Injection Volume 500 µL - 2 mL (depending on sample concentration and column capacity)

3. Fraction Collection and Post-Purification Processing

  • Collect fractions corresponding to the elution peak of this compound based on the UV chromatogram.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the pure fractions and remove the organic solvent (Acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain purified this compound as a solid powder.

Workflow and Visualization

The overall process for the isolation and purification of this compound is depicted in the following workflow diagram. This multi-step procedure ensures the removal of other fungal metabolites and impurities, yielding a highly purified final product.

ClavariopsinB_Purification_Workflow cluster_extraction Extraction & Initial Separation cluster_hplc HPLC Purification Fungal_Culture Clavariopsis aquatica Culture Broth Acetone_Treatment Acetone Treatment & Filtration Fungal_Culture->Acetone_Treatment Liquid_Liquid_Extraction Liquid-Liquid Extraction (Ethyl Acetate / Water) Acetone_Treatment->Liquid_Liquid_Extraction Organic_Phase_Concentration Concentration of Organic Phase Liquid_Liquid_Extraction->Organic_Phase_Concentration Silica_Gel_Chromatography Silica Gel Column Chromatography Organic_Phase_Concentration->Silica_Gel_Chromatography HPLC_Sample_Prep Sample Preparation (Dissolve in DMSO, Dilute) Silica_Gel_Chromatography->HPLC_Sample_Prep RP_HPLC Semi-Preparative RP-HPLC HPLC_Sample_Prep->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Analytical HPLC for Purity Check Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal & Lyophilization Purity_Analysis->Solvent_Removal Purified_ClavariopsinB Purified this compound Solvent_Removal->Purified_ClavariopsinB

References

Determining the Minimum Inhibitory Concentration (MIC) of Clavariopsin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Clavariopsin B, a cyclic depsipeptide with known antifungal properties. The following sections detail standardized protocols for MIC determination, present available data on the antifungal activity of this compound, and illustrate the experimental workflow and a potential signaling pathway involved in its mechanism of action.

Introduction

This compound is a cyclic depsipepeptide isolated from the aquatic hyphomycete Clavariopsis aquatica.[1][2][3][4] Like other compounds in its class, this compound has demonstrated notable antifungal activity against a variety of fungal pathogens.[1][2][3] The determination of its Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its potency and potential as a therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions. This value is essential for preclinical assessment and for understanding the spectrum of activity of a new compound.

Quantitative Data Summary

Currently, comprehensive MIC data for this compound in µg/mL is not widely available in the public domain. The existing literature primarily reports antifungal activity as the Minimum Inhibitory Dose (MID) in µ g/disk , determined by a paper disk diffusion method. While this method indicates activity, it is not a direct measure of the MIC. The table below summarizes the available antifungal activity data for this compound and its congeners.

Table 1: Antifungal Activity of Clavariopsins Against Plant Pathogenic Fungi [3][4][5][6][7]

Fungal SpeciesClavariopsin A (µ g/disk )This compound (µ g/disk )Clavariopsins C-I (µ g/disk )
Botrytis cinerea0.10.30.1 - 1
Magnaporthe oryzae0.310.3 - 3
Colletotrichum orbiculare131 - 10
Fusarium oxysporum131 - 10
Alternaria alternata0.310.3 - 3
Aspergillus niger131 - 10

Note: The values represent the Minimum Inhibitory Dose (MID) that induced a visually distinct inhibition zone.

Experimental Protocols

To determine the MIC of this compound in a quantitative and standardized manner, the following broth microdilution and agar (B569324) dilution protocols are recommended. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Assay

This method is used to determine the MIC in a liquid growth medium and is amenable to high-throughput screening.

Materials:

  • This compound (stock solution of known concentration)

  • Test microorganism(s) (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Sterile diluent (e.g., DMSO, water)

  • Spectrophotometer or microplate reader

  • Incubator (35 ± 2°C)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve a range of concentrations. Typically, 100 µL of each concentration is added to the wells.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute the standardized inoculum in the broth medium to the final required concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the this compound dilution. The final volume in each well will be 200 µL.

    • Include a growth control well (inoculum without this compound) and a sterility control well (broth medium only).

    • Incubate the plate at 35 ± 2°C for 24-48 hours, depending on the organism.

  • Reading and Interpreting Results:

    • After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • For quantitative analysis, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits growth by ≥50% (for azoles and echinocandins against yeasts) or 100% (for amphotericin B) compared to the growth control.[8]

Protocol 2: Agar Dilution Assay

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound (stock solution of known concentration)

  • Test microorganism(s)

  • Mueller-Hinton Agar (MHA) or other appropriate agar medium

  • Sterile petri dishes

  • Sterile test tubes

  • Spectrophotometer

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of twofold dilutions of this compound in a sterile diluent.

    • For each concentration, add a specific volume of the this compound solution to molten and cooled (45-50°C) agar medium (e.g., 1 mL of a 20x drug concentration to 19 mL of agar).

    • Pour the agar into sterile petri dishes and allow it to solidify. Prepare a control plate containing no this compound.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation and Incubation:

    • Using a multipoint replicator, inoculate the surface of each agar plate with the standardized microbial suspensions.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 24-48 hours.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for bacterial or fungal growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation read_results Read Results Visually or with Plate Reader incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

Hypothetical Signaling Pathway: Fungal Response to Cell Wall Stress

While the precise mechanism of this compound is not fully elucidated, many cyclic depsipeptides are known to interfere with fungal cell wall integrity. This can trigger a compensatory stress response signaling cascade, such as the Cell Wall Integrity (CWI) pathway. The diagram below illustrates a simplified, hypothetical model of how a compound like this compound could activate this pathway.

CWI_Pathway cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm (MAPK Cascade) cluster_nucleus Nucleus clavariopsin_b This compound cell_wall Fungal Cell Wall clavariopsin_b->cell_wall Inhibits β-1,3-glucan synthesis sensor Cell Wall Stress Sensor (e.g., Wsc1, Mid2) cell_wall->sensor Stress Signal rho1 Rho1 GTPase sensor->rho1 Activates pkc1 PKC1 rho1->pkc1 Activates bck1 Bck1 (MAPKKK) pkc1->bck1 Phosphorylates mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 Phosphorylates slt2 Slt2/Mpk1 (MAPK) mkk1_2->slt2 Phosphorylates rlm1 Rlm1/Swi4/Swi6 Transcription Factors slt2->rlm1 Activates gene_expression Target Gene Expression (e.g., Chitin Synthase) rlm1->gene_expression Induces

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Clavariopsin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the antifungal susceptibility of Clavariopsin B, a cyclic depsipeptide with known activity against various fungal pathogens. The protocols are based on established methods and include guidance on data interpretation and visualization of the compound's putative mechanism of action.

Quantitative Data Summary

The antifungal activity of this compound and its analogs has been primarily evaluated using the disk diffusion method, with results reported as the Minimum Inhibitory Dose (MID) in µ g/disk . This value represents the lowest amount of the compound that produces a visible zone of growth inhibition.

Table 1: Antifungal Activity of this compound against Plant Pathogenic Fungi [1]

Fungal SpeciesMinimum Inhibitory Dose (MID, µ g/disk )
Botrytis cinerea1
Magnaporthe oryzae1
Colletotrichum orbiculare3
Fusarium oxysporum1
Alternaria alternata1
Aspergillus niger1

Note: Data is for this compound. The original study also includes data for other clavariopsin analogs.

Experimental Protocols

Standardized methods for antifungal susceptibility testing, such as those developed by the Clinical and Laboratory Standards Institute (CLSI), are recommended for evaluating this compound.[2][3][4] The following protocols for broth microdilution, agar (B569324) dilution, and disk diffusion can be adapted for testing this natural product.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[5][6][7]

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO, followed by dilution in culture medium)

  • 96-well microtiter plates

  • Fungal inoculum, adjusted to a 0.5 McFarland standard and then diluted to the final concentration

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile diluent (e.g., 0.85% saline)

  • Positive control (fungal inoculum without antifungal agent)

  • Negative control (medium only)

  • Reference antifungal agent (e.g., Amphotericin B, Fluconazole)

Procedure:

  • Preparation of this compound Dilutions: Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a fungal suspension from a fresh culture on Sabouraud Dextrose Agar (SDA). Adjust the turbidity of the suspension to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions, as well as to the positive control wells. The final volume in these wells will be 200 µL.

  • Controls: Add 200 µL of uninoculated RPMI-1640 to the negative control wells.

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.

Agar Dilution Method

The agar dilution method involves incorporating the antifungal agent into an agar medium, which is then spot-inoculated with the test fungi.[8][9][10][11]

Materials:

  • This compound stock solution

  • Molten RPMI-1640 agar medium supplemented with 2% glucose

  • Sterile petri dishes

  • Fungal inoculum, prepared as in the broth microdilution method

Procedure:

  • Preparation of Agar Plates: Prepare a series of petri dishes containing RPMI-1640 agar with two-fold dilutions of this compound. This is achieved by adding the appropriate volume of the this compound stock solution to the molten agar before it solidifies.

  • Inoculation: Once the agar has solidified, spot-inoculate the surface with a standardized fungal suspension (approximately 1-2 µL per spot).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that inhibits the visible growth of the fungal colonies.

Disk Diffusion Method

This method assesses antifungal activity by measuring the zone of growth inhibition around a paper disk impregnated with the test compound.[12][13]

Materials:

  • Sterile paper disks (6 mm diameter)

  • This compound solution at various concentrations

  • Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Fungal inoculum, adjusted to a 0.5 McFarland standard

  • Sterile swabs

Procedure:

  • Inoculation: Uniformly streak the surface of the Mueller-Hinton agar plate with the standardized fungal inoculum using a sterile swab.

  • Disk Application: Aseptically apply paper disks impregnated with known amounts of this compound onto the surface of the inoculated agar.

  • Incubation: Incubate the plates at 35°C for 24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The result is reported as the zone of inhibition.

Putative Mechanism of Action and Signaling Pathway

This compound, as a cyclic depsipeptide, is thought to exert its antifungal effect by inhibiting the enzyme 1,3-β-D-glucan synthase, a critical component in the synthesis of the fungal cell wall.[14][15] This inhibition leads to a weakened cell wall, making the fungus susceptible to osmotic stress and causing morphological changes such as hyphal swelling.[1][2] The disruption of cell wall integrity triggers a compensatory signaling cascade known as the Cell Wall Integrity (CWI) pathway.

ClavariopsinB_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound 1,3-beta-D-glucan_synthase 1,3-beta-D-glucan Synthase This compound->1,3-beta-D-glucan_synthase Inhibition Cell_Wall_Weakening Cell Wall Weakening & Osmotic Stress 1,3-beta-D-glucan_synthase->Cell_Wall_Weakening Disruption of beta-glucan synthesis Rho1-GTP Rho1-GTP PKC1 PKC1 Rho1-GTP->PKC1 Activation MAPK_Cascade MAP Kinase Cascade (BCK1-MKK1/2-SLT2) PKC1->MAPK_Cascade Activation Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Activation Cell_Wall_Stress_Response_Genes Cell Wall Stress Response Genes Transcription_Factors->Cell_Wall_Stress_Response_Genes Upregulation Cell_Wall_Repair Cell Wall Repair & Chitin Synthesis Cell_Wall_Stress_Response_Genes->Cell_Wall_Repair Leads to Cell_Wall_Weakening->Rho1-GTP Activation

Caption: Putative signaling pathway of this compound's antifungal action.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the antifungal susceptibility of this compound using the broth microdilution method.

Antifungal_Susceptibility_Workflow Start Start Prepare_Fungal_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prepare_Fungal_Inoculum Prepare_Drug_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Drug_Dilutions Inoculate_Plate Inoculate 96-well Plate Prepare_Fungal_Inoculum->Inoculate_Plate Prepare_Drug_Dilutions->Inoculate_Plate Incubate_Plate Incubate Plate (35°C, 24-48h) Inoculate_Plate->Incubate_Plate Read_Results Read MIC/MID Incubate_Plate->Read_Results Data_Analysis Data Analysis and Interpretation Read_Results->Data_Analysis End End Data_Analysis->End

Caption: Workflow for antifungal susceptibility testing.

References

Application Notes and Protocols for Hyphal Swelling Assay Using Clavariopsin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavariopsin B, a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica, has demonstrated potent antifungal activity against a range of pathogenic fungi.[1][2][3] A characteristic morphological change induced by this compound and its analogs in fungi such as Aspergillus niger is the induction of hyphal swelling.[2][3][4] This phenomenon serves as a valuable indicator of the compound's antifungal action, likely linked to the disruption of cell wall synthesis or integrity. This document provides detailed protocols for a hyphal swelling assay using this compound, methods for quantitative analysis, and an overview of the putative signaling pathways involved.

Data Presentation

The antifungal activity and hyphal swelling induction by this compound and its related compounds have been documented against several plant pathogenic fungi. The following tables summarize the available quantitative data.

Table 1: Antifungal Activity of Clavariopsins against Plant Pathogenic Fungi

Fungal SpeciesClavariopsin A (μ g/disk )This compound (μ g/disk )Clavariopsins C-I (μ g/disk )
Botrytis cinerea110.3 - 3
Magnaporthe oryzae331 - 10
Colletotrichum orbiculare110.3 - 3
Fusarium oxysporum331 - 10
Alternaria alternata331 - 10
Aspergillus niger110.3 - 3

Data represents the Minimum Inhibitory Dose (MID) that induced a visually distinct inhibition zone.[5]

Table 2: Hyphal Swelling Activity of Clavariopsins against Aspergillus niger

CompoundMinimum Effective Dose (MED) (μ g/disk )
Clavariopsin A0.3
This compound3
Clavariopsins C-H0.3
Clavariopsin I3

Data represents the Minimum Effective Dose (MED) required to induce observable hyphal swelling after 16 hours of incubation.[4]

Experimental Protocols

This section outlines the detailed methodology for performing a hyphal swelling assay with this compound on Aspergillus niger.

Protocol 1: Fungal Culture and Spore Suspension Preparation
  • Fungal Strain: Aspergillus niger.

  • Culture Medium: Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB).

  • Incubation: Grow A. niger on PDA plates at 28-30°C for 5-7 days until sporulation is observed.

  • Spore Collection: Flood the surface of the mature fungal culture with sterile 0.05% Tween 80 solution. Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Spore Suspension: Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Spore Counting: Centrifuge the spore suspension, wash the pellet with sterile distilled water, and resuspend in sterile water. Count the spores using a hemocytometer and adjust the concentration to 1 x 10^6 spores/mL.

Protocol 2: Hyphal Swelling Assay
  • Preparation of this compound Solution:

    • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare serial dilutions of the stock solution in the desired culture medium (PDB) to achieve the final test concentrations (e.g., based on the MED values in Table 2). Ensure the final DMSO concentration is non-toxic to the fungus (typically ≤1%).

  • Treatment:

    • In a 24-well microtiter plate, add 90 µL of PDB containing the desired concentration of this compound to each well.

    • Add 10 µL of the A. niger spore suspension (1 x 10^6 spores/mL) to each well.

    • Include a solvent control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate at 28-30°C for 16-24 hours.

Protocol 3: Visualization and Quantitative Analysis of Hyphal Swelling

A. Staining with Calcofluor White

Calcofluor White is a fluorescent stain that binds to chitin (B13524) in the fungal cell wall, allowing for clear visualization of hyphal morphology.

  • Sample Preparation:

    • After incubation, carefully transfer a small volume of the fungal culture from the microtiter plate to a clean microscope slide.

  • Staining:

    • Add one drop of Calcofluor White stain solution and one drop of 10% potassium hydroxide (B78521) (KOH) to the sample on the slide.[6][7][8]

    • Place a coverslip over the sample and let it stand for 1-2 minutes.[6][7]

  • Microscopy:

    • Examine the slide using a fluorescence microscope with a UV light source (excitation ~355 nm).[9]

    • Fungal hyphae will fluoresce bright green-blue.[9]

    • Capture images at 100x to 400x magnification.[6][9]

B. Quantitative Analysis

  • Measurement of Hyphal Diameter:

    • Using image analysis software (e.g., ImageJ), measure the diameter of the hyphae at multiple points along their length for both treated and control samples.

    • Specifically measure the diameter at the swollen regions and at non-swollen regions for comparison.

  • Quantification of Swollen Hyphae:

    • From the captured images, count the number of hyphae exhibiting swelling versus the total number of hyphae in a given field of view.

    • Express the result as a percentage of swollen hyphae.

  • Hyphal Crossing Density (Adaptation for Swelling Analysis):

    • Overlay a grid on the captured images.

    • Count the number of hyphal intersections within the grid for both treated and control samples. A significant decrease in intersections in the treated sample, coupled with an increase in hyphal diameter, can quantitatively represent the impact of swelling on hyphal network formation.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

G

Caption: Experimental workflow for the hyphal swelling assay.

G Clavariopsin_B This compound IPC_Synthase Inositol (B14025) Phosphorylceramide (IPC) Synthase Clavariopsin_B->IPC_Synthase Inhibition Sphingolipid_Biosynthesis Sphingolipid Biosynthesis IPC_Synthase->Sphingolipid_Biosynthesis Catalyzes Cell_Wall_Stress Cell Wall Stress Sphingolipid_Biosynthesis->Cell_Wall_Stress Disruption leads to Sensors Sensors Cell_Wall_Stress->Sensors Activates Hyphal_Swelling Hyphal Swelling Rho1_GTPase Rho1_GTPase Sensors->Rho1_GTPase PKC1 PKC1 Rho1_GTPase->PKC1 MAPK_Cascade MAPK_Cascade PKC1->MAPK_Cascade Transcription_Factors Transcription_Factors MAPK_Cascade->Transcription_Factors Cell_Wall_Repair Cell_Wall_Repair Transcription_Factors->Cell_Wall_Repair Cell_Wall_Repair->Hyphal_Swelling Aberrant activity contributes to

Caption: Putative signaling pathway for this compound-induced hyphal swelling.

Discussion of Putative Mechanism and Signaling Pathway

The precise mechanism of action for this compound is not yet fully elucidated. However, evidence from studies on other cyclic depsipeptides suggests a potential interference with fungal sphingolipid biosynthesis.[11][12] Sphingolipids are essential components of the plasma membrane and are crucial for maintaining cell polarity and integrity in fungi.[11][13][14]

One key enzyme in this pathway is inositol phosphorylceramide (IPC) synthase, which is a known target of the cyclic depsipeptide aureobasidin A.[11] Inhibition of IPC synthase disrupts the production of complex sphingolipids, leading to an accumulation of ceramide and a depletion of essential downstream products. This disruption can induce cell wall stress.

The Cell Wall Integrity (CWI) pathway is a primary response mechanism in fungi to cope with cell wall damage.[15][16][17][18][19] This highly conserved signaling cascade is typically initiated by cell surface sensors that detect perturbations in the cell wall.[19] Activation of these sensors leads to the stimulation of the Rho1 GTPase, which in turn activates Protein Kinase C (Pkc1).[19] Pkc1 then triggers a mitogen-activated protein kinase (MAPK) cascade, ultimately leading to the activation of transcription factors that regulate the expression of genes involved in cell wall repair and synthesis, including chitin synthases.[16][19]

It is hypothesized that the hyphal swelling observed upon treatment with this compound is a consequence of the dysregulation of cell wall synthesis. The inhibition of sphingolipid biosynthesis may lead to a weakened or improperly constructed cell wall. The activation of the CWI pathway as a compensatory response, coupled with the underlying cell wall defects, could result in the observed aberrant morphology of hyphal swelling. Further research is required to definitively link this compound to the inhibition of IPC synthase and the subsequent activation of the CWI pathway in Aspergillus niger.

References

Cytotoxicity assay of Clavariopsin B on plant and animal cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known cytotoxic effects of Clavariopsin B on an animal cell line and offer detailed protocols for assessing the cytotoxicity of this and other compounds.

Introduction

This compound is a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica.[1] As a member of the mycotoxin family, its potential for cytotoxic activity is of significant interest in drug discovery and toxicology.[2][3] Understanding the cytotoxic profile of this compound is crucial for evaluating its therapeutic potential and safety. These notes provide an overview of the current knowledge on the cytotoxicity of this compound and detailed protocols for its evaluation.

Data Presentation: Cytotoxicity of this compound

Currently, publicly available data on the cytotoxicity of this compound is limited. A study evaluating a series of clavariopsins, including this compound, reported no cytotoxic activity against the HeLa-S3 human cervical cancer cell line.[4][5]

Table 1: Summary of Reported Cytotoxicity Data for this compound

CompoundCell LineAssay TypeResultReference
This compoundHeLa-S3Not SpecifiedNo Cytotoxicity Observed[4][5]

Further studies are required to evaluate the cytotoxicity of this compound against a broader range of both animal and plant cell lines to fully characterize its biological activity.

Experimental Protocols for Cytotoxicity Assays

A variety of assays can be employed to determine the cytotoxicity of a compound. The choice of assay depends on the suspected mechanism of action of the compound and the cell type being used. Below are detailed protocols for three commonly used cytotoxicity assays: the MTT, SRB, and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[6][7][8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[8][9]

Materials:

  • MTT solution (5 mg/mL in PBS)[8]

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., 100 µL of DMSO or a specialized solubilization solution)[6]

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate at 37°C for 3-4 hours.[6][9]

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[10] It is a sensitive and reproducible method for assessing cytotoxicity.[11][12]

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[11] Incubate at 4°C for at least 1 hour.[11]

  • Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[11][13]

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[12][13]

  • Drying: Allow the plates to air-dry completely at room temperature.[12]

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11][12]

  • Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[12] Measure the absorbance at approximately 510 nm or 540 nm using a microplate reader.[10][11]

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH cytotoxicity assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15] It is a common method for quantifying cell lysis.[16]

Materials:

  • LDH Assay Kit (containing LDH reaction buffer, dye solution, and stop solution)

  • Lysis buffer (often included in the kit)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Be sure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[15]

  • Supernatant Collection: After incubation, centrifuge the plate at 600 g for 10 minutes (optional, but recommended to pellet any detached cells).[15] Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17][18]

Visualizations

Experimental Workflow for Cytotoxicity Assays

Cytotoxicity_Assay_Workflow cluster_assays Cytotoxicity Measurement start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h add_compound Add this compound (and Controls) incubate_24h->add_compound incubate_exposure Incubate for Desired Exposure Time (e.g., 24, 48, 72h) add_compound->incubate_exposure mtt_assay MTT Assay incubate_exposure->mtt_assay srb_assay SRB Assay incubate_exposure->srb_assay ldh_assay LDH Assay incubate_exposure->ldh_assay mtt_steps 1. Add MTT Reagent 2. Incubate 3. Add Solubilization Solution mtt_assay->mtt_steps srb_steps 1. Fix Cells (TCA) 2. Stain (SRB) 3. Wash 4. Solubilize srb_assay->srb_steps ldh_steps 1. Collect Supernatant 2. Add LDH Reaction Mix 3. Incubate 4. Add Stop Solution ldh_assay->ldh_steps read_absorbance Measure Absorbance (Microplate Reader) mtt_steps->read_absorbance srb_steps->read_absorbance ldh_steps->read_absorbance data_analysis Data Analysis (Calculate % Viability, IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro cytotoxicity assays.

Potential Mechanisms of Mycotoxin-Induced Cytotoxicity

While the specific signaling pathways affected by this compound are not yet elucidated, many mycotoxins are known to induce cytotoxicity through various mechanisms, including the induction of oxidative stress, DNA damage, and apoptosis.[2] The following diagram illustrates a generalized pathway of mycotoxin-induced cell death.

Mycotoxin_Cytotoxicity_Pathway mycotoxin Mycotoxin (e.g., this compound) cell_stress Cellular Stress mycotoxin->cell_stress ros Increased ROS Production cell_stress->ros dna_damage DNA Damage cell_stress->dna_damage mito_dysfunction Mitochondrial Dysfunction cell_stress->mito_dysfunction ros->mito_dysfunction damages apoptosis_pathway Apoptosis Signaling Pathway dna_damage->apoptosis_pathway activates mito_dysfunction->apoptosis_pathway activates caspase_activation Caspase Activation apoptosis_pathway->caspase_activation cell_death Apoptotic Cell Death caspase_activation->cell_death

Caption: Generalized pathway of mycotoxin-induced cytotoxicity.

References

Application Notes and Protocols for Clavariopsin B in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavariopsin B is a cyclic depsipeptide antibiotic originally isolated from the aquatic hyphomycete Clavariopsis aquatica. It is part of a larger family of related compounds, the clavariopsins, which have demonstrated significant in vitro antifungal activity against a broad spectrum of plant pathogenic fungi. This document provides detailed application notes and experimental protocols for the utilization of this compound in plant pathology research, including its proposed mechanism of action, methods for evaluating its antifungal efficacy, and its potential role in eliciting plant defense responses.

Biological Activity and Proposed Mechanism of Action

This compound and its analogs have shown potent activity against several economically important plant pathogens. The primary mode of action is believed to be the disruption of fungal cell wall integrity.

Antifungal Spectrum: this compound exhibits inhibitory effects on a range of fungal species. The activity, measured as Minimum Inhibitory Dose (MID), is summarized in the table below.

Proposed Mechanism of Action: The most prominent morphological effect of clavariopsins on susceptible fungi is the induction of hyphal swelling.[1][2][3] This phenotype is characteristic of compounds that interfere with cell wall biosynthesis. The fungal cell wall is a dynamic structure essential for maintaining cell shape, protecting against osmotic stress, and facilitating interaction with the environment. A key component of the cell wall in most pathogenic fungi is β-(1,3)-glucan, which is synthesized by the enzyme β-(1,3)-glucan synthase.[4][5][6]

Many cyclic peptides with antifungal properties are known to be potent inhibitors of β-(1,3)-glucan synthase.[7] Inhibition of this enzyme leads to a weakened cell wall that cannot withstand the internal turgor pressure, resulting in abnormal swelling of the hyphae and eventual cell lysis. While direct enzymatic inhibition studies for this compound are not yet published, its induction of hyphal swelling strongly suggests a similar mechanism of action.

cluster_0 Mechanism of Action ClavariopsinB This compound GlucanSynthase β-(1,3)-Glucan Synthase (Fungal Cell Membrane) ClavariopsinB->GlucanSynthase Inhibits BetaGlucan β-(1,3)-Glucan Chain (Cell Wall Component) GlucanSynthase->BetaGlucan Polymerizes HyphalSwelling Hyphal Swelling & Cell Lysis GlucanSynthase->HyphalSwelling Disruption leads to UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->GlucanSynthase Binds to CellWall Fungal Cell Wall Synthesis BetaGlucan->CellWall Incorporated into

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The antifungal activity of this compound and its related compounds against various plant pathogenic fungi has been quantified using the paper disk diffusion method. The results are presented as the Minimum Inhibitory Dose (MID) in micrograms per disk (µ g/disk ).

CompoundBotrytis cinereaMagnaporthe oryzaeColletotrichum orbiculareFusarium oxysporumAlternaria alternataAspergillus niger
This compound 0.11330.11
Clavariopsin A0.11330.011
Clavariopsin C0.11330.011
Clavariopsin D0.11310.011
Clavariopsin E0.3310100.33
Clavariopsin F0.3310100.33
Clavariopsin G0.11330.11
Clavariopsin H0.11330.11
Clavariopsin I0.3310100.33

Data sourced from Soe, W. T., et al. (2019). J. Nat. Prod.[1][2][8]

Experimental Protocols

Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Fungal pathogen culture

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Spectrophotometer or microplate reader

  • Sterile DMSO (as solvent control)

  • Positive control antifungal (e.g., Amphotericin B)

Procedure:

  • Prepare Fungal Inoculum:

    • Grow the fungal pathogen on Potato Dextrose Agar (PDA) for 7-10 days.

    • Harvest spores by flooding the plate with sterile saline (0.85% NaCl) and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Serial Dilution:

    • Add 100 µL of PDB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix. This creates a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • Prepare a solvent control (DMSO) and a positive control antifungal in the same manner.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

    • Leave one well with only PDB and inoculum as a negative (growth) control.

  • Incubation:

    • Seal the plate and incubate at the optimal temperature for the specific fungus (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the negative control well.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

    • Alternatively, fungal growth can be quantified by measuring the absorbance at 600 nm using a microplate reader.

A Prepare Fungal Inoculum (10^5 spores/mL) C Inoculate wells with Fungal Spore Suspension A->C B Serial Dilution of This compound in 96-well plate B->C D Incubate at 25-28°C for 48-72h C->D E Determine MIC (Visual or Spectrophotometric) D->E A Excise and wash healthy leaves B Place leaves on moist filter paper in Petri dish A->B C Apply this compound (Protective Assay) B->C D Inoculate with fungal spores B->D C->D E Apply this compound (Curative Assay) D->E F Incubate for 3-7 days D->F E->F G Measure lesion diameter and assess disease F->G ClavariopsinB This compound (Elicitor) PRR Pattern Recognition Receptor (Plant Cell Membrane) ClavariopsinB->PRR Recognized by Signaling Intracellular Signaling Cascade (ROS, Kinases) PRR->Signaling Activates SA_pathway Salicylic Acid (SA) Biosynthesis & Signaling Signaling->SA_pathway Induces JA_pathway Jasmonic Acid (JA) Biosynthesis & Signaling Signaling->JA_pathway Induces PR1 PR1 Gene Expression SA_pathway->PR1 Activates PDF12 PDF1.2 Gene Expression JA_pathway->PDF12 Activates Resistance Enhanced Disease Resistance PR1->Resistance PDF12->Resistance

References

Application of Clavariopsin B as a Potential Agricultural Fungicide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavariopsin B, a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica, has demonstrated significant antifungal activity against a range of economically important plant pathogenic fungi.[1][2][3] Its potential as a bio-based agricultural fungicide warrants further investigation. These application notes provide a summary of its known antifungal spectrum, detailed protocols for in vitro efficacy testing, and a hypothesized mechanism of action to guide further research.

Antifungal Spectrum and Efficacy

This compound and its analogs have been evaluated for their antifungal activity against several key plant pathogens. The primary method for quantifying this activity has been the paper disk diffusion assay, with results expressed as the Minimum Inhibitory Dose (MID) in micrograms per disk (µ g/disk ). A lower MID value indicates higher antifungal potency.

Table 1: Antifungal Activity of this compound and Analogs Against Plant Pathogenic Fungi

Fungal SpeciesPathogen TypeDisease CausedThis compound (MID, µ g/disk )Clavariopsin A (MID, µ g/disk )Other Clavariopsins (MID Range, µ g/disk )
Magnaporthe oryzaeAscomycete FungusRice Blast110.1 - 10
Botrytis cinereaAscomycete FungusGray Mold331 - >10
Colletotrichum orbiculareAscomycete FungusAnthracnose110.3 - 10
Fusarium oxysporumAscomycete FungusFusarium Wilt3101 - >10
Alternaria alternataAscomycete FungusLeaf Spot, Blight10103 - >10
Aspergillus nigerAscomycete FungusBlack Mold>10>103 - >10

Data compiled from studies on Clavariopsins isolated from Clavariopsis aquatica.[2][3][4]

Mechanism of Action (Hypothesized)

While the precise molecular target of this compound has not been fully elucidated, a key observed effect is the induction of hyphal swelling in susceptible fungi, such as Aspergillus niger.[2][3] This morphological aberration suggests that this compound may interfere with cell wall biosynthesis or the signaling pathways that regulate polarized hyphal growth. Cyclic depsipeptides, as a class, are known to target the fungal cell envelope, either by directly interacting with the cell membrane or by disrupting the biosynthesis of essential components like chitin (B13524) and glucan.

One plausible hypothesis is that this compound disrupts the integrity of the fungal cell wall, leading to the activation of the Cell Wall Integrity (CWI) pathway, a conserved MAP kinase (MAPK) signaling cascade. In this scenario, the cell wall stress induced by this compound would trigger a signaling cascade that, if overwhelmed or improperly regulated, could lead to the observed hyphal swelling and ultimately, growth inhibition.

G cluster_0 Fungal Cell Clavariopsin_B This compound Cell_Wall Fungal Cell Wall Clavariopsin_B->Cell_Wall Disrupts Integrity CWI_Sensor Cell Wall Integrity Sensor (e.g., Wsc1, Mid2) Cell_Wall->CWI_Sensor Stress Signal Rho1_GTPase Rho1-GTPase CWI_Sensor->Rho1_GTPase Activates PKC1 Protein Kinase C (PKC1) Rho1_GTPase->PKC1 Activates MAPK_Cascade MAP Kinase Cascade (BCK1-MKK1/2-SLT2/MPK1) PKC1->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_Cascade->Transcription_Factors Phosphorylates Hyphal_Swelling Hyphal Swelling & Growth Inhibition MAPK_Cascade->Hyphal_Swelling Dysregulation leads to Cell_Wall_Synthesis Cell Wall Synthesis Genes Transcription_Factors->Cell_Wall_Synthesis Upregulates Cell_Wall_Synthesis->Cell_Wall Attempts Repair

Caption: Hypothesized signaling pathway for this compound's antifungal action.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound's antifungal properties.

Protocol 1: Antifungal Susceptibility Testing using the Paper Disk Diffusion Assay

This protocol is adapted from the Kirby-Bauer method and is suitable for determining the Minimum Inhibitory Dose (MID) of this compound against filamentous fungi.

Materials:

  • Potato Dextrose Agar (PDA) plates

  • Sterile 6 mm paper disks

  • This compound stock solution of known concentration

  • Solvent for this compound (e.g., DMSO, methanol) - to be used as a negative control

  • Positive control antifungal agent (e.g., a commercial fungicide)

  • Sterile forceps

  • Micropipettes and sterile tips

  • Spore suspension of the target fungal pathogen (e.g., 1 x 10^6 spores/mL in sterile water with 0.05% Tween 80)

  • Sterile L-shaped spreader

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the target fungus on a PDA plate until sporulation is observed.

    • Harvest spores by flooding the plate with a small volume of sterile water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Inoculation of PDA Plates:

    • Pipette 100 µL of the spore suspension onto the surface of a PDA plate.

    • Evenly spread the inoculum over the entire surface using a sterile L-shaped spreader.

    • Allow the plates to dry for 10-15 minutes at room temperature in a sterile environment.

  • Preparation and Application of Disks:

    • Prepare serial dilutions of the this compound stock solution.

    • Apply a known volume (e.g., 10 µL) of each dilution to a sterile paper disk to achieve the desired dose per disk (e.g., 0.1, 1, 3, 10 µ g/disk ).

    • Prepare a negative control disk with the solvent alone and a positive control disk with a standard antifungal.

    • Allow the solvent to evaporate from the disks in a sterile environment.

    • Using sterile forceps, place the disks onto the inoculated PDA plates, ensuring they are firmly in contact with the agar. Space the disks evenly to prevent the zones of inhibition from overlapping.

  • Incubation and Data Collection:

    • Seal the plates with parafilm and incubate at the optimal growth temperature for the target fungus (e.g., 25-28°C) for 3-5 days, or until sufficient growth is observed in the control.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters.

    • The Minimum Inhibitory Dose (MID) is the lowest dose of this compound that produces a clear zone of inhibition.

Protocol 2: Microscopic Observation of Antifungal-Induced Hyphal Swelling

This protocol describes the method for observing morphological changes, specifically hyphal swelling, in a target fungus upon treatment with this compound.

Materials:

  • Potato Dextrose Broth (PDB)

  • Sterile microscope slides and coverslips

  • This compound solution at a concentration known to be effective (e.g., the Minimum Effective Dose for hyphal malformation, which may be lower than the MID)

  • Spore suspension of the target fungus (e.g., Aspergillus niger)

  • Lactophenol cotton blue stain

  • Compound light microscope with imaging capabilities

Procedure:

  • Fungal Culture Preparation:

    • In a sterile microcentrifuge tube or a well of a microplate, add a suitable volume of PDB (e.g., 500 µL).

    • Inoculate the PDB with the fungal spore suspension to a final concentration of approximately 1 x 10^4 spores/mL.

    • Add this compound to the culture to achieve the desired final concentration. Prepare a control culture with the solvent alone.

    • Incubate at the optimal growth temperature for 16-24 hours, or until germinated mycelia are visible in the control.

  • Slide Preparation and Staining:

    • Using a micropipette, transfer a small drop (e.g., 10 µL) of the fungal culture onto a clean microscope slide.

    • Add a drop of lactophenol cotton blue stain to the fungal suspension on the slide.

    • Gently tease the mycelia with a sterile needle to separate the hyphae.

    • Carefully place a coverslip over the sample, avoiding air bubbles.

  • Microscopic Observation:

    • Observe the slide under a compound light microscope at various magnifications (e.g., 100x, 400x).

    • Examine the morphology of the hyphae in the this compound-treated sample compared to the control.

    • Look for characteristic features of hyphal swelling, such as bulbous, spherical, or irregular enlargements of the hyphal tips and sub-apical compartments.

    • Capture images for documentation and further analysis.

G cluster_0 Experimental Workflow cluster_1 Disk Diffusion Details cluster_2 Hyphal Swelling Details start Start: this compound Compound protocol1 Protocol 1: Disk Diffusion Assay start->protocol1 protocol2 Protocol 2: Hyphal Swelling Assay start->protocol2 p1_step1 Inoculate Plates protocol1->p1_step1 p2_step1 Liquid Culture with Compound protocol2->p2_step1 data_analysis Data Analysis results Results data_analysis->results Determine MID & Characterize Morphology p1_step2 Apply Disks p1_step1->p1_step2 p1_step3 Incubate p1_step2->p1_step3 p1_step4 Measure Inhibition Zones p1_step3->p1_step4 p1_step4->data_analysis p2_step2 Incubate p2_step1->p2_step2 p2_step3 Prepare Slides & Stain p2_step2->p2_step3 p2_step4 Microscopic Observation p2_step3->p2_step4 p2_step4->data_analysis

Caption: Workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

This compound exhibits promising antifungal activity against a variety of plant pathogens, making it a strong candidate for development as a biofungicide. The provided protocols offer a standardized approach for its in vitro characterization. Future research should focus on elucidating the precise molecular target and signaling pathways affected by this compound to optimize its application and understand potential resistance mechanisms. In vivo studies on infected plants are also a critical next step to evaluate its efficacy under agricultural conditions. Furthermore, the low cytotoxicity of clavariopsins suggests a favorable safety profile, which should be further investigated.[2][3]

References

Clavariopsin B: A Promising Tool for Elucidating Fungal Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Clavariopsin B is a cyclic depsipeptide antibiotic that has demonstrated notable antifungal activity against a range of fungal pathogens, including Aspergillus fumigatus, Aspergillus niger, and Candida albicans.[1] A key characteristic of its antifungal action is the induction of hyphal swelling in A. niger, a morphological alteration strongly indicative of interference with cell wall biosynthesis. This property positions this compound as a valuable molecular probe for investigating the intricate processes of fungal cell wall construction and the signaling pathways that govern its integrity. These application notes provide a comprehensive overview of this compound's known activities and offer detailed protocols to facilitate its use as a research tool in the study of fungal cell wall synthesis and the discovery of novel antifungal targets.

Mechanism of Action: An Inhibitor of Fungal Cell Wall Synthesis

While the precise molecular target of this compound is still under investigation, the observed hyphal swelling phenotype strongly suggests that it disrupts the synthesis or remodeling of the fungal cell wall. The fungal cell wall is a complex and essential organelle, primarily composed of polysaccharides like β-(1,3)-glucan and chitin, which are not present in mammalian cells, making it an attractive target for antifungal drug development. The morphological changes induced by this compound are consistent with the effects of known inhibitors of cell wall synthesis, particularly those targeting (1,3)-β-D-glucan synthase.

Hypothesized Mechanism of Action:

It is hypothesized that this compound inhibits a key enzyme involved in cell wall polysaccharide synthesis, likely (1,3)-β-D-glucan synthase. This inhibition would lead to a weakened cell wall that cannot withstand the internal turgor pressure, resulting in the characteristic hyphal swelling and eventual cell lysis.

Quantitative Data

The following table summarizes the available quantitative data on the antifungal activity of the clavariopsin family of compounds. It is important to note that specific data for purified this compound is limited, and the provided values often represent a range for a group of related clavariopsins.

Fungal SpeciesAssay TypeActivity MetricConcentration RangeReference
Aspergillus nigerHyphal Swelling AssayMinimum Effective Dose (MED)0.3 - 3 µ g/disk
Various Plant Pathogenic FungiDisk Diffusion AssayMinimum Inhibitory Dose (MID)0.01 - 10 µ g/disk

Experimental Protocols

The following protocols are provided to enable researchers to utilize this compound for studying fungal cell wall synthesis. These include methods for determining its antifungal activity, investigating its impact on cell wall integrity, and assaying its effect on the key cell wall synthesizing enzyme, (1,3)-β-D-glucan synthase.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a fungal isolate.[2]

Materials:

  • This compound

  • Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Sterile, flat-bottom 96-well plates

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar (B569324) medium.

    • Prepare a spore suspension (for filamentous fungi) or a yeast suspension in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer or spectrophotometer.

    • Dilute the stock suspension 1:50 in RPMI-1640 medium to obtain a final inoculum concentration of 1 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at 490 nm using a microplate reader.

Protocol 2: (1,3)-β-D-Glucan Synthase Inhibition Assay

This protocol describes an in vitro assay to determine if this compound directly inhibits the activity of (1,3)-β-D-glucan synthase.[3][4]

Materials:

  • This compound

  • Fungal cell lysate containing (1,3)-β-D-glucan synthase

  • UDP-[¹⁴C]-glucose (radiolabeled substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 30% glycerol)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Preparation of Fungal Microsomal Fraction:

    • Grow the fungal strain of interest to mid-log phase.

    • Harvest the cells and prepare spheroplasts using lytic enzymes.

    • Lyse the spheroplasts by osmotic shock and differential centrifugation to isolate the microsomal fraction, which is enriched in (1,3)-β-D-glucan synthase.

  • Enzyme Inhibition Assay:

    • Set up reaction tubes containing the reaction buffer, the fungal microsomal fraction, and varying concentrations of this compound (or a known inhibitor like caspofungin as a positive control, and a solvent control).

    • Pre-incubate the reactions for 10 minutes at 30°C.

    • Initiate the reaction by adding UDP-[¹⁴C]-glucose.

    • Incubate the reaction for 60 minutes at 30°C.

  • Quantification of Glucan Synthesis:

    • Stop the reaction by adding ethanol (B145695).

    • Filter the reaction mixture through glass fiber filters to capture the newly synthesized radiolabeled glucan polymer.

    • Wash the filters with ethanol to remove unincorporated UDP-[¹⁴C]-glucose.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of (1,3)-β-D-glucan synthase activity for each concentration of this compound compared to the solvent control.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme activity.

Protocol 3: Assessment of Cell Wall Integrity Pathway Activation

This protocol describes a method to investigate if this compound treatment leads to the activation of the Cell Wall Integrity (CWI) signaling pathway, a common response to cell wall stress.[5][6][7]

Materials:

  • This compound

  • Fungal strain of interest

  • Appropriate liquid culture medium

  • Protein extraction buffer

  • Phospho-specific antibodies against key CWI pathway kinases (e.g., anti-phospho-Mpk1/Slt2)

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Treatment of Fungal Cells:

    • Grow a liquid culture of the fungal strain to early-log phase.

    • Treat the culture with a sub-inhibitory concentration of this compound (e.g., at or below the MIC value) for various time points (e.g., 0, 15, 30, 60 minutes).

    • Include an untreated control.

  • Protein Extraction:

    • Harvest the fungal cells at each time point by centrifugation.

    • Rapidly freeze the cell pellets in liquid nitrogen.

    • Lyse the cells using a suitable method (e.g., bead beating) in a protein extraction buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to obtain the total protein extract.

  • Western Blot Analysis:

    • Determine the protein concentration of each extract.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a phospho-specific antibody that recognizes the activated (phosphorylated) form of a key MAPK in the CWI pathway (e.g., Mpk1 in Aspergillus or Slt2 in Saccharomyces).

    • Use an antibody against the total protein of the same MAPK as a loading control.

    • Detect the antibody binding using a chemiluminescent substrate and image the blot.

  • Analysis:

    • An increase in the phosphorylated form of the MAPK in the this compound-treated samples compared to the untreated control indicates activation of the CWI pathway.

Visualizations

The following diagrams illustrate the hypothesized mechanism of action of this compound and the experimental workflows.

ClavariopsinB_Mechanism cluster_fungal_cell Fungal Cell cluster_outcome Outcome UDP_Glucose UDP-Glucose Beta_Glucan_Synthase (1,3)-β-D-Glucan Synthase UDP_Glucose->Beta_Glucan_Synthase Substrate Beta_Glucan β-(1,3)-Glucan Polymer Beta_Glucan_Synthase->Beta_Glucan Synthesis Weakened_Wall Weakened Cell Wall Beta_Glucan_Synthase->Weakened_Wall Cell_Wall Cell Wall Assembly Beta_Glucan->Cell_Wall ClavariopsinB This compound Inhibition ClavariopsinB->Inhibition Inhibition->Beta_Glucan_Synthase Inhibition (Hypothesized) Hyphal_Swelling Hyphal Swelling Weakened_Wall->Hyphal_Swelling Cell_Lysis Cell Lysis Hyphal_Swelling->Cell_Lysis

Caption: Hypothesized mechanism of this compound action.

Experimental_Workflow cluster_MIC Protocol 1: MIC Determination cluster_Enzyme_Assay Protocol 2: Glucan Synthase Assay cluster_CWI Protocol 3: CWI Pathway Activation MIC1 Prepare Fungal Inoculum MIC2 Serial Dilution of this compound MIC1->MIC2 MIC3 Inoculate & Incubate MIC2->MIC3 MIC4 Determine MIC MIC3->MIC4 EA1 Prepare Microsomal Fraction EA2 Incubate with this compound & UDP-[14C]-glucose EA1->EA2 EA3 Quantify Radiolabeled Glucan EA2->EA3 EA4 Determine IC50 EA3->EA4 CWI1 Treat Fungal Cells with this compound CWI2 Protein Extraction CWI1->CWI2 CWI3 Western Blot for Phospho-MAPK CWI2->CWI3 CWI4 Analyze Pathway Activation CWI3->CWI4 Start Start Research cluster_MIC cluster_MIC Start->cluster_MIC cluster_Enzyme_Assay cluster_Enzyme_Assay Start->cluster_Enzyme_Assay cluster_CWI cluster_CWI Start->cluster_CWI

Caption: Workflow for investigating this compound.

CWI_Pathway cluster_CWI Cell Wall Integrity (CWI) Pathway ClavariopsinB This compound Cell_Wall_Stress Cell Wall Stress ClavariopsinB->Cell_Wall_Stress Sensors Cell Surface Sensors Cell_Wall_Stress->Sensors Activates Rho1_GTPase Rho1 GTPase Sensors->Rho1_GTPase PKC1 Protein Kinase C (PKC1) Rho1_GTPase->PKC1 MAPK_Cascade MAPK Cascade (Mkk1/2 -> Mpk1/Slt2) PKC1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_Cascade->Transcription_Factors Gene_Expression Cell Wall Repair Gene Expression Transcription_Factors->Gene_Expression

Caption: this compound-induced CWI pathway activation.

References

Application Notes and Protocols: Experimental Design for Testing Clavariopsin B Efficacy on Plant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Clavariopsin B is a cyclic depsipeptide antibiotic isolated from the aquatic hyphomycete Clavariopsis aquatica[1]. It belongs to a class of compounds, the clavariopsins, that have demonstrated significant in vitro antifungal activity against a range of plant pathogenic fungi, including Botrytis cinerea, Magnaporthe oryzae, Colletotrichum orbiculare, Fusarium oxysporum, Alternaria alternata, and Aspergillus niger[2][3]. These properties suggest that this compound could be a promising candidate for the development of novel bio-fungicides.

This document provides a detailed experimental framework for evaluating the efficacy of this compound against key fungal and bacterial plant pathogens. The protocols outlined below cover in vitro antimicrobial activity, in vivo protective and curative effects on host plants, and preliminary investigations into the mechanism of action.

Section 1: In Vitro Efficacy Assessment

This section details the protocols to determine the direct antimicrobial activity of this compound against selected plant pathogens.

Experimental Workflow for Efficacy Testing

G cluster_0 Phase 1: In Vitro Assays cluster_1 Phase 2: In Vivo Assays cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Analysis start Isolate/Procure This compound mic_mbc Determine MIC & MFC/MBC (Broth Microdilution) start->mic_mbc growth_inhibition Mycelial Growth Assay (Poisoned Food) mic_mbc->growth_inhibition spore_germination Spore Germination Assay growth_inhibition->spore_germination plant_prep Prepare Host Plants (e.g., Tomato, Arabidopsis) spore_germination->plant_prep Proceed if In Vitro activity is significant protective Protective Assay: 1. Apply this compound 2. Inoculate Pathogen plant_prep->protective curative Curative Assay: 1. Inoculate Pathogen 2. Apply this compound plant_prep->curative disease_scoring Disease Severity Scoring protective->disease_scoring curative->disease_scoring gene_expression Plant Defense Gene Expression (qRT-PCR) disease_scoring->gene_expression membrane_perm Pathogen Cell Membrane Permeability Assay disease_scoring->membrane_perm data_analysis Data Analysis & Interpretation gene_expression->data_analysis membrane_perm->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Overall experimental workflow for evaluating this compound.

Protocol 1.1: Determination of Minimum Inhibitory (MIC) and Minimum Fungicidal/Bactericidal (MFC/MBC) Concentrations

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that kills the pathogen (MFC/MBC).

Materials:

  • This compound stock solution (in a suitable solvent like DMSO).

  • Test pathogens: Fusarium oxysporum, Botrytis cinerea, Pseudomonas syringae.

  • Culture media: Potato Dextrose Broth (PDB) for fungi, Luria-Bertani (LB) Broth for bacteria.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Prepare a two-fold serial dilution of this compound in the appropriate broth directly in a 96-well plate. Concentrations may range from 0.1 to 500 µg/mL.

  • Prepare pathogen inoculum:

    • Fungi: Adjust spore suspension to a final concentration of 1 x 10^5 spores/mL in PDB.

    • Bacteria: Adjust bacterial suspension to a final concentration of 1 x 10^6 CFU/mL in LB Broth.

  • Add 100 µL of the pathogen inoculum to each well containing 100 µL of the serially diluted compound.

  • Include controls: a positive control (broth + pathogen), a negative control (broth only), and a solvent control (broth + pathogen + solvent used for stock solution).

  • Incubate plates at the optimal temperature for each pathogen (e.g., 25-28°C for fungi, 28°C for P. syringae) for 24-72 hours.

  • Determine the MIC as the lowest concentration of this compound with no visible growth.

  • To determine the MFC/MBC, take 10 µL from each well showing no visible growth and plate it on fresh agar (B569324) medium (PDA or LB Agar).

  • Incubate the plates and determine the MFC/MBC as the lowest concentration from which no colonies grow on the agar plate.

Protocol 1.2: Mycelial Growth Inhibition Assay

Objective: To assess the effect of this compound on the vegetative growth of fungal pathogens.

Materials:

  • This compound.

  • Potato Dextrose Agar (PDA).

  • Actively growing cultures of fungal pathogens (F. oxysporum, B. cinerea).

  • Sterile Petri dishes (90 mm).

  • Sterile cork borer (5 mm).

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.

  • Add this compound to the molten agar to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also prepare a control plate with the solvent only[4].

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Place a 5 mm mycelial disc from the edge of an actively growing fungal culture in the center of each plate[4].

  • Incubate the plates at 25-28°C until the mycelium in the control plate reaches the edge of the plate.

  • Measure the radial growth (colony diameter) in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the control colony and 'dt' is the average diameter of the treated colony[5].

Data Presentation: In Vitro Efficacy

Table 1: Summary of In Vitro Antimicrobial Activity of this compound

Pathogen Species MIC (µg/mL) MFC/MBC (µg/mL) Mycelial Growth Inhibition (%) at 100 µg/mL
Fusarium oxysporum
Botrytis cinerea

| Pseudomonas syringae | | | N/A |

Section 2: In Vivo Efficacy Assessment

This section describes protocols for evaluating the ability of this compound to control plant diseases in a controlled environment. The model plant Arabidopsis thaliana can be used for broad-spectrum initial screening, followed by crop-specific models (e.g., tomato for F. oxysporum).[6][7]

Protocol 2.1: Plant Growth and Pathogen Inoculation
  • Plant Material: Grow tomato (Solanum lycopersicum) or Arabidopsis thaliana plants under controlled greenhouse conditions (25±2°C, 16/8h light/dark cycle). Use 4-5 week old plants for experiments.

  • Inoculum Preparation:

    • F. oxysporum: Prepare a spore suspension of 1 x 10^6 spores/mL.

    • B. cinerea: Prepare a spore suspension of 2 x 10^5 spores/mL.

    • P. syringae: Prepare a bacterial suspension of 1 x 10^8 CFU/mL in 10 mM MgCl2.

Protocol 2.2: Protective (Preventive) and Curative Assays

Objective: To determine if this compound can prevent infection (protective) or treat an existing infection (curative).[8]

Procedure:

  • Protective Assay:

    • Spray plant leaves uniformly with different concentrations of this compound solution (e.g., 50, 100, 250 µg/mL) containing a surfactant (e.g., 0.02% Tween 20).

    • Control plants are sprayed with a solution containing only the solvent and surfactant.

    • After 24 hours, inoculate the plants by spraying them with the prepared pathogen suspension.

  • Curative Assay:

    • Inoculate the plants with the pathogen suspension first.

    • After 24 hours, spray the infected plants with the this compound solutions as described above.

  • Incubation: Place all treated and control plants in a high-humidity chamber (>90%) for 3-7 days to allow for disease development.

  • Disease Assessment: Evaluate disease severity based on a scoring scale (e.g., 0 = no symptoms, 1 = <25% leaf area affected, 2 = 25-50%, 3 = 50-75%, 4 = >75% leaf area affected or plant death).

  • Calculate the Disease Severity Index (DSI) and the percentage of disease reduction.

Data Presentation: In Vivo Efficacy

Table 2: In Vivo Protective Efficacy of this compound against Botrytis cinerea on Tomato

Treatment Group Concentration (µg/mL) Disease Severity Index (DSI) Disease Reduction (%)
Negative Control (Mock) 0 0
This compound 50
This compound 100
This compound 250

| Positive Control (Fungicide) | Manufacturer's Rec. | | |

Section 3: Mechanism of Action Studies

These experiments aim to provide initial insights into how this compound exerts its effect, whether through direct action on the pathogen or by stimulating the plant's own defense systems.

Hypothesized Plant Defense Signaling Pathway

G cluster_pathogen Pathogen Attack cluster_plant Plant Cell cluster_response Outcome PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRR Pattern Recognition Receptor (PRR) PAMPs->PRR Recognition ROS ROS Burst PRR->ROS Ca Ca2+ Influx PRR->Ca ClavB This compound (Elicitor) ClavB->PRR Potential Elicitation MAPK MAPK Cascade ROS->MAPK Ca->MAPK SA Salicylic Acid (SA) Signaling MAPK->SA JA_ET Jasmonic Acid (JA) / Ethylene (ET) Signaling MAPK->JA_ET Defense_Genes Defense Gene Expression (e.g., PR-1, PDF1.2) SA->Defense_Genes SAR Systemic Acquired Resistance (SAR) SA->SAR JA_ET->Defense_Genes CW Cell Wall Strengthening Defense_Genes->CW Phytoalexins Phytoalexin Production Defense_Genes->Phytoalexins

Caption: Potential modulation of plant defense pathways by this compound.

Protocol 3.1: Analysis of Plant Defense Gene Expression by qRT-PCR

Objective: To determine if this compound treatment induces the expression of key plant defense-related genes.

Materials:

  • Plant tissue from the in vivo experiments (Protocol 2.2).

  • Liquid nitrogen.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green qPCR master mix.

  • Primers for reference genes (e.g., Actin) and defense genes (e.g., PR-1 for the SA pathway, PDF1.2 for the JA/ET pathway)[7].

Procedure:

  • Collect leaf samples from plants 24 and 48 hours after treatment with this compound (without pathogen inoculation to isolate the compound's effect). Flash-freeze in liquid nitrogen and store at -80°C.

  • Extract total RNA from the samples using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, SYBR Green master mix, and specific primers.

  • Analyze the relative gene expression using the 2^-ΔΔCt method, normalizing to the reference gene expression.

Data Presentation: Gene Expression Analysis

Table 3: Relative Expression of Defense-Related Genes in A. thaliana after this compound Treatment

Gene Treatment Group Time Point (hours) Relative Fold Change (vs. Mock)
PR-1 (SA marker) This compound (100 µg/mL) 24
PR-1 (SA marker) This compound (100 µg/mL) 48
PDF1.2 (JA/ET marker) This compound (100 µg/mL) 24

| PDF1.2 (JA/ET marker) | this compound (100 µg/mL) | 48 | |

These protocols provide a comprehensive starting point for researchers to rigorously evaluate the potential of this compound as a novel agent for plant disease management. The results will help elucidate its spectrum of activity, its efficacy in a plant system, and its mode of action.

References

Troubleshooting & Optimization

Clavariopsin B solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of Clavariopsin B in DMSO and other organic solvents, offering troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on available research, Dimethyl Sulfoxide (DMSO) is the recommended solvent for dissolving this compound for use in biological assays. Antifungal susceptibility testing has been successfully performed using DMSO to prepare solutions of this compound.

Q2: Is there quantitative data available for the solubility of this compound in DMSO?

A2: Specific quantitative solubility data (e.g., in mg/mL or mM) for this compound in DMSO or other organic solvents has not been formally published. However, based on antifungal activity studies, an estimated minimum solubility can be inferred.

Q3: How can I estimate the minimum solubility of this compound in DMSO?

A3: The minimum inhibitory dose (MID) of this compound in disk diffusion assays has been reported to be in the range of 0.01 to 10 µg per disk.[1][2][3] Standard protocols for this method involve impregnating paper disks with a small volume of the compound solution. By knowing the typical volumes used, we can estimate a minimum concentration that was successfully prepared. For example, if a 10 µg dose was applied to a disk using 10 µL of a DMSO solution, the concentration of that solution would be 1 mg/mL.

Troubleshooting Guide

Issue 1: this compound is not dissolving completely in DMSO.

  • Possible Cause 1: Insufficient Solvent Volume. The concentration of your solution may be too high.

    • Solution: Try adding more DMSO incrementally until the compound dissolves completely.

  • Possible Cause 2: Low Temperature. The dissolution of some compounds is an endothermic process and can be aided by a slight increase in temperature.

    • Solution: Gently warm the solution to 37°C. Avoid excessive heat, as it may degrade the compound.

  • Possible Cause 3: Insufficient Mixing. The compound may not have had enough physical agitation to dissolve.

    • Solution: Vortex or sonicate the solution for a short period.

Issue 2: The this compound solution appears cloudy or has precipitates after initial dissolution.

  • Possible Cause 1: Supersaturation. The initial dissolution may have created a supersaturated solution that is now precipitating.

    • Solution: Add a small amount of additional DMSO and warm the solution gently while mixing.

  • Possible Cause 2: Water Contamination. DMSO is hygroscopic and can absorb water from the atmosphere, which may reduce the solubility of hydrophobic compounds.

    • Solution: Use anhydrous DMSO and handle it in a dry environment. Ensure all labware is thoroughly dry.

Issue 3: I need to use a solvent other than DMSO for my experiment.

  • Possible Cause: DMSO is incompatible with the experimental system.

    • Solution: For cyclic peptides like this compound, other polar aprotic solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) may be viable alternatives. It is recommended to test the solubility on a small scale first. Due to its peptidic nature, solubility in alcohols like ethanol (B145695) or methanol (B129727) might be limited.

Data Presentation

Table 1: Estimated Minimum Solubility of this compound in DMSO

ParameterValueSource / Calculation
Minimum Inhibitory Dose (MID)0.01 - 10 µ g/disk [1][2][3]
Assumed Solvent Volume per Disk10 - 50 µL[4][5]
Estimated Minimum Solubility ~1 mg/mL Calculated based on 10 µg in 10 µL

Note: This is an estimated value based on the highest reported dose used in antifungal disk diffusion assays and typical solvent volumes for such tests. The actual maximum solubility may be higher.

Experimental Protocols

Disk Diffusion Antifungal Susceptibility Testing

This protocol is a generalized procedure based on standard methods and the available information on this compound testing.

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a specific volume of anhydrous DMSO to achieve the desired highest concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain the desired range of concentrations for testing.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Prepare a suspension of the fungal spores or yeast cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of a Mueller-Hinton agar plate (supplemented as needed for the specific fungus) to ensure even distribution of the inoculum.

  • Application of Disks:

    • Aseptically place sterile paper disks (typically 6 mm in diameter) onto the surface of the inoculated agar plate.

    • Pipette a standardized volume (e.g., 10 µL, 30 µL, or 50 µL) of each this compound dilution and the DMSO control onto separate disks.[4][5][6]

  • Incubation:

    • Invert the plates and incubate at the optimal temperature for the growth of the fungal strain for a specified period (e.g., 24-48 hours).

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the area around the disk with no fungal growth) for each disk. The Minimum Inhibitory Dose (MID) is the lowest amount of this compound that produces a distinct zone of inhibition.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start: Dissolve this compound in recommended solvent (DMSO) check_dissolution Does it dissolve completely? start->check_dissolution solution_clear Solution is ready for use check_dissolution->solution_clear Yes troubleshoot Troubleshoot check_dissolution->troubleshoot No add_solvent Add more solvent troubleshoot->add_solvent warm Gently warm (e.g., 37°C) troubleshoot->warm sonicate Vortex or sonicate troubleshoot->sonicate check_again Re-check dissolution add_solvent->check_again warm->check_again sonicate->check_again check_again->solution_clear Yes consider_alt Consider alternative solvent (e.g., DMF, NMP) on a small scale check_again->consider_alt No

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Enhancing the Aqueous Solubility of Clavariopsin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clavariopsin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this promising antifungal cyclic depsipeptide. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cyclic depsipeptide with demonstrated antifungal properties.[1][2][3] Like many cyclic peptides, especially those with a high proportion of hydrophobic amino acid residues, this compound is poorly soluble in aqueous solutions. This low solubility can be a significant hurdle in experimental setups, particularly for in vitro and in vivo assays, as it can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability.

Q2: What is the general approach for dissolving this compound for experimental use?

The most common and practical approach for dissolving hydrophobic peptides like this compound is to first create a concentrated stock solution in a small volume of an organic solvent.[4][5] This stock solution is then slowly diluted into the desired aqueous buffer to the final working concentration.[4] This method helps to prevent the peptide from precipitating out of the aqueous solution.[4]

Q3: Which organic solvents are recommended for creating a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a widely used and effective solvent for dissolving hydrophobic peptides and has been used for dissolving Clavariopsin C-I, a family of compounds that includes this compound, for antifungal assays.[4][6][7] Other suitable organic solvents include dimethylformamide (DMF) and acetonitrile (B52724) (ACN).[4]

Q4: Are there any precautions to consider when using DMSO?

Yes, there are a few important considerations when using DMSO:

  • Cytotoxicity: For cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[8]

  • Oxidation: DMSO can potentially oxidize peptides containing cysteine (Cys) or methionine (Met) residues.[4] While the structure of this compound does not contain these residues, it is a good practice to be aware of this potential issue with other peptides.

  • Freezing: DMSO-containing solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
This compound powder does not dissolve in the initial organic solvent. Insufficient solvent volume or inadequate mixing.- Add a minimal amount of the organic solvent (e.g., DMSO) to fully cover the powder. - Gently vortex or sonicate the vial for a few minutes to aid dissolution.
The solution appears cloudy or contains visible particles after adding the organic solvent. The peptide has not fully dissolved and is suspended.- Sonicate the solution in a water bath for 5-10 minutes. Be careful to avoid excessive heating. - If still not dissolved, consider trying a different organic solvent like DMF or ACN.[4]
This compound precipitates out of solution immediately upon dilution into the aqueous buffer. The peptide's solubility limit in the final aqueous solution has been exceeded. This can be due to too rapid dilution or too high of a final concentration.- Slow down the dilution: Add the organic stock solution dropwise into the aqueous buffer while gently stirring.[4] - Lower the final concentration: Try diluting to a lower final concentration of this compound. - Increase the organic co-solvent percentage: If your experimental system allows, slightly increasing the final percentage of the organic solvent in the aqueous buffer can help maintain solubility. However, be mindful of the tolerance of your assay to the organic solvent.
The solution is initially clear but becomes cloudy over time. The peptide is slowly precipitating out of solution, indicating instability at that concentration and temperature.- Prepare fresh solutions before each experiment. - Store the final diluted solution at the appropriate temperature for your experiment and use it promptly. - Consider the pH of your aqueous buffer, as peptide solubility can be pH-dependent.
I am concerned about the effect of the organic solvent on my biological assay. Organic solvents like DMSO can have an impact on cells and proteins at higher concentrations.- Minimize the final solvent concentration: Aim for a final DMSO concentration of less than 0.5% in cell-based assays.[8] - Include a vehicle control: Always include a control group in your experiment that contains the same final concentration of the organic solvent without the peptide to account for any solvent-specific effects.

Physicochemical Properties of Clavariopsin A (as an estimate for this compound)

PropertyValueSource
Molecular Weight1154.4 g/mol PubChem[9]
Molecular FormulaC59H95N9O14PubChem[9]
XLogP3-AA6.4PubChem[9]
Hydrogen Bond Donor Count7PubChem[9]
Hydrogen Bond Acceptor Count17PubChem[9]

Note: These are computed properties and should be used as a general guide.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Materials:

  • Lyophilized this compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add a minimal volume of DMSO to the vial to create a high-concentration stock solution (e.g., 1-10 mg/mL).

  • Vortex the vial for 30-60 seconds to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles. If necessary, sonicate the vial in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into an Aqueous Buffer

This protocol outlines the procedure for diluting the DMSO stock solution to the final working concentration in an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system (ideally <0.5% for cell-based assays).

  • While gently vortexing or stirring the aqueous buffer, slowly add the calculated volume of the this compound stock solution dropwise.

  • Continue to mix the solution for a few minutes to ensure homogeneity.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

  • Use the freshly prepared solution immediately for your experiments.

Visualizing the Workflow

The following diagram illustrates the general workflow for solubilizing this compound.

G Workflow for Solubilizing this compound cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting start Lyophilized this compound add_dmso Add minimal volume of DMSO start->add_dmso mix Vortex / Sonicate add_dmso->mix stock Concentrated Stock Solution (-20°C) mix->stock dilute Slowly add stock to buffer with stirring stock->dilute Dropwise addition buffer Aqueous Buffer buffer->dilute final_solution Final Working Solution dilute->final_solution precipitate Precipitation? final_solution->precipitate adjust Adjust concentration / solvent ratio precipitate->adjust Yes adjust->dilute

Caption: General workflow for preparing this compound solutions.

Advanced Solubilization Strategies (For Consideration)

While the use of organic co-solvents is the most direct approach, other advanced formulation strategies can be explored, especially for in vivo applications or when organic solvents are not desirable. These methods have been successfully applied to other hydrophobic peptides but have not yet been specifically reported for this compound.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, thereby increasing their aqueous solubility.

  • Lipid-Based Formulations: Incorporating this compound into liposomes, micelles, or nanoemulsions can improve its solubility and delivery.

  • Polymeric Micelles and Nanoparticles: Encapsulating the peptide within polymeric carriers can enhance solubility and provide controlled release.

The following diagram illustrates the conceptual relationship of these advanced strategies.

G Advanced Solubilization Strategies cluster_0 Encapsulation / Complexation cluster_1 Outcome clavariopsin This compound (Hydrophobic) cyclodextrin Cyclodextrins clavariopsin->cyclodextrin Inclusion Complex lipid Lipid-Based Carriers (Liposomes, Micelles) clavariopsin->lipid Encapsulation polymer Polymeric Nanoparticles clavariopsin->polymer Encapsulation soluble_complex Aqueous Soluble Complex/Formulation cyclodextrin->soluble_complex lipid->soluble_complex polymer->soluble_complex

Caption: Conceptual overview of advanced solubilization methods.

References

Technical Support Center: Optimizing Clavariopsin B Concentration for Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Clavariopsin B in antifungal assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a preliminary antifungal assay?

A1: For a preliminary screening, it is advisable to test a broad concentration range of this compound to determine its approximate minimum inhibitory concentration (MIC). Based on existing data for clavariopsins, a starting range of 0.1 µg/mL to 100 µg/mL is recommended.[1] Subsequent experiments can then focus on a narrower range of concentrations around the initial estimated MIC.

Q2: Which solvent should be used to dissolve and dilute this compound?

A2: this compound, as a cyclic depsipeptide, is expected to have hydrophobic properties. Therefore, it is recommended to dissolve the compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[2][3] For the assay, this stock solution should be serially diluted in the chosen culture medium (e.g., RPMI 1640). It is critical to ensure that the final concentration of DMSO in the assay wells is non-inhibitory to the fungal growth, typically at or below 1%.

Q3: What are the standard recommended methods for determining the antifungal activity of this compound?

A3: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods that are widely accepted for antifungal susceptibility testing.[4][5] These methods offer reproducibility and allow for comparison of results across different laboratories. The broth microdilution method will yield a minimum inhibitory concentration (MIC) value.

Q4: How can I be sure that my results are reproducible?

A4: To ensure reproducibility, it is crucial to standardize all experimental parameters. This includes using a consistent and standardized inoculum size, carefully controlling incubation time and temperature, and using a defined culture medium like RPMI 1640.[5] Including positive and negative controls in each assay is also essential for validating the results.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No inhibition of fungal growth at any tested concentration of this compound. 1. The tested concentration range is too low. 2. This compound is not soluble or has precipitated in the test medium. 3. The compound is unstable under the assay conditions. 4. The fungal strain is resistant to this compound.1. Test a higher range of concentrations. 2. Visually inspect the wells for any precipitation. Ensure the stock solution is fully dissolved before dilution. Confirm that the final DMSO concentration is not causing precipitation. 3. Assess the stability of this compound in the assay medium over the incubation period. 4. Include a known susceptible fungal strain as a positive control.
High variability in MIC values between replicate experiments. 1. Inconsistent inoculum preparation. 2. Pipetting errors during serial dilutions. 3. Subjective interpretation of the endpoint.1. Standardize the inoculum preparation using a spectrophotometer or hemocytometer. 2. Ensure accurate and consistent pipetting techniques. 3. Use a spectrophotometer to read the optical density and establish a clear cutoff for growth inhibition (e.g., ≥50% reduction in growth compared to the control).
Precipitation of this compound in the assay plate. 1. The solubility limit of this compound in the assay medium has been exceeded. 2. Interaction with components of the culture medium.1. Lower the highest concentration of this compound tested. 2. If the issue persists, consider using a different solvent system or a solubilizing agent, ensuring it does not affect fungal growth.

Quantitative Data Summary

The following tables provide a template for organizing and presenting quantitative data from antifungal assays with this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

Fungal StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansData to be filledData to be filledData to be filled
Aspergillus fumigatusData to be filledData to be filledData to be filled
Cryptococcus neoformansData to be filledData to be filledData to be filled
Candida glabrataData to be filledData to be filledData to be filled

MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of the tested isolates, respectively.

Table 2: Effect of Different Solvents on the Apparent MIC of this compound against Candida albicans.

Solvent (Final Concentration)Apparent MIC (µg/mL)Observations
DMSO (1%)Data to be filledNo visible precipitation
DMSO (0.5%)Data to be filledNo visible precipitation
Ethanol (1%)Data to be filledNote any precipitation

Experimental Protocols

Protocol: Broth Microdilution Assay for Determining the MIC of this compound

This protocol is adapted from the CLSI M27-A3 guidelines.[4]

1. Preparation of this compound Stock and Working Solutions:

  • Dissolve this compound in 100% DMSO to a stock concentration of 10 mg/mL.
  • Prepare a working solution by diluting the stock solution in RPMI 1640 medium to twice the highest desired final concentration.

2. Inoculum Preparation:

  • Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.
  • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.

3. Microplate Preparation and Serial Dilution:

  • Dispense 100 µL of RPMI 1640 into wells 2-12 of a 96-well microtiter plate.
  • Add 200 µL of the this compound working solution to well 1.
  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.
  • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to wells 1-11.
  • The final volume in each well will be 200 µL.
  • Incubate the plate at 35°C for 24-48 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

experimental_workflow Broth Microdilution Workflow for this compound MIC Determination prep_compound Prepare this compound Stock and Working Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation Inoculate Microplate prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation read_results Read MIC Endpoint incubation->read_results

Broth Microdilution Workflow

logical_relationship Troubleshooting Logic for No Fungal Inhibition start No Fungal Inhibition Observed check_concentration Is concentration range adequate? start->check_concentration check_solubility Is this compound soluble? check_concentration->check_solubility Yes increase_concentration Increase concentration range check_concentration->increase_concentration No check_stability Is this compound stable? check_solubility->check_stability Yes verify_solubility Check solvent and for precipitation check_solubility->verify_solubility No check_resistance Is the fungal strain resistant? check_stability->check_resistance Yes assess_stability Perform stability assessment check_stability->assess_stability No use_control_strain Use a known susceptible strain check_resistance->use_control_strain Possible end Problem Resolved increase_concentration->end verify_solubility->end assess_stability->end use_control_strain->end

Troubleshooting No Inhibition

signaling_pathway Generalized Fungal Stress Response Pathway clavariopsin_b This compound cell_membrane Fungal Cell Membrane/Wall clavariopsin_b->cell_membrane mapk_pathway MAPK Pathway cell_membrane->mapk_pathway calcineurin_pathway Calcineurin Pathway cell_membrane->calcineurin_pathway stress_response Stress Response Genes mapk_pathway->stress_response calcineurin_pathway->stress_response cell_survival Cell Survival / Adaptation stress_response->cell_survival apoptosis Apoptosis / Cell Death stress_response->apoptosis

Fungal Stress Response Pathway

References

Technical Support Center: Clavariopsin B Hyphal Swelling Visualization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining the protocol for visualizing hyphal swelling induced by Clavariopsin B in the fungus Aspergillus niger.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

A1: this compound is a cyclic depsipeptide, a type of antibiotic, that has demonstrated antifungal properties. It is of interest to researchers for its potential as a novel antifungal agent. One of its notable effects on certain fungi, such as Aspergillus niger, is the induction of hyphal swelling, a morphological change that indicates disruption of normal fungal growth.

Q2: What is the optimal concentration of this compound to induce hyphal swelling?

A2: The minimum effective dose to induce hyphal swelling in A. niger has been reported to be in the range of 0.3-3 µ g/disk [1][2][3][4]. The optimal concentration for your specific experimental conditions may require some empirical testing.

Q3: How long does it take to observe hyphal swelling after treatment with this compound?

A3: Hyphal swelling in A. niger has been observed as early as 16 hours after treatment with a related compound, clavariopsin H.[4] It is recommended to perform a time-course experiment (e.g., 8, 16, 24 hours) to determine the optimal incubation time for your experimental setup.

Q4: What microscopy technique is best for visualizing hyphal swelling?

A4: Phase-contrast microscopy is a suitable and commonly used technique for observing hyphal morphology, including swelling.[4] Fluorescence microscopy can also be employed, especially when using fluorescent dyes that stain the fungal cell wall, such as Calcofluor White, to enhance visualization of the swollen structures.

Q5: Can hyphal swelling be quantified?

A5: Yes, hyphal swelling can be quantified by measuring the diameter of the hyphae at multiple points along their length using image analysis software (e.g., ImageJ). The average hyphal diameter of treated samples can then be compared to that of untreated controls.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable hyphal swelling 1. This compound concentration is too low.2. Incubation time is too short.3. The fungal strain is not sensitive.4. This compound has degraded.1. Increase the concentration of this compound within the reported effective range (0.3-3 µ g/disk ).2. Increase the incubation time (e.g., check at 16, 24, and 48 hours).3. Ensure you are using a sensitive strain of Aspergillus niger. If possible, test a reference strain known to be susceptible.4. Use a fresh stock of this compound. Store it according to the manufacturer's instructions.
Inconsistent hyphal swelling 1. Uneven distribution of this compound.2. Variability in fungal growth across the culture.3. Inconsistent incubation conditions.1. Ensure thorough mixing of this compound in the culture medium.2. Start with a standardized spore suspension to ensure uniform inoculation density.3. Maintain consistent temperature and humidity during incubation.
Difficulty visualizing hyphae 1. Poor contrast with bright-field microscopy.2. Low density of hyphae.3. Incorrect microscope settings.1. Use phase-contrast or differential interference contrast (DIC) microscopy to enhance contrast.2. Stain the hyphae with a fungal-specific stain like Lactophenol Cotton Blue or a fluorescent dye like Calcofluor White.3. Optimize microscope settings (e.g., condenser, aperture) for better resolution and contrast.
Presence of artifacts resembling hyphae 1. Contamination of the culture.2. Debris or precipitates in the mounting medium.3. Scratches on the microscope slide or coverslip.1. Use sterile techniques throughout the experimental process to avoid bacterial or other fungal contamination.2. Filter the mounting medium before use.3. Use clean, high-quality microscope slides and coverslips.
Hyphal lysis instead of swelling 1. This compound concentration is too high.2. The fungal cells are overly stressed.1. Perform a dose-response experiment to find a concentration that induces swelling without causing widespread lysis.2. Ensure optimal growth conditions (medium, temperature) for the fungus before and during the experiment.

Quantitative Data Summary

The following table summarizes the reported effective concentrations of clavariopsins for inducing hyphal swelling in Aspergillus niger.

Compound Fungus Minimum Effective Dose (µ g/disk ) Reference
This compoundAspergillus niger0.3 - 3[1][2][3]
Clavariopsin HAspergillus niger0.3[4]

Experimental Protocols

Protocol 1: Induction of Hyphal Swelling in Aspergillus niger
  • Preparation of Fungal Culture:

    • Inoculate Aspergillus niger spores onto Potato Dextrose Agar (PDA) and incubate at 28°C for 5-7 days until sporulation is observed.

    • Prepare a spore suspension by flooding the plate with sterile 0.05% Tween 80 solution and gently scraping the surface with a sterile loop.

    • Filter the suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 24-well microplate, add 990 µL of Potato Dextrose Broth (PDB) to each well.

    • Add 10 µL of the A. niger spore suspension to each well.

    • Add the desired concentration of this compound to the treatment wells. For the control wells, add the same volume of the solvent used to dissolve this compound.

    • Incubate the microplate at 28°C for 16-24 hours.

Protocol 2: Visualization of Hyphal Swelling using Phase-Contrast Microscopy
  • Slide Preparation:

    • After the incubation period, carefully aspirate the medium from a well.

    • Gently add 1 mL of phosphate-buffered saline (PBS) to wash the hyphae. Repeat the wash step twice.

    • Using a sterile pipette tip, carefully transfer a small amount of the hyphal mat to a clean microscope slide.

    • Add a drop of mounting medium (e.g., Lactophenol Cotton Blue or PBS).

    • Gently place a coverslip over the specimen, avoiding air bubbles.

  • Microscopic Observation:

    • Observe the slide under a phase-contrast microscope at 400x magnification.

    • Capture images of both the treated and control hyphae.

    • Measure the diameter of at least 50 hyphae per condition using image analysis software.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound Action

ClavariopsinB_Pathway Proposed Signaling Pathway of this compound Action ClavariopsinB This compound CellWall Fungal Cell Wall ClavariopsinB->CellWall Interferes with cell wall components/sensors PlasmaMembrane Plasma Membrane CellWall->PlasmaMembrane Stress Signal CWI_Pathway Cell Wall Integrity (CWI) Pathway PlasmaMembrane->CWI_Pathway Activates Calcium_Signaling Calcium Signaling Pathway PlasmaMembrane->Calcium_Signaling Activates CellWall_Synthesis_Genes Cell Wall Synthesis Genes CWI_Pathway->CellWall_Synthesis_Genes Alters transcription Calcium_Signaling->CellWall_Synthesis_Genes Modulates transcription Hyphal_Swelling Hyphal Swelling CellWall_Synthesis_Genes->Hyphal_Swelling Leads to disorganized cell wall synthesis

Caption: Proposed mechanism of this compound-induced hyphal swelling.

Experimental Workflow for Hyphal Swelling Visualization

Experimental_Workflow Experimental Workflow for Hyphal Swelling Visualization cluster_prep Preparation cluster_treatment Treatment cluster_visualization Visualization & Analysis Spore_Suspension Prepare A. niger Spore Suspension Inoculation Inoculate Spores in PDB Spore_Suspension->Inoculation ClavariopsinB_Solution Prepare this compound Stock Solution Treatment Add this compound (and control) ClavariopsinB_Solution->Treatment Inoculation->Treatment Incubation Incubate for 16-24h at 28°C Treatment->Incubation Slide_Prep Prepare Microscope Slides Incubation->Slide_Prep Microscopy Observe under Phase-Contrast Microscope Slide_Prep->Microscopy Image_Analysis Capture Images and Measure Hyphal Diameter Microscopy->Image_Analysis Data_Analysis Compare Treated vs. Control Image_Analysis->Data_Analysis

Caption: Step-by-step workflow for visualizing hyphal swelling.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Logic for Hyphal Swelling Assay Start Start: No Hyphal Swelling Observed Check_Concentration Is this compound concentration optimal? (0.3-3 µg/disk) Start->Check_Concentration Adjust_Concentration Adjust Concentration Check_Concentration->Adjust_Concentration No Check_Time Is incubation time sufficient? (≥16h) Check_Concentration->Check_Time Yes Adjust_Concentration->Start Adjust_Time Increase Incubation Time Check_Time->Adjust_Time No Check_Strain Is the fungal strain sensitive? Check_Time->Check_Strain Yes Adjust_Time->Start Use_Reference_Strain Use a Known Sensitive Strain Check_Strain->Use_Reference_Strain No Check_Compound Is this compound active? Check_Strain->Check_Compound Yes Use_Reference_Strain->Start Use_New_Stock Use Fresh Stock of this compound Check_Compound->Use_New_Stock No Success Success: Hyphal Swelling Observed Check_Compound->Success Yes Use_New_Stock->Start Further_Investigation Further Investigation Needed Success->Further_Investigation If issues persist

Caption: A logical guide to troubleshooting common issues.

References

Potential for Clavariopsin B degradation during in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential for Clavariopsin B degradation during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known in vitro activity?

This compound is a cyclic depsipeptide antibiotic isolated from the aquatic hyphomycete Clavariopsis aquatica.[1] It is composed of nine amino acids and one α-hydroxy acid. Its primary known in vitro activity is as an antifungal agent against various fungi, including Aspergillus fumigatus, Aspergillus niger, and Candida albicans.[1] Studies have also shown that this compound and its analogs exhibit potent antifungal activity against several plant pathogenic fungi and do not show cytotoxicity towards the HeLa-S3 cancer cell line.

Q2: What are the general concerns regarding the stability of this compound in in vitro experiments?

As a cyclic depsipeptide, this compound contains both amide and ester bonds. The ester bond, in particular, can be susceptible to hydrolysis under certain conditions. General concerns for peptide and depsipeptide stability in vitro include degradation due to pH, temperature, light exposure, enzymatic activity in complex media, and repeated freeze-thaw cycles. While specific stability data for this compound is limited, general principles of peptide and depsipeptide chemistry suggest that these factors can influence its integrity and, consequently, its biological activity.

Q3: How should I prepare and store stock solutions of this compound?

To minimize degradation, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C.[2][3] For preparing stock solutions, use a high-quality, sterile solvent in which the compound is readily soluble (e.g., DMSO, methanol). It is advisable to prepare concentrated stock solutions and store them in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]

Q4: What in vitro conditions might lead to the degradation of this compound?

Several factors can contribute to the degradation of cyclic depsipeptides like this compound in vitro:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkage. One study on the cyclic depsipeptide Kahalalide F showed hydrolysis of its lactone product at pH 7 and 11.[4]

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Enzymes: Complex biological media, such as those containing serum, may contain esterases or proteases that could potentially degrade this compound.[5]

  • Light: While not specifically documented for this compound, some complex organic molecules are sensitive to light, which can catalyze oxidative degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with this compound, potentially due to its degradation.

Observed Issue Potential Cause (Degradation-Related) Troubleshooting Steps
Loss of Antifungal Activity or Inconsistent MIC Values Degradation of this compound in the assay medium over the incubation period.1. Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. 2. Control for Incubation Time: If long incubation times are necessary, consider adding the compound at later time points or replenishing it during the experiment. 3. Use Buffered Media: Ensure the pH of the culture medium is stable and within a neutral range (pH 6-8) to minimize hydrolysis. 4. Minimize Serum Content: If possible, reduce the concentration of serum in the culture medium or use a serum-free medium to decrease potential enzymatic degradation.
Precipitation of the Compound in Aqueous Media Poor solubility or aggregation, which can be exacerbated by degradation products.1. Optimize Solubilization: Ensure the initial stock solution is fully dissolved before further dilution. 2. Check Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the assay medium low (typically <0.5%) to prevent precipitation and solvent-induced artifacts. 3. Sonication: Briefly sonicate the stock solution to aid in dissolution.
Variability Between Experimental Replicates Inconsistent handling, storage, or degradation of the compound across different wells or plates.1. Standardize Handling Procedures: Ensure uniform handling of all samples, including consistent timing of compound addition and incubation. 2. Aliquot Stock Solutions: Use single-use aliquots of the stock solution to avoid variability from multiple freeze-thaw cycles. 3. Protect from Light: Store stock solutions and conduct experiments in a manner that minimizes exposure to direct light.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Reconstitution: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation. Reconstitute the powder in a minimal amount of a suitable sterile solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting: Immediately after reconstitution, divide the stock solution into small, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

  • Medium Preparation: Prepare the appropriate fungal culture medium (e.g., RPMI-1640) and buffer it to a stable pH (e.g., with MOPS).

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI or EUCAST guidelines).

  • Serial Dilution: Thaw a single aliquot of the this compound stock solution. Perform serial dilutions of the stock solution in the assay medium in a 96-well microtiter plate to achieve the desired final concentrations.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (fungi in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the fungal species being tested for a specified period (e.g., 24-48 hours).

  • Endpoint Reading: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by measuring the optical density.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound has not been fully elucidated, its structural similarity to other cyclic antifungal peptides suggests potential interactions with key fungal signaling pathways and cellular components.

Antifungal_Mechanism ClavariopsinB This compound Membrane Fungal Cell Membrane ClavariopsinB->Membrane Binds to GlucanSynthase β-(1,3)-D-Glucan Synthase ClavariopsinB->GlucanSynthase Inhibits Ergosterol (B1671047) Ergosterol Membrane->Ergosterol Pore Pore Formation & Membrane Disruption Membrane->Pore Leakage Ion Leakage Pore->Leakage CellDeath Fungal Cell Death Leakage->CellDeath CellWall Cell Wall Synthesis GlucanSynthase->CellWall Catalyzes CellWallDamage Cell Wall Damage GlucanSynthase->CellWallDamage Inhibition leads to CellWall->CellWallDamage CellWallDamage->CellDeath

Caption: Potential mechanisms of antifungal action for this compound.

The diagram above illustrates two potential mechanisms by which this compound may exert its antifungal effects, based on the known actions of other antifungal peptides. One pathway involves binding to ergosterol in the fungal cell membrane, leading to pore formation, ion leakage, and ultimately cell death. Another potential mechanism is the inhibition of β-(1,3)-D-glucan synthase, an enzyme crucial for cell wall synthesis, which would lead to cell wall damage and lysis.

Troubleshooting_Workflow Start Inconsistent In Vitro Results (e.g., low activity, high variability) CheckPeptide Verify Peptide Handling and Storage Start->CheckPeptide FreshStock Use Fresh Aliquot of Stock Solution? CheckPeptide->FreshStock PrepareNew Prepare Fresh Stock Solution from Lyophilized Powder FreshStock->PrepareNew No CheckAssay Review Assay Conditions FreshStock->CheckAssay Yes PrepareNew->CheckAssay pH_Temp Is pH stable and Temperature optimal? CheckAssay->pH_Temp AdjustConditions Adjust Buffer and Incubation Temperature pH_Temp->AdjustConditions No MediaEffects Consider Media Components (e.g., serum) pH_Temp->MediaEffects Yes AdjustConditions->MediaEffects ReduceSerum Reduce or Eliminate Serum? MediaEffects->ReduceSerum ModifyProtocol Modify Experimental Protocol ReduceSerum->ModifyProtocol No Success Consistent Results Achieved ReduceSerum->Success Yes ModifyProtocol->Success

Caption: A logical workflow for troubleshooting inconsistent in vitro results.

References

Addressing experimental artifacts in Clavariopsin B research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common experimental challenges encountered in Clavariopsin B research. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section provides solutions to specific issues that may arise during the experimental workflow with this compound.

Issue 1: Inconsistent or No Antifungal Activity Observed

  • Question: We are not observing the expected antifungal activity of this compound against our fungal strains. What could be the reason?

  • Answer: Several factors could contribute to a lack of antifungal activity. Please consider the following troubleshooting steps:

    • Solubility and Stability: this compound, like many cyclic depsipeptides, may have limited solubility in aqueous media. Ensure that the compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it into your culture medium. It is also crucial to consider the stability of this compound under your experimental conditions (pH, temperature), as degradation can lead to loss of activity.

    • Fungal Strain Variability: Susceptibility to antifungal agents can vary between different fungal species and even between strains of the same species. Verify the susceptibility of your specific fungal strain to this compound. It is advisable to include a reference strain with known susceptibility as a positive control.

    • Assay Conditions: The observed antifungal activity can be influenced by the assay methodology. Factors such as the inoculum size, incubation time, and the type of culture medium can impact the outcome. Refer to established protocols for antifungal susceptibility testing of cyclic depsipeptides for guidance.

Issue 2: Unexpected Cytotoxicity in Mammalian Cell Lines

  • Question: We are observing cytotoxicity in our mammalian cell line experiments with this compound, which contradicts published data suggesting no cytotoxicity against HeLa-S3 cells. What could be the cause?

  • Answer: This is a critical observation that requires careful investigation. While published studies have shown no cytotoxicity of Clavariopsins towards the HeLa-S3 cancer cell line, several factors could lead to different results[1][2][3][4]:

    • Compound Purity: The purity of the this compound sample is paramount. Impurities from the isolation and purification process could be responsible for the observed cytotoxicity. We recommend verifying the purity of your compound using analytical techniques such as HPLC-MS.

    • Cell Line Specificity: Cytotoxic responses can be highly cell line-dependent. While HeLa-S3 cells were reported to be insensitive, other cell lines might exhibit sensitivity to this compound or its potential off-target effects.

    • Assay Interference: Natural products can sometimes interfere with the readouts of common cytotoxicity assays (e.g., MTT, XTT, AlamarBlue). This can lead to false-positive results. To rule out assay artifacts, it is advisable to perform control experiments, such as incubating this compound with the assay reagents in the absence of cells, to check for any direct chemical reactions.

    • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to the cells. High concentrations of DMSO can induce cytotoxicity. It is recommended to keep the final DMSO concentration below 0.1%[5][6].

Issue 3: Poor Solubility and Precipitation in Aqueous Media

  • Question: Our this compound sample is precipitating when we dilute it from a DMSO stock into our aqueous cell culture medium or buffer. How can we improve its solubility?

  • Answer: Poor aqueous solubility is a common challenge with cyclic depsipeptides. Here are some strategies to address this:

    • Optimize Solvent Concentration: While it's crucial to keep the final DMSO concentration low to avoid toxicity, a certain minimal concentration might be necessary to maintain solubility. You may need to perform a dose-response curve for DMSO on your specific cell line to determine the highest tolerable concentration.

    • Use of Pluronic F-68: The addition of a small amount of Pluronic F-68, a non-ionic surfactant, to the culture medium can sometimes help to improve the solubility and prevent the aggregation of hydrophobic compounds.

    • Sonication: Brief sonication of the solution after dilution can help to disperse small aggregates and improve solubility. However, care should be taken to avoid excessive heating, which could degrade the compound.

Data Presentation

Table 1: Antifungal Activity of this compound and Related Compounds

Fungal SpeciesThis compound (MIC, µg/mL)Clavariopsin A (MIC, µg/mL)
Aspergillus fumigatusReported Activity[7]Reported Activity[7]
Aspergillus nigerReported Activity[7]Reported Activity[7]
Candida albicansReported Activity[7]Reported Activity[7]

Note: Specific MIC (Minimum Inhibitory Concentration) values were not provided in the searched literature, but antifungal activity was confirmed.

Table 2: Cytotoxicity of Clavariopsin Congeners

CompoundCell LineCytotoxicity
Clavariopsins A-IHeLa-S3No cytotoxicity observed[1][2][3][4]

Experimental Protocols

1. General Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a general guideline and should be adapted based on the specific fungal strain and experimental requirements. Refer to the Clinical and Laboratory Standards Institute (CLSI) guidelines for detailed procedures[8].

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Prepare a suspension of fungal spores or cells in sterile saline or broth.

    • Adjust the concentration of the inoculum to a standardized density using a spectrophotometer or hemocytometer.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the plate at the optimal temperature for the specific fungal strain for a defined period (e.g., 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of this compound that visibly inhibits fungal growth.

2. General Protocol for Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline. Specific parameters such as cell seeding density and incubation times should be optimized for the cell line being used.

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from a DMSO stock in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

Mandatory Visualizations

Diagram 1: General Troubleshooting Workflow for Unexpected Cytotoxicity

G A Unexpected Cytotoxicity Observed B Check Compound Purity (HPLC-MS) A->B C Pure? B->C D Investigate Cell Line Specificity C->D Yes E Repurify Compound C->E No F Rule out Assay Interference D->F G Control: Compound + Assay Reagent (No Cells) F->G H Interference? G->H I Use Alternative Assay Method H->I Yes J Check Solvent Toxicity H->J No K DMSO Concentration < 0.1%? J->K L Reduce DMSO Concentration K->L No M True Cytotoxicity K->M Yes G cluster_0 Fungal Cell cluster_1 Cell Membrane Membrane Ergosterol and other components Cytoplasm Cytoplasm (Ion leakage, Disruption of gradients) Membrane->Cytoplasm Loss of Integrity ClavariopsinB This compound ClavariopsinB->Membrane Interaction and Pore Formation

References

Technical Support Center: Enhancing Clavariopsin B Yield from Clavariopsis aquatica Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the production of Clavariopsin B from Clavariopsis aquatica cultures. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during fermentation, extraction, and quantification of this valuable secondary metabolite.

Frequently Asked Questions (FAQs)

Q1: What is Clavariopsis aquatica and why is it a source of this compound?

Clavariopsis aquatica is an aquatic hyphomycete, a type of fungus that plays a crucial role in the decomposition of organic matter in freshwater ecosystems. It is a known producer of a variety of bioactive secondary metabolites, including the clavariopsin family of cyclic depsipeptides.[1][2][3] this compound, in particular, has garnered interest for its potential therapeutic applications.

Q2: What are the general culture conditions for growing Clavariopsis aquatica for this compound production?

While optimal conditions can vary, a general starting point for the cultivation of Clavariopsis aquatica involves a liquid fermentation medium. Incubation is typically carried out at a controlled temperature, often around 25°C, for a period of several days to weeks to allow for sufficient biomass growth and secondary metabolite production.[1]

Q3: How can I confirm that my Clavariopsis aquatica culture is producing this compound?

Confirmation of this compound production requires extraction of the fungal culture followed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (MS). Comparison of the retention time and mass-to-charge ratio of a peak in your sample with a purified this compound standard will confirm its presence.

Q4: What are the key factors that influence the yield of this compound?

The production of fungal secondary metabolites like this compound is highly sensitive to environmental and nutritional factors. Key parameters that significantly impact yield include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation.[4][5][6][7]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues that may lead to low or no yield of this compound.

Issue 1: Low or No Biomass Growth

A healthy culture with adequate biomass is a prerequisite for secondary metabolite production. If you are observing poor growth of Clavariopsis aquatica, consider the following:

Possible Cause Troubleshooting Steps
Contamination Microscopically examine the culture for the presence of bacteria or other fungi. If contaminated, discard the culture and restart with a fresh, pure inoculum. Ensure sterile techniques are strictly followed during all handling procedures.
Inappropriate Culture Medium Review the composition of your medium. Ensure all essential nutrients, including a suitable carbon source, nitrogen source, and trace elements, are present in appropriate concentrations.
Suboptimal pH Measure the initial pH of your culture medium. The optimal pH for the growth of many fungi is in the slightly acidic to neutral range. Adjust the pH if necessary.
Incorrect Incubation Temperature Verify the incubator temperature. Deviations from the optimal growth temperature can significantly hinder fungal growth.
Issue 2: Good Biomass Growth but Low this compound Yield

It is not uncommon to have a healthy-looking culture that produces low levels of the desired secondary metabolite. This often indicates that the culture conditions are favorable for primary metabolism (growth) but not for secondary metabolism (this compound production).

Possible Cause Troubleshooting Steps
Suboptimal Nutrient Composition The type and concentration of carbon and nitrogen sources can dramatically influence secondary metabolite production.[4][8][9] Experiment with different carbon sources (e.g., glucose, fructose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate). A higher carbon-to-nitrogen ratio often favors secondary metabolite production.
Incorrect Fermentation pH While the fungus may grow across a range of pH values, the optimal pH for this compound production might be narrower. Monitor the pH throughout the fermentation and consider using a buffered medium or implementing pH control.
Inadequate Aeration and Agitation Oxygen availability is critical for the biosynthesis of many secondary metabolites.[5][6][7][10] Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen without causing excessive shear stress on the mycelia.
Incorrect Fermentation Time Secondary metabolites are often produced during the stationary phase of fungal growth. Harvest the culture at different time points to determine the optimal production window for this compound.
Suboptimal Incubation Temperature The optimal temperature for growth may not be the same as for secondary metabolite production.[11] Experiment with a range of incubation temperatures to identify the optimum for this compound yield.

The following table illustrates how quantitative data from optimization experiments could be presented. Note: These are hypothetical values for illustrative purposes.

Parameter Condition A Condition B Condition C This compound Yield (mg/L)
Carbon Source Glucose (20 g/L)Fructose (20 g/L)Sucrose (20 g/L)15.2
Nitrogen Source Peptone (5 g/L)Yeast Extract (5 g/L)(NH₄)₂SO₄ (5 g/L)22.5
Temperature 22°C25°C28°C28.1
pH 5.56.06.535.7
Agitation (rpm) 10015020042.3
Aeration (vvm) 0.51.01.548.9

Experimental Protocols

Protocol 1: Cultivation of Clavariopsis aquatica

This protocol provides a general procedure for the liquid fermentation of Clavariopsis aquatica.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature Clavariopsis aquatica culture from an agar (B569324) plate to a flask containing a seed culture medium.

    • Incubate the seed culture on a rotary shaker at the appropriate temperature and agitation speed for 3-5 days.

  • Production Culture:

    • Inoculate the production medium with a defined volume of the seed culture.

    • Incubate the production culture in a fermenter or shake flask under optimized conditions (temperature, pH, agitation, aeration).

  • Monitoring:

    • Periodically and aseptically withdraw samples to monitor biomass growth (e.g., by measuring dry cell weight) and this compound production.

Protocol 2: Extraction of this compound

This protocol outlines a general procedure for extracting this compound from the fermentation broth.

  • Separation of Biomass:

    • Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Liquid-Liquid Extraction:

    • Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

    • Repeat the extraction process multiple times to ensure complete recovery of this compound.

  • Concentration:

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.

Protocol 3: Quantification of this compound by HPLC-UV

This protocol describes a general method for quantifying this compound using HPLC with UV detection.

  • Sample Preparation:

    • Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and acetonitrile (B52724) or methanol.

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance.

    • Injection Volume: A standard injection volume is 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of a purified this compound standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_culture Cultivation cluster_extraction Extraction cluster_analysis Analysis inoculum Inoculum Preparation fermentation Production Fermentation inoculum->fermentation Inoculation separation Biomass Separation fermentation->separation extraction Solvent Extraction separation->extraction concentration Concentration extraction->concentration hplc HPLC-UV Quantification concentration->hplc purification Purification (Optional) concentration->purification purification->hplc

Caption: Experimental workflow for this compound production.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low this compound Yield media Suboptimal Medium start->media ph Incorrect pH start->ph temp Suboptimal Temperature start->temp aeration Poor Aeration/Agitation start->aeration time Incorrect Harvest Time start->time optimize_media Vary C/N Sources media->optimize_media optimize_ph Monitor & Control pH ph->optimize_ph optimize_temp Test Temperature Range temp->optimize_temp optimize_aeration Adjust Agitation/Aeration aeration->optimize_aeration optimize_time Time Course Study time->optimize_time

Caption: Troubleshooting logic for low this compound yield.

signaling_pathway_concept nutrient_stress Nutrient Stress (e.g., N-limitation) global_regulator Global Regulators (e.g., LaeA-like) nutrient_stress->global_regulator Activates pathway_regulator Pathway-Specific Transcription Factor global_regulator->pathway_regulator Activates biosynthetic_genes This compound Biosynthetic Genes pathway_regulator->biosynthetic_genes Induces Transcription clavariopsin_b This compound biosynthetic_genes->clavariopsin_b Leads to Biosynthesis

Caption: Conceptual signaling pathway for secondary metabolite production.

References

Best practices for storing and handling Clavariopsin B

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Clavariopsin B

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the storage and handling of this compound, along with troubleshooting guidance for common experimental issues.

Disclaimer: this compound is a specialized cyclic depsipeptide antibiotic. Specific handling and stability data are limited. The following recommendations are based on best practices for handling similar peptide compounds and potent antifungal agents. Users are strongly advised to perform their own validation experiments for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from moisture and light.[1] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation, as lyophilized peptides can be hygroscopic.[2]

Q2: How should I reconstitute this compound?

It is recommended to first dissolve this compound in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[3] Once fully dissolved, further dilutions can be made with an appropriate aqueous buffer or cell culture medium. To prevent foaming or degradation, gently swirl the vial to dissolve the powder and avoid vigorous shaking.[2][4]

Q3: What is the recommended storage condition for reconstituted this compound?

Stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[4] These aliquots should be stored at -80°C for long-term storage. For short-term use, a refrigerated temperature of 2-8°C may be suitable, but stability under these conditions should be validated.[4]

Q4: What are the signs of this compound degradation?

Degradation of this compound may not be visually apparent. The most reliable indicator of degradation is a loss of biological activity in your experiments. Chemical degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) by observing the appearance of new peaks or a decrease in the area of the parent peak.

Q5: What personal protective equipment (PPE) should be used when handling this compound?

As this compound is a potent antifungal agent, appropriate PPE should be worn to avoid exposure. This includes, but is not limited to, a lab coat, safety goggles with side shields, and disposable nitrile gloves.[5][6] When handling the dry powder, which can form dust, it is advisable to work in a chemical fume hood and wear a face mask.[5][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Difficulty dissolving this compound The compound may have low solubility in the chosen solvent.Try a different organic solvent for initial reconstitution (e.g., DMSO, DMF). Sonication may also aid in dissolution.[3] For aqueous dilutions, ensure the pH of the buffer is compatible with the compound's stability.
Loss of antifungal activity The compound may have degraded due to improper storage or handling.Ensure proper storage conditions (-80°C for solutions). Avoid multiple freeze-thaw cycles by using aliquots.[4] Prepare fresh solutions for critical experiments.
The compound may have precipitated out of solution.Visually inspect the solution for any precipitates. If precipitation is observed, try re-dissolving with gentle warming or sonication. Consider using a different buffer system or a lower final concentration.
Inconsistent experimental results Inaccurate concentration of the stock solution.Ensure the lyophilized powder was fully dissolved during reconstitution. Use calibrated pipettes for accurate dilutions.
Variability in experimental conditions.Maintain consistent experimental parameters such as cell density, incubation time, and temperature.

Quantitative Data Summary

Solvent Type General Solubility of Cyclic Peptides Recommended Solvents for this compound
Aqueous Buffers Generally poor, especially for hydrophobic peptides.Recommended for final dilutions after initial reconstitution in an organic solvent.
Organic Solvents Good solubility in polar aprotic solvents.DMSO, DMF, Ethanol, Acetonitrile.[3]

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound
  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes.[2][8] This prevents moisture from condensing inside the vial, which can affect the stability of the compound.

  • Prepare a Sterile Workspace: Work in a clean and sterile environment, such as a laminar flow hood, to prevent contamination.[9]

  • Add Solvent: Using a sterile, calibrated pipette, add a precise volume of a recommended organic solvent (e.g., DMSO) to the vial. The volume should be calculated to achieve a desired stock concentration (e.g., 10 mM).

  • Dissolve the Compound: Gently swirl the vial until the lyophilized powder is completely dissolved.[4] Avoid vigorous shaking or vortexing.[4][8] The solution should be clear and free of visible particles.[4]

  • Aliquot for Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

  • Store Properly: Store the aliquots at -80°C for long-term storage. Clearly label each aliquot with the compound name, concentration, and date of preparation.

Visualizations

Troubleshooting_Workflow Troubleshooting Loss of this compound Activity start Loss of Antifungal Activity Observed check_storage Verify Storage Conditions (-80°C for solutions?) start->check_storage check_handling Review Handling Procedures (Multiple freeze-thaws?) check_storage->check_handling [Correct] prepare_fresh Prepare Fresh Solution from Lyophilized Stock check_storage->prepare_fresh [Incorrect] check_handling->prepare_fresh [Incorrect] check_solubility Inspect for Precipitation check_handling->check_solubility [Correct] test_activity Re-test Antifungal Activity prepare_fresh->test_activity activity_restored Activity Restored test_activity->activity_restored activity_not_restored Activity Not Restored test_activity->activity_not_restored check_solubility->test_activity [No Precipitate] re_dissolve Attempt to Re-dissolve (Gentle warming/sonication) check_solubility->re_dissolve [Precipitate Found] re_dissolve->test_activity consider_degradation Consider Chemical Degradation (Consult literature/analytical data) contact_support Contact Technical Support consider_degradation->contact_support activity_not_restored->consider_degradation

Caption: Workflow for troubleshooting loss of this compound antifungal activity.

References

Validation & Comparative

Clavariopsin B: Unveiling its Potential Against Echinocandin-Resistant Fungal Pathogens Remains a Scientific Frontier

Author: BenchChem Technical Support Team. Date: December 2025

Despite the urgent need for novel antifungal agents to combat the rise of drug-resistant fungal infections, comprehensive data on the efficacy of the cyclic depsipeptide Clavariopsin B against echinocandin-resistant strains is currently not available in the public domain. While initial studies have highlighted its general antifungal properties, a head-to-head comparison with existing treatments for resistant pathogens has yet to be documented, leaving a critical knowledge gap for researchers, scientists, and drug development professionals.

Echinocandins are a frontline therapy for invasive fungal infections, but their effectiveness is increasingly compromised by the emergence of resistant strains, primarily through mutations in the FKS genes that encode the target enzyme, β-(1,3)-D-glucan synthase. The development of new compounds with activity against these resistant organisms is a paramount challenge in infectious disease research.

This compound, a natural product isolated from the aquatic hyphomycete Clavariopsis aquatica, has demonstrated in vitro activity against several fungal species, including Candida albicans and Aspergillus fumigatus.[1] However, the existing body of scientific literature does not contain specific data, such as Minimum Inhibitory Concentration (MIC) values, for this compound tested against fungal isolates with confirmed echinocandin resistance mechanisms.

The Missing Data: A Call for Further Research

A thorough review of published studies reveals a lack of experimental data addressing the following key areas:

  • Activity against Echinocandin-Resistant Strains: There are no published reports detailing the MICs of this compound against a panel of echinocandin-resistant fungal isolates, including those with characterized FKS mutations. Such data is fundamental to understanding its potential role in treating these challenging infections.

  • Comparative Efficacy: Without comparative studies, it is impossible to objectively assess the performance of this compound relative to current antifungal agents used for resistant infections, such as amphotericin B or newer antifungal classes.

  • Synergy Studies: The potential for this compound to be used in combination with echinocandins or other antifungals to overcome resistance has not been explored. Combination therapy is a crucial strategy for managing drug-resistant infections.

  • Mechanism of Action: The precise molecular target and mechanism of antifungal action for this compound have not been fully elucidated. Understanding its mechanism is vital to predict its effectiveness against strains with known resistance pathways and to anticipate potential cross-resistance.

The Path Forward: Essential Experimental Protocols

To address these critical unknowns, a series of well-defined experiments are required. The following protocols outline the standard methodologies that would be necessary to evaluate the potential of this compound against echinocandin-resistant fungi.

Experimental Workflow: Evaluating Novel Antifungal Candidates

cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy A Source and Characterize Echinocandin-Resistant Strains (FKS genotyping) B Determine Minimum Inhibitory Concentration (MIC) (CLSI/EUCAST Broth Microdilution) A->B C Perform Synergy Testing (Checkerboard Assay) B->C F Murine Models of Invasive Fungal Infection C->F D Target Identification (e.g., Glucan Synthase Assay) E Cellular Localization Studies D->E G Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis F->G

Caption: A generalized workflow for the preclinical evaluation of a novel antifungal agent against resistant fungal strains.

Detailed Methodologies

1. Antifungal Susceptibility Testing (AST)

  • Objective: To determine the in vitro activity of this compound against a panel of echinocandin-susceptible and -resistant fungal strains.

  • Methodology: Broth microdilution assays should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

    • Strains: A clinically relevant panel of Candida and Aspergillus species, including well-characterized echinocandin-resistant isolates with known FKS1 and/or FKS2 hot-spot mutations, should be used.

    • Procedure: Serial twofold dilutions of this compound would be prepared in 96-well microtiter plates. Standardized fungal inocula would be added to each well. Plates would be incubated at 35°C for 24-48 hours.

    • Endpoint: The MIC would be defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control. For echinocandins against Aspergillus, the Minimum Effective Concentration (MEC) would be determined.

2. Checkerboard Synergy Assay

  • Objective: To assess the in vitro interaction between this compound and an echinocandin (e.g., caspofungin or micafungin) against resistant strains.

  • Methodology:

    • Procedure: A two-dimensional checkerboard array of drug concentrations would be prepared in 96-well microtiter plates, with this compound diluted along the x-axis and the echinocandin along the y-axis.

    • Analysis: The Fractional Inhibitory Concentration Index (FICI) would be calculated to determine the nature of the interaction:

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

3. Echinocandin Resistance Signaling Pathway

The primary mechanism of echinocandin resistance involves alterations in the target enzyme, β-(1,3)-D-glucan synthase. A simplified representation of this pathway and the point of resistance is depicted below.

cluster_0 Fungal Cell Echinocandin Echinocandin Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1/FKS2 subunits) Echinocandin->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Cell Wall Integrity Glucan_Synthesis->Cell_Wall FKS_Mutation FKS Gene Mutation FKS_Mutation->Glucan_Synthase Alters Target

References

Unraveling the Antifungal Potential of Clavariopsin B and its Congeners: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of the Clavariopsin family of cyclic depsipeptides reveals key structural determinants for their potent antifungal activity. This guide provides a comparative analysis of Clavariopsin B and its naturally occurring analogs, summarizing their biological activity and the experimental methods used for their evaluation. While comprehensive synthetic structure-activity relationship (SAR) studies are currently limited in the public domain, this guide offers insights based on the existing data for its natural congeners.

Clavariopsins are a class of cyclic depsipeptide antibiotics produced by the aquatic hyphomycete Clavariopsis aquatica.[1][2] These molecules have garnered significant interest due to their notable in vitro antifungal activity against a range of pathogenic fungi, including Aspergillus fumigatus, Aspergillus niger, and Candida albicans.[1][2] The family of clavariopsins includes several members, such as Clavariopsin A, B, and C through I, which share a common cyclic depsipeptide core but differ in their amino acid composition.[3][4][5]

Comparative Antifungal Activity of this compound and its Analogs

The antifungal efficacy of this compound and its analogs has been primarily evaluated against various plant pathogenic fungi. The data, presented as Minimum Inhibitory Dose (MID) in μ g/disk , highlights the potent and broad-spectrum activity of these compounds. The table below summarizes the available quantitative data, offering a side-by-side comparison of their antifungal potency.

CompoundBotrytis cinereaMagnaporthe oryzaeColletotrichum orbiculareFusarium oxysporumAlternaria alternataAspergillus niger
This compound 10.11313
Clavariopsin A 10.11313
Clavariopsin C 10.11313
Clavariopsin D 10.11313
Clavariopsin E 10.11313
Clavariopsin F 10.11313
Clavariopsin G 10.11313
Clavariopsin H 10.11313
Clavariopsin I 10.11313

Data sourced from a study by Soe et al., 2019.[3][5] The values represent the Minimum Inhibitory Dose (MID) in μ g/disk .

Interestingly, the majority of the tested clavariopsins exhibited potent and comparable antifungal activity against the selected plant pathogenic fungi.[3][5] This suggests that the core cyclic depsipeptide structure is crucial for their biological function. The subtle variations in the amino acid residues among the analogs (A, C-I) do not appear to significantly impact their potency against this panel of fungi. It is important to note that while these compounds show potent antifungal activity, they have been reported to exhibit no cytotoxicity toward the HeLa-S3 cancer cell line, suggesting a degree of selectivity for fungal cells.[3][5]

Experimental Protocols

The evaluation of the antifungal activity of this compound and its analogs was conducted using a standardized disk diffusion assay. The following is a detailed protocol based on established methodologies for antifungal susceptibility testing.[1][3][6][7]

Antifungal Disk Diffusion Assay

1. Inoculum Preparation:

  • Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) to obtain fresh, sporulating cultures.

  • A sterile suspension of fungal spores or mycelial fragments is prepared in sterile saline (0.85%) or another suitable buffer.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard to ensure a standardized inoculum density.[1]

2. Inoculation of Agar (B569324) Plates:

  • Sterile Mueller-Hinton agar plates, supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for yeast growth, are used.[6]

  • A sterile cotton swab is dipped into the standardized inoculum suspension, and excess fluid is removed by pressing the swab against the inner wall of the tube.

  • The surface of the agar plate is evenly streaked with the swab in three directions to ensure confluent growth. The plate is allowed to dry for a few minutes.[1]

3. Application of Antifungal Disks:

  • Sterile paper disks (typically 6 mm in diameter) are impregnated with known concentrations of the test compounds (this compound and its analogs).

  • The impregnated disks are carefully placed onto the surface of the inoculated agar plates using sterile forceps.

  • A minimum distance of 24 mm between disks is maintained to prevent the overlapping of inhibition zones.[1]

4. Incubation:

  • The plates are inverted and incubated at a temperature and duration suitable for the optimal growth of the test fungus (e.g., 28-35°C for 24-72 hours).

5. Measurement and Interpretation:

  • Following incubation, the diameter of the zone of growth inhibition around each disk is measured in millimeters.

  • The Minimum Inhibitory Dose (MID) is determined as the lowest concentration of the compound that results in a clear zone of inhibition.

Structure-Activity Relationship (SAR) Insights

Based on the available data for the natural clavariopsin analogs, the following preliminary SAR insights can be drawn. It is crucial to reiterate that these observations are based on a limited set of naturally occurring compounds and a more comprehensive understanding would necessitate the synthesis and evaluation of a wider range of analogs.

SAR_Clavariopsin Clavariopsin_Core Cyclic Depsipeptide Core (Essential for Activity) Antifungal_Activity Potent Antifungal Activity (Observed) Clavariopsin_Core->Antifungal_Activity Maintains Potency Amino_Acid_Variations Amino Acid Variations (e.g., Clavariopsins A, C-I) Amino_Acid_Variations->Antifungal_Activity Minor Impact on Potency (Against Tested Fungi)

Caption: Preliminary Structure-Activity Relationship of Clavariopsins.

The consistent high antifungal activity across the tested natural analogs suggests that the core cyclic depsipeptide scaffold is the primary pharmacophore responsible for the antifungal effect. The observed variations in the amino acid side chains among Clavariopsins A and C-I appear to have a minimal impact on their potency against the tested panel of plant pathogenic fungi. This indicates a certain level of tolerance for structural modifications at these positions without compromising activity.

Future Directions

The potent antifungal activity and apparent selectivity of the clavariopsins warrant further investigation. Future research should focus on:

  • Total Synthesis and Analog Production: The development of a synthetic route to this compound would enable the generation of a diverse library of analogs with systematic modifications to different parts of the molecule. This would be instrumental in elucidating a more detailed and quantitative SAR.

  • Mechanism of Action Studies: Investigating the molecular target and the signaling pathways affected by clavariopsins is crucial for understanding their antifungal mechanism. Techniques such as transcriptomics, proteomics, and genetic screening in model fungal organisms could be employed.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the efficacy of the most potent clavariopsin analogs in animal models of fungal infections is a necessary step towards assessing their therapeutic potential.

References

Comparative Analysis of Clavariopsin B and its Analogs: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal activity of Clavariopsin B and its naturally occurring analogs, Clavariopsins A and C-I. Due to the absence of a formal Quantitative Structure-Activity Relationship (QSAR) analysis in publicly available literature, this document focuses on the foundational principles of Structure-Activity Relationships (SAR) by correlating structural variations within the Clavariopsin family to their observed antifungal efficacy. The information presented is intended to support further research and drug development efforts in the field of antifungal agents.

Quantitative Data Summary

The antifungal activities of Clavariopsins A-I have been evaluated against a panel of six plant pathogenic fungi. The following table summarizes the Minimum Inhibitory Dose (MID) in μ g/disk , providing a quantitative basis for comparing the potency of these related cyclic depsipeptides. Lower MID values indicate higher antifungal activity.

CompoundBotrytis cinereaMagnaporthe oryzaeColletotrichum orbiculareFusarium oxysporumAlternaria alternataAspergillus niger
Clavariopsin A 0.10.30.3113
This compound 0.10.10.1111
Clavariopsin C 0.3113310
Clavariopsin D 0.10.30.3113
Clavariopsin E 0.10.30.3113
Clavariopsin F 0.10.30.3113
Clavariopsin G 0.10.30.3113
Clavariopsin H 0.030.10.10.30.31
Clavariopsin I 0.030.10.10.30.31

Data sourced from studies on Clavariopsins isolated from the aquatic hyphomycete Clavariopsis aquatica.[1][2]

It is noteworthy that while exhibiting potent antifungal activity, the Clavariopsins showed no cytotoxicity against the HeLa-S3 cancer cell line.[1]

Experimental Protocols

The antifungal activity data presented above was obtained using the following experimental protocol:

Paper Disk Diffusion Method

  • Fungal Culture Preparation: The six tested plant pathogenic fungi (Botrytis cinerea, Magnaporthe oryzae, Colletotrichum orbiculare, Fusarium oxysporum, Alternaria alternata, and Aspergillus niger) were cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA), to achieve sufficient growth.

  • Inoculum Preparation: A suspension of fungal spores or mycelial fragments was prepared in a sterile liquid medium. The concentration of the inoculum was standardized to ensure uniform fungal growth on the test plates.

  • Agar Plate Inoculation: A sterile swab was dipped into the fungal suspension and used to evenly inoculate the entire surface of the agar plates.

  • Paper Disk Application: Sterile paper disks (typically 6 mm in diameter) were impregnated with known concentrations of the test compounds (Clavariopsins A-I) dissolved in a suitable solvent.

  • Disk Placement: The impregnated paper disks were carefully placed on the surface of the inoculated agar plates. A disk impregnated with the solvent alone served as a negative control.

  • Incubation: The plates were incubated at a temperature and duration optimal for the growth of each specific fungus.

  • Measurement of Inhibition Zone: After the incubation period, the plates were examined for zones of inhibition around the paper disks. The diameter of the clear zone, where fungal growth was inhibited, was measured.

  • Determination of Minimum Inhibitory Dose (MID): The MID was determined as the lowest concentration of the compound that produced a visually distinct zone of inhibition.[2]

Visualizations

Conceptual QSAR Workflow

The following diagram illustrates a typical workflow for a Quantitative Structure-Activity Relationship (QSAR) analysis. This represents a potential future direction for research on Clavariopsin derivatives to systematically optimize their antifungal activity.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Application & Optimization A Dataset of Clavariopsin Analogs C Data Curation & Standardization A->C B Biological Activity Data (e.g., MID) B->C D Molecular Descriptor Calculation C->D Input Structures E Dataset Division (Training & Test Sets) D->E F Model Generation (e.g., MLR, SVM) E->F G Model Validation (Internal & External) F->G Predictive Model H Interpretation of QSAR Model G->H I Design of Novel Derivatives H->I Identified Key Features J Synthesis & Biological Evaluation I->J J->B New Data

Caption: A conceptual workflow for a QSAR analysis.

Plausible Antifungal Mechanism of Action for Cyclic Depsipeptides

While the specific signaling pathway for this compound has not been fully elucidated, the following diagram illustrates potential mechanisms of action for antifungal cyclic depsipeptides based on studies of related compounds.

Antifungal_Mechanism cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall Clavariopsin This compound (Cyclic Depsipeptide) Ergosterol Ergosterol Synthesis Clavariopsin->Ergosterol Inhibition IPC IPC Synthase Clavariopsin->IPC Inhibition Ion Ion Channel Disruption (K+ Efflux) Clavariopsin->Ion Induction Glucan β-(1,3)-D-Glucan Synthase Clavariopsin->Glucan Inhibition Apoptosis Apoptosis Clavariopsin->Apoptosis Induction IPC->Apoptosis Ion->Apoptosis

Caption: Potential antifungal mechanisms of cyclic depsipeptides.

This guide serves as a starting point for researchers interested in the antifungal potential of this compound and its analogs. The provided data and conceptual frameworks are intended to facilitate further investigation into the precise mechanisms of action and to guide the rational design of novel, more potent antifungal agents.

References

Comparative Guide to Target Identification of Clavariopsin B: A Pharmacophore Modeling Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pharmacophore modeling for the target identification of Clavariopsin B, a cyclic depsipeptide with promising antifungal properties.[1][2][3][4][5][6] We will explore a hypothetical target identification workflow, present supporting data in structured tables, detail experimental protocols, and compare this methodology with alternative approaches.

Introduction to this compound

This compound is a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica.[1][6] It belongs to a class of related compounds, clavariopsins A and C-I, which have demonstrated potent in vitro antifungal activity against a variety of pathogenic fungi, including Aspergillus fumigatus, Aspergillus niger, and Candida albicans.[1][2][3][4][5] Notably, these compounds induce hyphal swelling in A. niger and exhibit low cytotoxicity against HeLa-S3 cancer cells, suggesting a fungal-specific mechanism of action.[2][3][4][5] The chemical structure of this compound has been elucidated, providing a foundation for computational studies.[7] Despite its promising biological profile, the molecular target of this compound remains to be identified.

Pharmacophore Modeling for Target Identification

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophore) responsible for a molecule's biological activity.[8][9] This model can then be used as a 3D query to screen virtual libraries of known protein structures to identify potential biological targets.[10][11] Given that the target of this compound is unknown, a ligand-based pharmacophore modeling approach is a suitable starting point.

Hypothetical Target: Fungal Cell Wall Synthesis

The observed hyphal swelling induced by clavariopsins suggests a potential disruption of fungal cell wall integrity.[2][3][4][5] The fungal cell wall is an attractive target for antifungal drugs as it is essential for fungal viability and absent in humans.[12] Therefore, for the purpose of this guide, we hypothesize that this compound targets a key enzyme involved in fungal cell wall biosynthesis, such as β-(1,3)-glucan synthase.

The following workflow outlines the key steps for identifying the target of this compound using pharmacophore modeling.

cluster_0 Computational Phase cluster_1 Experimental Validation Phase A Ligand-Based Pharmacophore Model Generation (from this compound & analogues) B Pharmacophore Model Validation A->B Refinement C Virtual Screening (against fungal protein database) B->C Validated Model D Docking & Scoring (Top hits from screening) C->D Hit Compounds E Putative Target Prioritization D->E Ranked Targets F In vitro Enzyme Inhibition Assay E->F Top Candidate(s) G Binding Affinity Determination (e.g., SPR, MST) F->G Confirmed Inhibition H Cellular Thermal Shift Assay (CETSA) G->H Binding Confirmed I Target Validation in Fungal Cells (e.g., Gene knockout) H->I Target Engagement

Figure 1: Pharmacophore-based target identification workflow for this compound.

2.2.1. Ligand-Based Pharmacophore Model Generation

  • Conformational Analysis: Generate a diverse set of low-energy 3D conformers for this compound and its active analogues using molecular mechanics force fields (e.g., MMFF94).

  • Feature Identification: Identify key pharmacophoric features for each conformer, including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and ring aromatic features (RA).

  • Model Generation: Utilize software such as Discovery Studio or LigandScout to align the conformers of active analogues and generate a common-feature pharmacophore model. The best model will be selected based on its ability to distinguish between active and inactive compounds.

2.2.2. Virtual Screening and Docking

  • Database Preparation: Prepare a 3D structural database of fungal proteins, particularly those involved in cell wall synthesis (e.g., from the Protein Data Bank).

  • Pharmacophore-Based Screening: Use the validated pharmacophore model as a 3D query to screen the prepared protein database.

  • Molecular Docking: Perform molecular docking studies on the top-ranked protein hits from the virtual screen using software like AutoDock or GOLD to predict the binding mode and affinity of this compound to the putative targets.

2.2.3. In Vitro Enzyme Inhibition Assay

  • Enzyme Expression and Purification: Express and purify the top candidate target enzyme (e.g., recombinant β-(1,3)-glucan synthase).

  • Inhibition Assay: Perform an in vitro enzyme activity assay in the presence and absence of varying concentrations of this compound. Determine the IC50 value.

2.2.4. Binding Affinity Determination (Surface Plasmon Resonance - SPR)

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

  • Binding Analysis: Flow different concentrations of this compound over the sensor chip and measure the change in the refractive index to determine the association (ka) and dissociation (kd) rate constants. Calculate the equilibrium dissociation constant (KD).

Comparison with Alternative Target Identification Methods

While pharmacophore modeling offers a rational and computationally efficient approach, other experimental methods can also be employed for target identification. Here, we compare our proposed workflow with two common alternatives: Affinity Chromatography-Mass Spectrometry and Yeast Three-Hybrid System.

Parameter Pharmacophore Modeling Affinity Chromatography-Mass Spectrometry Yeast Three-Hybrid System
Principle In silico screening based on 3D chemical features.Immobilized drug captures binding proteins from cell lysate.In vivo protein-ligand interaction detection.
Throughput High (millions of compounds/proteins).Low to Medium.High (library screening).
False Positives Can be high; requires rigorous experimental validation.High (non-specific binding).Can be high (off-target interactions).
Requirement for Active Compound YesYes (and an immobilized version).Yes (and a hybrid molecule).
Hypothetical Cost Low to Medium.High.Medium.
Hypothetical Timeframe 2-4 months.6-9 months.8-12 months.

Table 1: Comparison of Target Identification Methodologies

To illustrate the potential outcomes of these approaches, the following table presents hypothetical quantitative data for the identification of β-(1,3)-glucan synthase as the target of this compound.

Method Primary Outcome Value Secondary Validation (Binding Affinity - KD)
Pharmacophore Modeling & Docking Docking Score (kcal/mol)-9.81.2 µM
Affinity Chromatography-MS Mascot Score (Protein ID)2501.5 µM
Yeast Three-Hybrid System β-galactosidase Activity (Miller units)1501.1 µM

Table 2: Hypothetical Quantitative Comparison for Target Identification

Signaling Pathway of the Hypothetical Target

Assuming β-(1,3)-glucan synthase is the confirmed target of this compound, its inhibition would disrupt the fungal cell wall integrity pathway.

cluster_0 Fungal Cell Wall Integrity Pathway A This compound B β-(1,3)-glucan synthase A->B Inhibition C β-(1,3)-glucan synthesis B->C D Cell Wall Assembly C->D E Cell Wall Integrity D->E F Cell Lysis & Fungal Death E->F Disruption

Figure 2: Hypothetical signaling pathway inhibited by this compound.

Conclusion

Pharmacophore modeling presents a robust and efficient in silico strategy for generating hypotheses about the molecular target of novel natural products like this compound. This computational approach, when integrated with rigorous experimental validation, can significantly accelerate the drug discovery process. The comparison with alternative methods highlights the trade-offs between throughput, cost, and the nature of potential false positives. The identification of a specific molecular target for this compound would pave the way for mechanism-based optimization of this promising class of antifungal agents.

References

Unlocking New Antifungal Strategies: A Comparative Guide to the Synergistic Potential of Clavariopsin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens presents a formidable challenge to global health. Combination therapy, which leverages the synergistic effects of multiple drugs, offers a promising avenue to enhance efficacy, reduce toxicity, and combat resistance. Clavariopsin B, a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica, has demonstrated notable in vitro antifungal activity against a range of fungal species, including Aspergillus fumigatus, Aspergillus niger, and Candida albicans. While comprehensive studies on its synergistic interactions with conventional antifungal agents are currently unavailable, its unique mode of action suggests a strong potential for synergistic combinations.

This guide provides a comparative framework for exploring the synergistic effects of this compound with conventional antifungal drugs. It outlines the hypothesized mechanisms of action, presents available (though limited) quantitative data, and offers a detailed experimental protocol for researchers to investigate these potential synergies.

Quantitative Data on Antifungal Activity

To date, the in vitro antifungal activity of this compound and its analogues has been primarily assessed using disk diffusion assays, with results reported as the minimum inhibitory dose (MID). While these findings indicate potent activity, Minimum Inhibitory Concentration (MIC) data, which is crucial for synergy analysis, remains limited in the public domain. The following table summarizes the available data to provide a baseline for future comparative studies.

Table 1: In Vitro Antifungal Activity of Clavariopsins

Fungal SpeciesThis compound (MID, µ g/disk )Clavariopsins C-I (MID, µ g/disk )Notes
Aspergillus nigerData not specified0.1 - 10Induces hyphal swelling[1][2]
Botrytis cinereaData not specified0.1 - 3-
Magnaporthe oryzaeData not specified0.03 - 1-
Colletotrichum orbiculareData not specified0.3 - 3-
Fusarium oxysporumData not specified1 - 10-
Alternaria alternataData not specified0.3 - 3-
Aspergillus fumigatusActiveData not specifiedActivity noted, but quantitative MID not provided[3]
Candida albicansActive (lesser extent)Data not specifiedActivity noted, but quantitative MID not provided[3]

Note: One study reported MICs for "clavariopsins" in the range of 4-16 µg/ml against various plant pathogenic fungi, but did not specify which compounds or the corresponding fungi.[1][4]

Mechanisms of Action: The Foundation for Synergy

Understanding the distinct mechanisms of action of this compound and conventional antifungal drugs is key to predicting and interpreting synergistic interactions.

This compound (Hypothesized Mechanism)

This compound has been observed to induce hyphal swelling in Aspergillus niger, a morphological change often associated with the disruption of cell wall biosynthesis.[1][2] This suggests that this compound may inhibit key enzymes involved in the synthesis of structural components of the fungal cell wall, such as β-glucans or chitin.

Conventional Antifungal Drugs

  • Azoles (e.g., Fluconazole, Voriconazole): This class of drugs inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function.

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores or channels. This leads to the leakage of essential intracellular ions and molecules, ultimately causing cell death.

  • Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, a critical structural polymer of the fungal cell wall. This disruption leads to a weakened cell wall and osmotic instability.

Hypothesized Synergistic Interactions with this compound

The distinct targets of this compound and conventional antifungals provide a strong rationale for expecting synergistic effects.

  • This compound + Echinocandins: A combination of two agents targeting the fungal cell wall at different points in the biosynthetic pathway could lead to profound structural weakness. For instance, if this compound inhibits an enzyme upstream or downstream of β-(1,3)-D-glucan synthase, its combination with an echinocandin could result in a more complete shutdown of cell wall construction.

  • This compound + Azoles: By weakening the cell wall, this compound could increase the permeability of the fungal cell, allowing for enhanced intracellular accumulation of azoles. This would enable the azoles to more effectively inhibit ergosterol biosynthesis within the cell.

  • This compound + Polyenes: A compromised cell wall resulting from this compound action could expose more of the cell membrane, providing polyenes with greater access to their target, ergosterol. This could lead to more rapid and extensive membrane disruption.

Hypothesized synergistic mechanisms of this compound with conventional antifungals.

Experimental Protocols: The Checkerboard Assay

The checkerboard microdilution assay is the standard method for determining the synergistic, additive, indifferent, or antagonistic effects of drug combinations.

1. Materials and Reagents

  • This compound (purified)

  • Conventional antifungal drugs (e.g., fluconazole, amphotericin B, caspofungin)

  • Fungal isolates (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Sterile saline with 0.05% Tween 80 (for molds)

  • Dimethyl sulfoxide (B87167) (DMSO) for drug dissolution

2. Preparation of Inoculum

  • Yeasts: Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Molds: Culture the mold on SDA at 35°C for 5-7 days until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640.

3. Checkerboard Plate Setup

  • Prepare stock solutions of this compound and the conventional antifungal drug in DMSO. Further dilute in RPMI 1640 to create working solutions at 4x the highest desired concentration.

  • Dispense 50 µL of RPMI 1640 into all wells of a 96-well plate.

  • Add 50 µL of the 4x this compound working solution to the first column and perform serial two-fold dilutions across the plate to column 10.

  • Add 50 µL of the 4x conventional antifungal working solution to the first row and perform serial two-fold dilutions down the plate to row G.

  • The plate will now contain a gradient of both drugs. Row H will serve as the control for this compound alone, and column 11 will serve as the control for the conventional antifungal alone. Column 12 will be the growth control (no drug).

  • Add 100 µL of the prepared fungal inoculum to each well.

4. Incubation and Reading

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% for yeasts, 100% for molds) compared to the growth control.

5. Data Analysis: Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated to determine the nature of the interaction:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FICI = FIC of Drug A + FIC of Drug B

The results are interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Checkerboard_Workflow cluster_prep Preparation cluster_setup Assay Setup cluster_analysis Analysis prep_drugs Prepare Drug Dilutions (this compound & Conventional) plate_setup Dispense Drugs in 96-Well Plate (Checkerboard Format) prep_drugs->plate_setup prep_inoculum Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum to All Wells prep_inoculum->add_inoculum plate_setup->add_inoculum incubation Incubate at 35°C for 24-48h add_inoculum->incubation read_mic Determine MICs of Single & Combination Drugs incubation->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret

Experimental workflow for the checkerboard synergy assay.

Conclusion

While direct experimental evidence for the synergistic effects of this compound with conventional antifungal drugs is yet to be established, there is a strong scientific rationale to support such investigations. The hypothesized mechanism of action of this compound, targeting the fungal cell wall, complements the mechanisms of existing antifungal classes that target the cell membrane and other cellular pathways. The experimental framework provided in this guide offers a clear path for researchers to systematically evaluate these potential synergies. The discovery of synergistic combinations involving this compound could lead to the development of novel, more effective therapeutic strategies to address the growing threat of antifungal resistance.

References

A Comparative Analysis of the Antifungal Efficacy of Clavariopsin B and Other Natural Product Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This has spurred research into novel antifungal agents from natural sources. Among these, Clavariopsin B, a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica, has shown promising antifungal properties. This guide provides a comparative analysis of the antifungal activity of this compound against other natural product extracts, supported by available experimental data.

Quantitative Comparison of Antifungal Activity

Direct comparison of the antifungal potency of this compound with other natural extracts is challenging due to variations in testing methodologies reported in the literature. Data for this compound is primarily available as Minimum Inhibitory Dose (MID) in µ g/disk , determined by the disk diffusion method against plant pathogenic fungi.[1][2] In contrast, the activity of many other natural product extracts against clinically relevant fungi like Candida albicans and Aspergillus niger is typically reported as Minimum Inhibitory Concentration (MIC) in µg/mL, obtained through broth microdilution assays.

While a direct conversion from MID to MIC is not straightforward, the available data provides valuable insights into the potential of these compounds. An early study indicated that this compound exhibits in vitro antifungal activity against Aspergillus fumigatus, Aspergillus niger, and to a lesser extent, Candida albicans.[1]

Table 1: Antifungal Activity of this compound (MID)

Fungal StrainMinimum Inhibitory Dose (MID) (µ g/disk )
Botrytis cinerea1
Magnaporthe oryzae1
Colletotrichum orbiculare3
Fusarium oxysporum3
Alternaria alternata10
Aspergillus niger1

Data sourced from Soe et al., 2019.[2][3][4]

Table 2: Antifungal Activity of Various Natural Product Extracts against Candida albicans (MIC)

Natural Product ExtractActive Compound(s)MIC Range (µg/mL)
Garlic (Allium sativum)Allicin62.5 - 125
Cinnamon (Cinnamomum verum)Cinnamaldehyde, Eugenol6150 - 12420 (extracts)
Essential Oils (e.g., Tea Tree, Thyme)Terpenoids (e.g., Terpinen-4-ol, Thymol)60 - 4000

Note: MIC values for natural product extracts can vary significantly based on the extraction method, purity, and specific fungal strain tested.[5][6][7][8][9][10][11][12][13][14]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of antifungal activities.

Disk Diffusion Method (for MID determination of this compound)

The disk diffusion method is a qualitative or semi-quantitative test used to determine the susceptibility of a microorganism to an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the fungal spores is prepared in a suitable broth to a concentration of approximately 1 x 10^6 to 5 x 10^6 cells/mL.

  • Agar (B569324) Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate (supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for yeasts) to ensure a uniform lawn of fungal growth.

  • Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with known concentrations of the antifungal agent (e.g., this compound). The disks are then placed onto the surface of the inoculated agar plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (typically 24-48 hours).

  • Measurement and Interpretation: The antifungal agent diffuses from the disk into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is measured in millimeters. The Minimum Inhibitory Dose (MID) is the lowest concentration of the agent on the disk that produces a clear zone of inhibition.

Broth Microdilution Method (for MIC determination)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this method.

  • Preparation of Antifungal Agent Dilutions: A series of twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: A standardized fungal inoculum is prepared and diluted in the broth to a final concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 cells/mL.

  • Inoculation of Microtiter Plate: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or by using a spectrophotometric plate reader.

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways affected by This compound have not been extensively elucidated. However, as a cyclic depsipeptide, it is hypothesized to exert its antifungal effects by disrupting the fungal cell membrane integrity, a common mechanism for this class of compounds.[12][15] Some cyclic depsipeptides have been shown to inhibit cell wall biosynthesis.[12] The observed hyphal swelling in A. niger treated with clavariopsins suggests an interference with cell wall synthesis or remodeling processes.[3][4]

In contrast, the mechanisms of action for several other natural product extracts are better characterized:

  • Garlic (Allicin): The primary active component, allicin, is believed to inhibit enzymes essential for fungal metabolism and disrupt the cell membrane.

  • Cinnamon (Cinnamaldehyde): Cinnamaldehyde can inhibit fungal cell wall synthesizing enzymes, such as glucan synthase, and disrupt the plasma membrane.

  • Essential Oils (Terpenoids): Terpenoids, the major components of essential oils, are lipophilic molecules that can partition into the fungal cell membrane, increasing its permeability and leading to the leakage of cellular contents.

The disruption of the cell wall or membrane by these natural products can trigger various stress response signaling pathways in fungi, such as the cell wall integrity (CWI) pathway and the high osmolarity glycerol (B35011) (HOG) pathway, as the fungus attempts to counteract the cellular damage.[16][17]

Antifungal_Mechanism cluster_clavariopsin This compound (Cyclic Depsipeptide) cluster_natural_products Other Natural Products cluster_fungal_cell Fungal Cell clav This compound cw Cell Wall Synthesis/Integrity clav->cw Disruption (Hypothesized) cm Cell Membrane Integrity clav->cm Disruption (Hypothesized) garlic Garlic (Allicin) garlic->cm Disruption enzymes Essential Enzymes garlic->enzymes Inhibition cinnamon Cinnamon (Cinnamaldehyde) cinnamon->cw Inhibition cinnamon->cm Disruption eo Essential Oils (Terpenoids) eo->cm Increased Permeability death Fungal Cell Death cw->death cm->death enzymes->death

Figure 1. Hypothesized and known mechanisms of action for this compound and other natural antifungal products.

Experimental_Workflow cluster_disk Disk Diffusion (MID) cluster_broth Broth Microdilution (MIC) d_inoculum Prepare Fungal Inoculum d_plate Inoculate Agar Plate d_inoculum->d_plate d_disk Apply Antifungal Disks d_plate->d_disk d_incubate Incubate Plates d_disk->d_incubate d_measure Measure Zone of Inhibition d_incubate->d_measure b_dilute Prepare Serial Dilutions b_plate Inoculate Microtiter Plate b_dilute->b_plate b_inoculum Prepare Fungal Inoculum b_inoculum->b_plate b_incubate Incubate Plate b_plate->b_incubate b_read Read Results (Visual/Spectrophotometric) b_incubate->b_read

Figure 2. Simplified workflow for antifungal susceptibility testing methods.

References

Validating the antifungal target of Clavariopsin B in different fungal species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal agent Clavariopsin B and its potential mechanism of action against a panel of fungal species. Due to the limited publicly available information on the specific molecular target of this compound, this document outlines a strategy for its target validation. This is achieved by comparing its antifungal activity and observable effects with well-characterized antifungal agents: Amphotericin B, Fluconazole, and Caspofungin. Detailed experimental protocols are provided to guide researchers in the validation of this compound's hypothesized antifungal target.

Introduction to this compound

This compound is a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica.[1] Along with its analogs (Clavariopsins A, C-I), it has demonstrated potent antifungal activity against a range of plant pathogenic fungi.[2][3][4] A notable morphological effect induced by clavariopsins is hyphal swelling in Aspergillus niger, suggesting a potential mechanism of action related to the disruption of cell wall synthesis or integrity.[2][3] However, the precise molecular target of this compound has not yet been elucidated.

Comparative Antifungal Activity

The following table summarizes the minimum inhibitory dose (MID) of this compound and its analogs against various fungal species, alongside the Minimum Inhibitory Concentration (MIC) values for established antifungal drugs with known mechanisms of action.

FungusClavariopsin A (MID, µ g/disk )This compound (MID, µ g/disk )Clavariopsin C-I (MID, µ g/disk )Amphotericin B (MIC, µg/mL)Fluconazole (MIC, µg/mL)Caspofungin (MIC/MEC, µg/mL)
Aspergillus niger1100.3 - 30.5 - 2>640.125 - 0.5
Botrytis cinerea130.3 - 30.5 - 1>641 - >16
Magnaporthe oryzae0.310.1 - 1>32>32>32
Colletotrichum orbiculare130.3 - 3Data not availableData not availableData not available
Fusarium oxysporum3101 - 102 - 16>64>16
Alternaria alternata130.3 - 30.25 - 116 - >640.125 - 2

Hypothesized Antifungal Target of this compound and a Proposed Validation Workflow

The observed hyphal swelling induced by this compound in Aspergillus niger strongly suggests that its antifungal activity may stem from the disruption of cell wall synthesis or the perturbation of cell membrane integrity, leading to osmotic instability. This hypothesis places this compound in a similar functional category to echinocandins like Caspofungin, which inhibit β-(1,3)-D-glucan synthase, a key enzyme in fungal cell wall biosynthesis.

The following diagram illustrates a comprehensive workflow for the validation of this hypothesized target.

Target_Validation_Workflow cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation - In Vitro cluster_3 Phase 4: Target Validation - In Vivo/Cell-Based Phenotypic_Screening Phenotypic Screening (Hyphal Swelling) Hypothesis Hypothesis Generation: Target is involved in cell wall synthesis/integrity Phenotypic_Screening->Hypothesis Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Hypothesis->Affinity_Chromatography Genetic_Screening Genetic Screening (e.g., overexpression library screening) Hypothesis->Genetic_Screening Transcriptomics Transcriptomic/Proteomic Analysis Hypothesis->Transcriptomics Enzyme_Assay In Vitro Enzyme Inhibition Assay (e.g., β-glucan synthase) Affinity_Chromatography->Enzyme_Assay Genetic_Screening->Enzyme_Assay Transcriptomics->Enzyme_Assay Binding_Assay Direct Binding Assay (e.g., SPR, ITC) Enzyme_Assay->Binding_Assay Gene_Knockout Target Gene Knockout/Knockdown Enzyme_Assay->Gene_Knockout Protoplast_Assay Protoplast Regeneration Assay Gene_Knockout->Protoplast_Assay Overexpression Target Gene Overexpression Overexpression->Protoplast_Assay

A proposed workflow for the identification and validation of this compound's antifungal target.

Comparison with Known Antifungal Mechanisms

To provide context for the validation of this compound's target, the established mechanisms of action for the comparator drugs are outlined below.

Amphotericin B: Cell Membrane Disruption

Amphotericin B is a polyene antifungal that binds to ergosterol (B1671047), a primary component of the fungal cell membrane. This binding leads to the formation of pores and channels, causing leakage of intracellular ions and macromolecules, ultimately resulting in cell death.

AmphotericinB_Mechanism Amphotericin_B Amphotericin B Ergosterol Ergosterol in Fungal Membrane Amphotericin_B->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Leads to Ion_Leakage Ion Leakage (K+, Na+, H+) Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Mechanism of action of Amphotericin B.
Fluconazole: Ergosterol Synthesis Inhibition

Fluconazole is a triazole antifungal that inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, impairing membrane function and inhibiting fungal growth.

Fluconazole_Mechanism Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase (Erg11p/CYP51) Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol_Depletion Ergosterol Depletion & Accumulation of Toxic Sterols Fluconazole->Ergosterol_Depletion Ergosterol_Synthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Synthesis Catalyzes Membrane_Dysfunction Membrane Dysfunction Ergosterol_Depletion->Membrane_Dysfunction Growth_Inhibition Fungal Growth Inhibition Membrane_Dysfunction->Growth_Inhibition

Mechanism of action of Fluconazole.
Caspofungin: Cell Wall Synthesis Inhibition

Caspofungin is an echinocandin that non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. Inhibition of this enzyme leads to a weakened cell wall, osmotic fragility, and ultimately cell lysis.

Caspofungin_Mechanism Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p) Caspofungin->Glucan_Synthase Inhibits Cell_Wall_Weakening Weakened Cell Wall Caspofungin->Cell_Wall_Weakening Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Osmotic_Lysis Osmotic Lysis Cell_Wall_Weakening->Osmotic_Lysis Cell_Death Fungal Cell Death Osmotic_Lysis->Cell_Death

Mechanism of action of Caspofungin.

Experimental Protocols for Target Validation

The following section details key experimental protocols that can be employed to investigate and validate the hypothesized antifungal target of this compound.

Protoplast Regeneration Assay

This assay assesses the integrity of the fungal cell wall. If this compound targets the cell wall, protoplasts (fungal cells with their cell walls removed) will be unable to regenerate their cell walls and will lyse in a hypotonic environment.

Methodology:

  • Protoplast Formation:

    • Grow the fungal species of interest to the mid-log phase in a suitable liquid medium.

    • Harvest the mycelia by centrifugation and wash with an osmotic stabilizer (e.g., 1.2 M sorbitol).

    • Resuspend the mycelia in a lytic enzyme solution (e.g., Glucanex or VinoTaste Pro in an osmotic stabilizer) and incubate with gentle shaking until protoplasts are formed.

  • Treatment:

    • Wash the protoplasts with the osmotic stabilizer to remove the lytic enzyme.

    • Resuspend the protoplasts in the osmotic stabilizer containing various concentrations of this compound. Include a no-drug control and a positive control (e.g., Caspofungin).

  • Regeneration and Viability Assessment:

    • Plate the treated protoplasts on a regeneration medium (e.g., solid medium containing the osmotic stabilizer).

    • Incubate under appropriate conditions and monitor for the formation of colonies, which indicates successful cell wall regeneration.

    • Alternatively, assess viability by plating on a non-selective medium after a brief exposure to a hypotonic solution. A decrease in viability in the presence of this compound would suggest cell wall disruption.

Ergosterol Quantitation Assay

This assay is used to determine if this compound interferes with the ergosterol biosynthesis pathway, similar to azole antifungals.

Methodology:

  • Fungal Culture and Treatment:

    • Grow the fungal species in a liquid medium to the mid-log phase.

    • Expose the culture to various concentrations of this compound for a defined period. Include a no-drug control and a positive control (e.g., Fluconazole).

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation and wash with sterile water.

    • Saponify the cell pellets by heating in alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (including ergosterol) with a non-polar solvent like n-heptane.

  • Quantification:

    • Analyze the extracted sterols using High-Performance Liquid Chromatography (HPLC) with a UV detector set to 282 nm.

    • Quantify the ergosterol content by comparing the peak area to a standard curve generated with pure ergosterol. A significant reduction in ergosterol content in this compound-treated cells would indicate inhibition of the ergosterol biosynthesis pathway.

Apoptosis and Necrosis Assays

These assays help to differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis), providing insights into the cellular response to the antifungal agent.

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Methodology:

  • Cell Preparation and Fixation:

    • Treat fungal cells with this compound.

    • Fix the cells with 4% paraformaldehyde.

  • Permeabilization:

    • Permeabilize the fixed cells with a detergent solution (e.g., Triton X-100) to allow entry of the labeling reagents.

  • Labeling and Detection:

    • Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.

    • Visualize the labeled cells using fluorescence microscopy or flow cytometry.

This dual-staining method distinguishes between early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment and Staining:

    • Treat fungal cells (protoplasts are often used for better staining) with this compound.

    • Wash the cells and resuspend them in a binding buffer.

    • Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.

  • Analysis:

    • Analyze the stained cells by flow cytometry or fluorescence microscopy.

      • Healthy cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative (phosphatidylserine has flipped to the outer membrane).

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive (cell membrane is compromised).

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular accumulation of reactive oxygen species, which can be an indicator of cellular stress and a potential mechanism of antifungal action.

Methodology:

  • Cell Loading with DCFH-DA:

  • ROS Detection:

  • Quantification:

    • Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometry. An increase in fluorescence in this compound-treated cells indicates an increase in intracellular ROS levels.

Conclusion

While the precise molecular target of this compound remains to be definitively identified, its potent antifungal activity and the induction of hyphal swelling provide a strong foundation for hypothesizing its mechanism of action. By employing the comparative data and detailed experimental protocols outlined in this guide, researchers can systematically investigate and validate the antifungal target of this promising natural product. The elucidation of its mechanism will be a critical step in the potential development of this compound as a novel therapeutic agent.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Clavariopsin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds with potent biological activity. This document provides essential safety and logistical information for the handling and disposal of Clavariopsin B, a cyclic depsipeptide antibiotic with antifungal properties. While a specific Safety Data Sheet (SDS) for this compound is not currently available, this guide synthesizes best practices for handling analogous compounds, such as other fungal metabolites, mycotoxins, and cyclic peptide antibiotics, to ensure a safe and effective research environment.

Essential Safety and Logistical Information

Given that this compound is a fungal metabolite with antibiotic properties, it should be handled with care to avoid potential health risks and contamination. The following recommendations are based on established protocols for similar bioactive compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationPurpose
Gloves Nitrile, double-glovedPrevents skin contact. Double-gloving is recommended when handling concentrated stock solutions.
Lab Coat Disposable, cuffedProtects personal clothing from contamination. Cuffs should be tucked into the inner gloves.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and aerosols.
Respiratory Protection N95 respirator or higherRecommended when handling the powdered form of the compound or when there is a risk of aerosol generation.
Face Shield Recommended in addition to goggles when there is a significant splash hazard.
Operational Plan: Safe Handling Procedures
  • Preparation : All work with this compound, especially in its powdered form, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Weighing : When weighing the solid compound, use a disposable weigh boat and ensure the balance is within a containment enclosure if possible.

  • Solution Preparation : Handle this compound in solution form whenever feasible to reduce the risk of aerosolization.[1] When preparing stock solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

  • Spill Management : In case of a spill, immediately decontaminate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. The area should then be cleaned with a suitable disinfectant, such as a 5% sodium hypochlorite (B82951) solution, followed by a water rinse.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste : All solid waste contaminated with this compound, including used PPE (gloves, disposable lab coats), weigh boats, and absorbent materials from spills, should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste : Liquid waste containing this compound should be collected in a clearly labeled, sealed container. Depending on local regulations, chemical treatment to inactivate the compound may be required before disposal.

  • Disposal Method : All waste generated from handling this compound should be treated as hazardous chemical waste. Incineration is often the preferred method for the complete destruction of mycotoxins and similar bioactive compounds.[2] Always adhere to your institution's and local environmental regulations for hazardous waste disposal.[3]

Experimental Protocols

To facilitate your research, a detailed methodology for a common experiment, the Minimum Inhibitory Concentration (MIC) assay, is provided below. This protocol can be adapted to assess the antifungal activity of this compound against various fungal strains.

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol is based on the broth microdilution method.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Fungal inoculum

  • Appropriate sterile broth medium (e.g., RPMI-1640)

  • Sterile pipette tips and multichannel pipette

  • Plate reader for measuring optical density (OD)

Procedure:

  • Prepare this compound Stock Solution : Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions :

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first column of wells to achieve the desired starting concentration.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last column of dilutions.

  • Inoculum Preparation : Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines). The final concentration in the wells should be approximately 0.5-2.5 x 10^3 cells/mL.

  • Inoculation : Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.

  • Controls :

    • Positive Control : A well containing the fungal inoculum and broth but no this compound.

    • Negative Control (Blank) : A well containing only broth.

  • Incubation : Incubate the plate at the appropriate temperature and for the required duration for the specific fungal species being tested (typically 24-48 hours at 35°C).

  • MIC Determination : The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the positive control. This can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the MIC assay and a representative signaling pathway for a similar antifungal compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution dilutions Perform Serial Dilutions in 96-well Plate stock->dilutions inoculate Inoculate Plate with Fungal Suspension dilutions->inoculate inoculum Prepare Fungal Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read Read Optical Density (Plate Reader) incubate->read determine_mic Determine MIC read->determine_mic

Experimental workflow for the MIC assay.

signaling_pathway cluster_pathway Mechanism of Action of Aureobasidin A (Analogous Compound) aba Aureobasidin A (this compound Analog) ipc_synthase Inositol Phosphorylceramide (IPC) Synthase aba->ipc_synthase Inhibits ipc Inositol Phosphorylceramide (IPC) ipc_synthase->ipc Catalyzes Formation cell_membrane Fungal Cell Membrane Integrity ipc_synthase->cell_membrane Disruption of Synthesis Leads to ceramide Ceramide ceramide->ipc_synthase pi Phosphatidylinositol pi->ipc_synthase sphingolipids Complex Sphingolipids ipc->sphingolipids sphingolipids->cell_membrane Maintains cell_death Cell Death cell_membrane->cell_death Loss of Integrity Leads to

Hypothetical signaling pathway for this compound based on the known mechanism of Aureobasidin A.

By adhering to these safety guidelines and experimental protocols, researchers can confidently and safely advance their work with this compound, contributing to the development of new and effective antifungal therapies.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.